2-[3-(Trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic acid
Description
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Properties
IUPAC Name |
2-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO2S/c13-12(14,15)8-3-1-2-7(4-8)5-10-16-9(6-19-10)11(17)18/h1-4,6H,5H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNOMNDFRZBRQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382401 | |
| Record name | 2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478030-66-9 | |
| Record name | 2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of 2-[3-(Trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-[3-(Trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic acid
Introduction: A Molecule of Interest in Modern Medicinal Chemistry
This compound is a heterocyclic organic compound that stands at the intersection of several key structural motifs in drug discovery.[1] Its architecture, featuring a thiazole ring, a carboxylic acid group, and a trifluoromethylbenzyl moiety, suggests significant potential as a scaffold or lead compound in pharmaceutical development.[1] The thiazole ring is a privileged structure found in numerous FDA-approved drugs, valued for its rigid, planar nature and diverse biological activities.[1][2] The carboxylic acid functional group provides a critical anchor for hydrogen bonding with biological targets, while the trifluoromethyl group is a well-established bioisostere used to enhance metabolic stability, lipophilicity, and binding affinity.[1]
The success of a drug candidate is profoundly influenced by its physicochemical properties, which govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[3][4][5] An early and thorough understanding of these properties is paramount to mitigating attrition in the drug development pipeline.[3] This guide provides a comprehensive technical overview of the core physicochemical characteristics of this compound, offering field-proven insights into their measurement and implications for research and development.
Molecular and Chemical Identity
Precise identification is the foundation of all subsequent chemical and biological investigation. The compound is unambiguously defined by the following identifiers.
| Identifier | Value |
| IUPAC Name | 2-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazole-4-carboxylic acid[1] |
| CAS Number | 478030-66-9[1][6] |
| Molecular Formula | C₁₂H₈F₃NO₂S[1][6] |
| Molecular Weight | 287.26 g/mol [1] |
| Canonical SMILES | C1=CC(=CC(=C1)C(F)(F)F)CC2=NC(=CS2)C(=O)O[1] |
| InChI | InChI=1S/C12H8F3NO2S/c13-12(14,15)8-3-1-2-7(4-8)5-10-16-9(6-19-10)11(17)18/h1-4,6H,5H2,(H,17,18)[1] |
| InChI Key | MJNOMNDFRZBRQY-UHFFFAOYSA-N[1] |
Core Physicochemical Properties and Their Implications
The interplay of a molecule's physical properties dictates its behavior in biological systems.[5][7] Optimizing these characteristics is a central goal of medicinal chemistry.[7]
Solid-State Properties: Melting Point
-
Significance: The melting point is a fundamental indicator of a compound's purity and the strength of its crystal lattice forces. A sharp, defined melting range, as observed here, typically suggests high purity. This property is critical for quality control, stability assessment, and the design of solid dosage forms, where it can influence dissolution rates.
This standard technique provides a reliable and straightforward measurement of the melting range.
-
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a controlled rate (e.g., 1-2°C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.
-
Validation: The protocol is validated by measuring the melting point of a known standard (e.g., benzoic acid) to ensure instrument calibration.
Solubility
-
Significance: Aqueous solubility is a critical determinant of a drug's bioavailability.[5] For oral administration, a compound must dissolve in the gastrointestinal fluid to be absorbed into the bloodstream.[4] The presence of both a lipophilic trifluoromethylbenzyl group and an ionizable carboxylic acid suggests that the solubility of this compound will be highly dependent on pH. Low solubility can be a major hurdle in drug development, requiring advanced formulation strategies.[7]
-
Expected Profile: The compound is expected to have low solubility in acidic aqueous media (where the carboxylic acid is protonated and neutral) and higher solubility in neutral to basic media (where the carboxylate anion is formed). It is likely soluble in organic solvents like DMSO, DMF, and methanol.
This assay is widely used in early drug discovery to rapidly assess the solubility of large numbers of compounds.[4]
-
Stock Solution: A high-concentration stock solution of the compound is prepared in 100% DMSO (e.g., 10 mM).
-
Assay Plate Preparation: The DMSO stock is serially diluted and then added to a multi-well plate containing aqueous buffer at various pH values (e.g., pH 4.0, 6.5, 7.4). The final DMSO concentration is kept low (e.g., <1%) to minimize co-solvent effects.
-
Incubation & Measurement: The plate is incubated at a set temperature (e.g., 25°C) for a defined period (e.g., 1-2 hours) to allow for precipitation. The turbidity (light scattering) of each well is then measured using a nephelometer.
-
Data Analysis: The concentration at which precipitation is first observed is determined as the kinetic solubility.
-
Self-Validation: The system is validated using compounds with known high and low solubility as positive and negative controls, respectively.
Acidity Constant (pKa)
-
Significance: The pKa value indicates the strength of an acid. For this molecule, the pKa of the carboxylic acid group determines the ratio of the ionized (carboxylate) to non-ionized (carboxylic acid) form at a given pH. This is crucial as the ionization state affects solubility, cell membrane permeability (the neutral form is generally more permeable), and the ability to interact with target proteins via ionic bonds.[7] The pKa of a typical thiazole-4-carboxylic acid is in the range of 2-3.
This is a gold-standard method for the precise determination of pKa values.
-
Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent, typically a water/co-solvent mixture (e.g., water/methanol) to ensure sufficient solubility.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while the pH is continuously monitored with a calibrated pH electrode.
-
Data Acquisition: The pH is recorded after each addition of the titrant.
-
Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa corresponds to the pH at the half-equivalence point, where half of the acid has been neutralized.
-
Validation: The electrode and titrant are calibrated against standard buffers and primary standards (e.g., potassium hydrogen phthalate).
Lipophilicity (LogP / LogD)
-
Significance: Lipophilicity, or the "greasiness" of a molecule, is a key parameter influencing pharmacokinetics and pharmacodynamics.[7][10] It is typically expressed as the logarithm of the partition coefficient (LogP) between octanol and water. The trifluoromethyl group significantly increases the lipophilicity of this compound.[1] An optimal LogP value (often between 1 and 3) is required for good oral absorption and cell membrane permeability.[10] High lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[10]
-
LogD vs. LogP: LogP measures the partitioning of the neutral species, while the distribution coefficient (LogD) measures the partitioning of all species (neutral and ionized) at a specific pH. For an ionizable compound like this, LogD is the more physiologically relevant parameter. The LogD will be highest at low pH (when the molecule is neutral) and will decrease as the pH increases and the molecule becomes ionized and more water-soluble.
This classic method directly measures the partitioning of a compound between two immiscible phases.
-
Phase Preparation: n-Octanol is pre-saturated with phosphate-buffered saline (PBS) at pH 7.4, and the PBS is pre-saturated with n-octanol.
-
Partitioning: A known amount of the compound is dissolved in one of the phases. The two phases are then combined in a vial in a defined ratio (e.g., 1:1).
-
Equilibration: The vial is shaken vigorously for a set period (e.g., 1-3 hours) at a constant temperature to allow the compound to reach equilibrium between the two phases.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: LogD is calculated as: Log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase]).
-
Validation: The method is validated using compounds with known LogD values.
Synthetic Pathway Overview
The synthesis of this compound relies on established methodologies for constructing the thiazole core.[1] The most prominent and fundamental approach is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[1][11]
The general workflow for synthesizing this class of molecules can be visualized as follows:
Caption: Generalized Hantzsch synthesis workflow for the target molecule.
Summary of Key Physicochemical Data
For ease of reference, the core properties are summarized below. These values are critical inputs for computational modeling and for guiding lead optimization efforts in drug discovery.
| Parameter | Value / Expected Range | Significance in Drug Development |
| Molecular Weight | 287.26 g/mol [1] | Adherence to "Rule of Five" guidelines for oral bioavailability. |
| Melting Point | 123-125°C[8][9] | Indicator of purity, stability, and influences formulation design. |
| Aqueous Solubility | pH-dependent | Critical for absorption; low solubility can limit bioavailability.[5][7] |
| pKa | Expected ~2-4 (Carboxylic Acid) | Governs ionization state, impacting solubility, permeability, and target binding. |
| LogP / LogD | pH-dependent | Key modulator of membrane permeability, metabolism, and toxicity.[7][10] |
Conclusion
This compound possesses a molecular architecture primed for interaction with biological systems. Its physicochemical profile—characterized by a moderate molecular weight, defined melting point, and pH-dependent solubility and lipophilicity driven by its carboxylic acid moiety—is typical of many small-molecule drug candidates. The trifluoromethyl group enhances lipophilicity, which can improve membrane permeability but may also present solubility challenges that need to be carefully managed.[1] A thorough experimental characterization of its solubility, pKa, and LogD is an essential next step for any research program involving this compound. This guide provides the foundational knowledge and validated experimental frameworks necessary for researchers to undertake such a characterization, enabling a data-driven approach to advancing this promising molecule in the drug discovery and development process.
References
- Smolecule. (2023-08-15). This compound.
- PharmaTutor. (2015-02-19). Importance of Physicochemical Properties In Drug Discovery.
- American Elements. (n.d.). This compound, 93% Purity.
- Gimisis, T., & Zervou, M. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.
- Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes.
- Sygnature Discovery. (2024-03-06). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
- LookChem. (2023-12-13). What are the physicochemical properties of drug?
- ChemBK. (n.d.). This compound.
- ChemBK. (n.d.). 2-(3-(TrifluoroMethyl)benzyl)thiazole-4-carboxylic acid.
- MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
- ResearchGate. (n.d.). General Synthetic Methods for Thiazole and Thiazolium Salts.
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spectral analysis of 2-[3-(Trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic acid
An In-depth Technical Guide to the Spectral Analysis of 2-[3-(Trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic acid
Introduction
This compound is a heterocyclic organic compound with the chemical formula C₁₂H₈F₃NO₂S and a molecular weight of approximately 287.26 g/mol .[1] This molecule holds significant interest in the field of medicinal chemistry. The constituent functional groups—a thiazole ring, a carboxylic acid, and a trifluoromethyl group—are prevalent in numerous bioactive molecules.[1] The thiazole moiety is a common scaffold in FDA-approved drugs, the carboxylic acid group can form crucial hydrogen bonds with biological targets, and the trifluoromethyl group often enhances metabolic stability and binding affinity.[1]
Given its potential pharmacological importance, rigorous structural confirmation and purity assessment are paramount. This technical guide provides a comprehensive overview of the . As direct experimental spectra for this specific compound are not widely published, this guide synthesizes data from structurally analogous compounds and foundational spectroscopic principles to present a predictive but technically sound analytical framework. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to characterize this and similar molecules.
Molecular Structure and Analytical Strategy
A robust analytical strategy for structural elucidation involves the integration of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous confirmation of the molecular identity.
Caption: Integrated workflow for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information about the number, environment, and connectivity of hydrogen atoms in the molecule.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality |
| ~13.5 | Singlet, broad | 1H | COOH | The acidic proton of a carboxylic acid is typically highly deshielded and appears as a broad singlet due to hydrogen bonding and exchange. Its chemical shift is concentration-dependent.[2][3] |
| ~8.40 | Singlet | 1H | H-5 (thiazole) | The proton on the thiazole ring is in an electron-deficient environment, leading to a downfield shift. |
| ~7.85 | Singlet | 1H | H-2' (benzyl) | The proton ortho to the CF₃ group on the benzyl ring experiences deshielding. |
| ~7.75 | Doublet | 1H | H-4' or H-6' (benzyl) | Aromatic protons adjacent to the CF₃ group are deshielded. |
| ~7.65 | Triplet | 1H | H-5' (benzyl) | Aromatic proton with two adjacent proton neighbors. |
| ~7.60 | Doublet | 1H | H-6' or H-4' (benzyl) | Aromatic proton deshielded by the ring current. |
| ~4.40 | Singlet | 2H | CH₂ (benzyl) | The methylene protons are adjacent to both the thiazole and the trifluoromethyl-substituted phenyl ring, resulting in a downfield shift. |
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve carboxylic acids and to allow observation of the acidic proton.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Processing: Process the Free Induction Decay (FID) with an appropriate window function, followed by Fourier transformation, phasing, and baseline correction. Calibrate the spectrum using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).
Caption: Structure with predicted ¹H NMR assignments.
¹³C NMR Spectroscopy
Carbon-13 NMR identifies all unique carbon atoms in the molecule.
Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Causality |
| ~162.0 | COOH | The carbonyl carbon of a carboxylic acid is highly deshielded and appears far downfield.[3] |
| ~170.0 | C-2 (thiazole) | The carbon atom double-bonded to nitrogen in the thiazole ring is significantly deshielded. |
| ~148.0 | C-4 (thiazole) | The carbon bearing the carboxylic acid group is also deshielded. |
| ~140.0 | C-1' (benzyl) | Quaternary aromatic carbon attached to the methylene group. |
| ~130.0 (q) | C-3' (benzyl) | The carbon attached to the CF₃ group shows a characteristic quartet due to C-F coupling. |
| ~131.0 | C-5' (benzyl) | Aromatic CH carbon. |
| ~129.5 | C-6' (benzyl) | Aromatic CH carbon. |
| ~125.0 | C-4' (benzyl) | Aromatic CH carbon. |
| ~124.0 (q) | CF₃ | The carbon of the trifluoromethyl group is strongly coupled to the three fluorine atoms, resulting in a quartet. |
| ~123.5 | C-2' (benzyl) | Aromatic CH carbon. |
| ~128.0 | C-5 (thiazole) | The CH carbon of the thiazole ring. |
| ~35.0 | CH₂ (benzyl) | The aliphatic methylene carbon is the most upfield signal. |
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Use a broadband probe on a 400 MHz (or higher) spectrometer, corresponding to a ¹³C frequency of ~101 MHz.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
Processing: Process the data similarly to the ¹H NMR spectrum. Calibrate the spectrum using the DMSO-d₆ solvent peak (δ ~39.52 ppm).
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, which helps in confirming the structure.
Predicted Mass Spectrum Data (Electrospray Ionization - ESI)
| m/z (mass-to-charge) | Assignment | Causality |
| 288.025 | [M+H]⁺ | The protonated molecular ion in positive ion mode (C₁₂H₉F₃NO₂S⁺). |
| 286.010 | [M-H]⁻ | The deprotonated molecular ion in negative ion mode (C₁₂H₇F₃NO₂S⁻). This is often a strong signal for carboxylic acids. |
| 242.015 | [M-COOH]⁻ | Loss of the carboxyl group (45 Da) as CO₂ and H from the molecular ion. |
| 145.038 | [C₇H₄F₃]⁺ | Fragment corresponding to the trifluoromethylbenzyl cation. |
| 114.001 | [C₄H₂NO₂S]⁻ | Fragment corresponding to the deprotonated thiazole-4-carboxylic acid moiety after benzylic cleavage. |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample directly into the mass spectrometer's electrospray ionization (ESI) source.
-
Data Acquisition: Acquire the spectrum in both positive and negative ion modes. Use a high-resolution instrument (e.g., Orbitrap or TOF) to obtain exact mass measurements.
-
Analysis: Determine the elemental composition from the exact mass of the molecular ion to confirm the chemical formula. Analyze the fragmentation pattern to corroborate the proposed structure.
Caption: Plausible MS fragmentation pathway (negative ion mode).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands (ATR)
| Frequency (cm⁻¹) | Vibration Type | Functional Group | Causality |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid | The very broad nature of this peak is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.[2][3] |
| ~1710 | C=O stretch | Carboxylic Acid | The strong absorption at this frequency corresponds to the carbonyl group of the hydrogen-bonded carboxylic acid.[2][3] |
| ~1600, ~1470 | C=C stretch | Aromatic Ring | These absorptions are characteristic of the carbon-carbon stretching vibrations within the phenyl and thiazole rings. |
| 1100-1350 (strong) | C-F stretch | Trifluoromethyl | The C-F bonds give rise to very strong and characteristic absorption bands in this region. |
| ~3100 | C-H stretch | Aromatic/Thiazole | Stretching vibrations of the C-H bonds on the aromatic and thiazole rings. |
| ~2900 | C-H stretch | Aliphatic (CH₂) | Stretching vibrations of the C-H bonds of the methylene group. |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Instrument Setup: Use an FT-IR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Analysis: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹). Identify the key absorption bands and assign them to the corresponding functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.
Predicted UV-Vis Absorption (in Ethanol)
| λₘₐₓ (nm) | Molar Absorptivity (ε) | Electronic Transition | Chromophore |
| ~220-240 | High | π → π | Phenyl ring and thiazole ring |
| ~270-290 | Moderate | π → π | Extended conjugation of the thiazole and phenyl systems |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) of known concentration. Prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Use a quartz cuvette. Record a baseline spectrum with the pure solvent. Then, record the absorbance spectrum of the sample solution over a range of approximately 200-400 nm.
-
Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ). If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl). The absorption maxima are characteristic of the conjugated systems within the molecule.[4][5][6]
Conclusion
The structural elucidation of this compound is a multi-faceted process that relies on the synergistic interpretation of data from various spectroscopic techniques. ¹H and ¹³C NMR define the carbon-hydrogen framework and connectivity. High-resolution mass spectrometry confirms the elemental composition and provides structural clues through fragmentation. Infrared spectroscopy definitively identifies the key carboxylic acid and trifluoromethyl functional groups. Finally, UV-Vis spectroscopy characterizes the conjugated electronic system of the molecule. Together, these methods provide a self-validating system that ensures the identity, purity, and structural integrity of this important molecule, which is a critical step in any drug discovery and development pipeline.
References
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ResearchGate. UV/Vis absorption spectra of thiazoles 1-4 with MB. [a] | Download Table. Available from: [Link].
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ResearchGate. The UV-vis spectra of the synthesized molecules recorded in different.... Available from: [Link].
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ResearchGate. (a) UV–vis and (b) fluorescence spectra of selected thiazol‐2‐imine.... Available from: [Link].
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Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link].
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OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry. Available from: [Link].
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- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the NMR and Mass Spectrometry Analysis of 2-[3-(Trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic Acid
Abstract
This technical guide provides a comprehensive analytical framework for the structural elucidation of 2-[3-(Trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry.[1] Leveraging foundational principles and comparative data from analogous structures, we present a detailed projection of its Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Mass Spectrometry (MS) data. This document is designed for researchers, scientists, and drug development professionals, offering not only predicted spectral data but also the underlying rationale for experimental design and data interpretation. We include step-by-step protocols for data acquisition and detailed analyses of expected spectral features, establishing a benchmark for the characterization of this and related molecules.
Introduction to the Analyte
Chemical Identity and Core Properties
This compound is a complex organic molecule built upon a thiazole scaffold. Thiazole rings are pivotal moieties in pharmaceutical sciences, forming the core of numerous approved drugs due to their rigid structure and capacity for diverse molecular interactions.[2][3] The incorporation of a trifluoromethyl (-CF₃) group is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1]
| Property | Value | Source |
| Molecular Formula | C₁₂H₈F₃NO₂S | [1][4] |
| Molecular Weight | 287.26 g/mol | [1][5] |
| CAS Number | 478030-66-9 | [4][6] |
| Chemical Structure | ![]() |
Rationale for Spectroscopic Analysis
Unambiguous structural confirmation is the cornerstone of chemical research and drug development. NMR spectroscopy provides unparalleled insight into the molecular skeleton by mapping the chemical environments of hydrogen and carbon atoms, while mass spectrometry complements this by confirming the molecular weight and revealing structural motifs through fragmentation analysis. This guide synthesizes these techniques to build a complete and validated analytical profile of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Theoretical Framework and Experimental Rationale
NMR spectroscopy is the definitive method for elucidating the structure of organic molecules in solution. The choice of solvent and internal standard is critical for acquiring high-quality, reproducible data. For a carboxylic acid like the target compound, a polar aprotic deuterated solvent such as DMSO-d₆ is ideal, as it effectively solubilizes the analyte and allows for the observation of the exchangeable carboxylic acid proton. Tetramethylsilane (TMS) is used as the internal standard for referencing chemical shifts to 0.00 ppm.[7]
Standard Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Standardization: Add a small drop of Tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition: Record ¹H NMR and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer at room temperature.[7] Standard pulse programs are sufficient for routine analysis.
Visualization: Standard NMR Workflow
Caption: Standard experimental workflow for NMR-based structural elucidation.
Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
The predicted ¹H NMR spectrum is based on established chemical shift principles and data from structurally related thiazole and benzyl compounds.[2][8][9][10]
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~13.5 | Broad Singlet | 1H | -COOH | The acidic proton of a carboxylic acid typically appears as a broad, exchangeable singlet in a very downfield region.[9] |
| ~8.4 | Singlet | 1H | Thiazole H-5 | The lone proton on the thiazole ring is deshielded by the adjacent sulfur atom and the electron-withdrawing carboxylic acid group. |
| ~7.8 - 7.6 | Multiplet | 4H | Aromatic H | Protons on the trifluoromethyl-substituted benzene ring will exhibit complex splitting and appear downfield due to the strong electron-withdrawing effect of the -CF₃ group. |
| ~4.4 | Singlet | 2H | Benzyl -CH₂- | The methylene protons adjacent to both the thiazole and the substituted phenyl ring are expected to be a singlet in this chemical environment. |
Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
Carbon chemical shifts are highly indicative of the electronic environment and hybridization state.
| Predicted Shift (δ, ppm) | Assignment | Justification |
| ~168 | Thiazole C-2 | This carbon is bonded to two heteroatoms (N and S), resulting in a significant downfield shift.[3][10] |
| ~164 | -COOH | The carbonyl carbon of a carboxylic acid is characteristically found in the 165-185 ppm range.[9] |
| ~148 | Thiazole C-4 | Quaternary carbon of the thiazole ring, shifted downfield by the attached carboxylic acid.[3][10] |
| ~140 | Aromatic C-3' | The quaternary carbon of the benzyl ring to which the -CH₂- group is attached. |
| ~130 - 122 | Aromatic CH & C-CF₃ | Aromatic carbons of the benzyl ring. The carbon bearing the -CF₃ group will appear as a quartet due to C-F coupling. |
| ~124 (q, ¹JCF ≈ 272 Hz) | -CF₃ | The carbon of the trifluoromethyl group characteristically appears as a quartet with a large one-bond C-F coupling constant. |
| ~128 | Thiazole C-5 | The protonated carbon of the thiazole ring. |
| ~36 | Benzyl -CH₂- | The aliphatic methylene bridge carbon. |
Mass Spectrometry (MS) Analysis
Principles and Rationale for ESI-MS
Electrospray Ionization (ESI) is a soft ionization technique ideal for analyzing polar, thermally labile molecules like carboxylic acids. It typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, directly confirming the molecular weight. Tandem MS (MS/MS) can then be used to induce fragmentation, providing valuable structural information.
Standard Experimental Protocol for MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution (approx. 10 µg/mL) of the analyte in a suitable solvent system, such as a 50:50 mixture of acetonitrile and water with 0.1% formic acid (for positive mode) or 0.1% ammonia (for negative mode).
-
Infusion: Introduce the sample into the ESI source via direct infusion or through an LC system at a flow rate of 5-10 µL/min.
-
Ionization: Apply a high voltage (~3-4 kV) to the ESI needle to generate charged droplets.
-
Full Scan Analysis: Acquire a full scan mass spectrum to identify the molecular ion. The expected molecular ion peak for C₁₂H₈F₃NO₂S is m/z 288.03 [M+H]⁺ or m/z 286.01 [M-H]⁻.
-
Fragmentation Analysis (MS/MS): Select the molecular ion for collision-induced dissociation (CID) to generate a fragmentation spectrum.
Visualization: Standard ESI-MS Workflow
Caption: Standard experimental workflow for ESI-MS structural analysis.
Predicted Mass Spectrum and Fragmentation Analysis
The fragmentation pattern provides a molecular fingerprint. Key bond cleavages, such as benzylic bond scission and loss of the carboxylic acid group, are anticipated.[11][12]
| Predicted m/z | Ion Formula (Proposed) | Fragmentation Pathway |
| 288.03 | [C₁₂H₉F₃NO₂S]⁺ | [M+H]⁺ (Molecular Ion) |
| 244.04 | [C₁₂H₉F₃NS]⁺ | [M+H - CO₂]⁺ (Loss of carbon dioxide) |
| 242.02 | [C₁₁H₈F₃NS]⁺ | [M+H - H₂O - CO]⁺ (Decarboxylation) |
| 145.03 | [C₈H₅F₃]⁺ | [3-(Trifluoromethyl)benzyl]⁺ (Benzylic C-C cleavage) |
| 128.98 | [C₄H₂NO₂S]⁺ | [Thiazole-4-carboxylic acid-CH₂]⁺ (Benzylic C-C cleavage, less likely fragment) |
| 69.00 | [CF₃]⁺ | [Trifluoromethyl]⁺ (Fragment from the benzyl moiety)[13] |
The most characteristic fragmentation is expected to be the cleavage of the benzylic C-C bond, yielding a stable substituted benzyl cation at m/z 145.03 . This fragment is a strong indicator of the 3-(trifluoromethyl)benzyl substructure. Another diagnostic loss is that of the carboxylic acid functionality, leading to the fragment at m/z 242.02 .
Conclusion
The structural identity of this compound can be unequivocally confirmed through a combined NMR and mass spectrometry approach. The predicted ¹H NMR spectrum is expected to show distinct singlets for the thiazole and benzyl methylene protons, a downfield multiplet for the aromatic protons, and a characteristic broad singlet for the carboxylic acid proton. The ¹³C NMR will corroborate this with signals for the thiazole ring, the carboxylic carbonyl, and the unique quartet of the -CF₃ group. Finally, ESI-MS will confirm the molecular weight and reveal a predictable fragmentation pattern highlighted by benzylic cleavage, providing a comprehensive and validated analytical profile essential for its application in research and development.
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The Genesis of a Modern Thiazole: A Technical Guide to the Discovery and First Synthesis of 2-[3-(Trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic Acid
Introduction: The thiazole ring is a cornerstone of medicinal chemistry, a privileged scaffold found in a multitude of biologically active compounds, including FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a focal point for drug discovery efforts. This guide delves into the synthesis of a specific, highly functionalized derivative, 2-[3-(Trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic acid , a molecule of interest for its potential therapeutic applications. The incorporation of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[2] This document provides a comprehensive overview of the logical chemical principles underpinning its likely first synthesis, drawing from established methodologies in heterocyclic chemistry.
Physicochemical Properties and Structural Data
| Property | Value | Source |
| CAS Number | 478030-66-9 | Smolecule |
| Molecular Formula | C₁₂H₈F₃NO₂S | Smolecule |
| Molecular Weight | 287.26 g/mol | Smolecule |
| Melting Point | 123-125 °C | ChemBK |
| IUPAC Name | 2-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazole-4-carboxylic acid | Smolecule |
The Synthetic Blueprint: A Hantzsch-Inspired Approach
The most logical and widely adopted method for the construction of the thiazole nucleus is the Hantzsch thiazole synthesis, first described by Arthur R. Hantzsch in 1887.[1][3] This robust reaction involves the condensation of a thioamide with an α-haloketone. For the synthesis of this compound, a two-step approach based on the Hantzsch reaction is the most plausible route for its initial preparation. This involves the synthesis of the key thioamide precursor, followed by its cyclization with an appropriate α-haloester, and subsequent hydrolysis to the target carboxylic acid.
Sources
An In-depth Technical Guide to 2-[3-(Trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic Acid (CAS 478030-66-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-[3-(Trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic acid (CAS 478030-66-9), a heterocyclic organic compound with potential applications in medicinal chemistry. The document details its chemical and physical properties, probable synthetic routes, and explores its putative biological activities, including potential anti-inflammatory and antimicrobial effects. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes information from analogous thiazole derivatives to provide insights into its potential mechanism of action, suggested experimental protocols for its synthesis and biological evaluation, and predicted pharmacokinetic and toxicological profiles. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting the therapeutic potential of this molecule and identifying areas for future investigation.
Introduction
Thiazole-containing compounds represent a significant class of heterocyclic scaffolds in medicinal chemistry, renowned for their diverse pharmacological activities. The thiazole ring is a core structural motif in numerous clinically approved drugs. The subject of this guide, this compound, is a molecule that combines the thiazole core with a trifluoromethylbenzyl group and a carboxylic acid moiety. The trifluoromethyl group is known to enhance metabolic stability and binding affinity of drug candidates to their biological targets.[1] This unique combination of functional groups suggests potential for this compound as a lead molecule in drug discovery programs, particularly in the areas of anti-inflammatory and antimicrobial therapies. This document aims to provide a detailed technical overview of this compound, consolidating available information and providing expert insights based on the broader class of thiazole derivatives.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
Table 1: Chemical and Physical Properties of CAS 478030-66-9
| Property | Value | Source |
| CAS Number | 478030-66-9 | |
| IUPAC Name | 2-[[3-(Trifluoromethyl)phenyl]methyl]-1,3-thiazole-4-carboxylic acid | |
| Molecular Formula | C₁₂H₈F₃NO₂S | |
| Molecular Weight | 287.26 g/mol | |
| Canonical SMILES | C1=CC(=CC(=C1)C(F)(F)F)CC2=NC(=CS2)C(=O)O | |
| InChI Key | MJNOMNDFRZBRQY-UHFFFAOYSA-N | |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | Not reported | |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and methanol (predicted) |
Synthesis and Characterization
The synthesis of this compound is anticipated to follow the well-established Hantzsch thiazole synthesis.[1] This method involves the condensation of an α-haloketone with a thioamide.
Caption: Proposed Hantzsch synthesis workflow.
Proposed Experimental Protocol for Synthesis
The following is a generalized, step-by-step methodology for the synthesis of the title compound based on the Hantzsch reaction.[2][3][4][5][6]
Step 1: Synthesis of Ethyl 2-[3-(Trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylate
-
To a solution of 3-(trifluoromethyl)benzothioamide (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add ethyl 2-chloroacetoacetate (1.1 eq).
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the thiazole ester intermediate.
Step 2: Hydrolysis to this compound
-
Dissolve the purified thiazole ester intermediate from Step 1 in a mixture of ethanol and an aqueous solution of a base (e.g., 2M sodium hydroxide).
-
Stir the mixture at room temperature or gently heat to 50-60°C for 2-4 hours.
-
Monitor the hydrolysis by TLC.
-
After completion, remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with a suitable acid (e.g., 1M hydrochloric acid) to precipitate the carboxylic acid product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the final product.
Characterization
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify all proton and carbon environments.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid C=O and O-H stretches.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Biological Activity and Potential Mechanisms of Action
Caption: Putative biological targets and pathways.
Potential Anti-inflammatory Activity
Many thiazole derivatives have been reported to exhibit anti-inflammatory properties through various mechanisms. It is plausible that this compound could act as an inhibitor of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. Inhibition of these enzymes would lead to a reduction in the production of prostaglandins and leukotrienes, respectively, which are key mediators of inflammation. Furthermore, modulation of inflammatory signaling pathways, such as the NF-κB pathway, could also contribute to its anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines like TNF-α and IL-6.
Potential Antimicrobial Activity
The thiazole nucleus is a common feature in many antimicrobial agents. The proposed antimicrobial activity of this compound may stem from its ability to interfere with essential bacterial processes. Potential mechanisms could include the inhibition of cell wall synthesis, disruption of protein synthesis, or inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication. The lipophilic nature of the trifluoromethylbenzyl group may facilitate the compound's penetration through bacterial cell membranes.
Suggested In Vitro Biological Assays
To elucidate the biological activity of this compound, a series of in vitro assays are recommended.
Anti-inflammatory Assays
-
COX-1/COX-2 Inhibition Assay: To determine the inhibitory activity and selectivity of the compound against cyclooxygenase enzymes.[7] A common method involves measuring the conversion of arachidonic acid to prostaglandin E2 (PGE2) using an enzyme immunoassay (EIA) kit.
-
5-LOX Inhibition Assay: To assess the inhibitory effect on 5-lipoxygenase, which can be measured by monitoring the formation of leukotriene B4 (LTB4).
-
Nitric Oxide (NO) Production Assay in LPS-stimulated Macrophages: To evaluate the effect of the compound on the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[8] The Griess reagent system is typically used to quantify nitrite levels in the cell culture supernatant.
-
Cytokine Release Assay: To measure the effect of the compound on the release of pro-inflammatory cytokines such as TNF-α and IL-6 from LPS-stimulated macrophages or peripheral blood mononuclear cells (PBMCs) using ELISA kits.
Antimicrobial Assays
-
Minimum Inhibitory Concentration (MIC) Assay: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.[9][10] This is typically performed using the broth microdilution method against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains.
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay: To determine the lowest concentration of the compound that results in a 99.9% reduction in the initial microbial inoculum.[11]
Predicted Pharmacokinetics (ADME) and Toxicology
While experimental ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology data for this specific compound are unavailable, in silico predictions can provide valuable initial insights.
Table 2: Predicted ADME Properties of CAS 478030-66-9
| ADME Property | Predicted Value/Characteristic | Rationale/Implication |
| Absorption | Moderate to good oral bioavailability | The presence of the lipophilic trifluoromethyl group may enhance absorption. The carboxylic acid may lead to pH-dependent absorption. |
| Distribution | Likely to exhibit moderate plasma protein binding | The aromatic rings and lipophilic character suggest potential for protein binding. |
| Metabolism | Potential for Phase I (oxidation, hydrolysis) and Phase II (glucuronidation) metabolism | The aromatic rings are susceptible to hydroxylation, and the carboxylic acid is a handle for glucuronide conjugation. The trifluoromethyl group may enhance metabolic stability. |
| Excretion | Likely to be excreted via both renal and hepatic routes | The molecular weight and presence of a carboxylic acid suggest potential for both urinary and biliary excretion. |
| Toxicology | Potential for hepatotoxicity at high doses; general cytotoxicity should be assessed | Thiazole-containing compounds have been associated with hepatotoxicity in some cases. In vitro cytotoxicity assays are crucial for early safety assessment. |
Conclusion
This compound (CAS 478030-66-9) is a promising scaffold for the development of novel therapeutic agents, particularly in the fields of inflammation and infectious diseases. This technical guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential biological activities based on the well-established pharmacology of the thiazole class of compounds. The provided experimental protocols for synthesis and in vitro assays offer a roadmap for researchers to further investigate the therapeutic potential of this molecule. While the lack of specific experimental data for this compound necessitates further research, the structural features and the collective knowledge on related thiazole derivatives strongly suggest that this compound warrants dedicated investigation as a potential drug candidate.
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Hantzsch Thiazole Synthesis. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]
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Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
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Evaluation of the Anti-inflammatory, Antimicrobial, Antioxidant, and Cytotoxic Effects of Chitosan Thiocolchicoside-Lauric Acid Nanogel. (2023, September 26). National Institutes of Health. Retrieved January 17, 2026, from [Link]
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New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023, August 6). National Institutes of Health. Retrieved January 17, 2026, from [Link]
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Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
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2-(3-(Trifluoromethyl)benzyl)thiazole-4-carboxylic acid molecular weight and formula
An In-Depth Technical Guide to 2-(3-(Trifluoromethyl)benzyl)thiazole-4-carboxylic acid
Introduction
2-(3-(Trifluoromethyl)benzyl)thiazole-4-carboxylic acid is a heterocyclic organic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its molecular architecture, which combines a reactive thiazole-4-carboxylic acid core with a lipophilic 3-(trifluoromethyl)benzyl group, provides a unique scaffold for developing novel therapeutic agents. The thiazole ring is a well-established pharmacophore present in numerous FDA-approved drugs, while the trifluoromethyl moiety is frequently employed in drug design to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3] This guide provides a comprehensive overview of its chemical properties, synthesis strategies, and potential applications, offering field-proven insights for researchers and drug development professionals.
Part 1: Core Molecular Profile and Physicochemical Properties
The identity and properties of a compound are fundamentally defined by its structure. The strategic combination of a thiazole ring, a carboxylic acid functional group, and a trifluoromethylated benzyl substituent endows this molecule with distinct characteristics crucial for its application in research.
The carboxylic acid group provides a key site for hydrogen bonding and salt formation, which is critical for interacting with biological targets like enzymes and receptors.[1] The trifluoromethyl group significantly increases the molecule's lipophilicity, which can improve its ability to cross cellular membranes, and can enhance its binding interactions with target proteins.[1]
Key Compound Identifiers
| Property | Value | Reference |
| IUPAC Name | 2-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazole-4-carboxylic acid | [1] |
| Molecular Formula | C₁₂H₈F₃NO₂S | [1][4][5] |
| Molecular Weight | ~287.26 g/mol | [1][4][6] |
| CAS Number | 478030-66-9 | [1][4][5][7] |
| Melting Point | 123-125 °C | [4][6] |
| Predicted Boiling Point | 407.3 ± 45.0 °C | [6] |
Part 2: Synthesis and Mechanistic Considerations
The synthesis of 2-(3-(Trifluoromethyl)benzyl)thiazole-4-carboxylic acid primarily relies on established methodologies for constructing the thiazole ring. The Hantzsch thiazole synthesis is a cornerstone approach, valued for its reliability and versatility.[1][8]
Core Synthesis Strategy: The Hantzsch Thiazole Synthesis
The Hantzsch synthesis involves the condensation reaction between an α-halocarbonyl compound and a thioamide.[1] This method is a robust and widely adopted technique for forming substituted thiazole rings. The reaction's causality is rooted in the high nucleophilicity of the sulfur atom in the thioamide, which readily attacks the electrophilic carbon of the α-halocarbonyl, initiating a cyclization cascade that results in the stable aromatic thiazole ring.
Caption: Generalized workflow for Hantzsch thiazole synthesis.
Exemplary Synthesis Protocol
This protocol describes a generalized, self-validating procedure for synthesizing the title compound. Each step is designed to maximize yield and purity, with built-in checks for reaction completion.
-
Thioamide Preparation:
-
Step 1.1: To a solution of 3-(trifluoromethyl)phenylacetonitrile in pyridine, add triethylamine.
-
Step 1.2: Bubble hydrogen sulfide gas through the solution at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). Causality: The use of H₂S in a basic medium is a standard method for converting nitriles to thioamides.
-
Step 1.3: Quench the reaction with water and extract the product, 2-(3-(trifluoromethyl)phenyl)ethanethioamide, with ethyl acetate. Purify via column chromatography.
-
-
Hantzsch Cyclization:
-
Step 2.1: Dissolve the purified thioamide and an equimolar amount of ethyl 2-chloro-3-oxobutanoate in absolute ethanol.
-
Step 2.2: Reflux the mixture for 4-6 hours. Monitor the disappearance of reactants by TLC. Causality: Ethanol is an effective polar protic solvent for this condensation, and refluxing provides the necessary activation energy for the reaction to proceed to completion.
-
Step 2.3: Cool the reaction mixture and evaporate the solvent under reduced pressure to yield the crude ethyl 2-(3-(trifluoromethyl)benzyl)thiazole-4-carboxylate.
-
-
Ester Hydrolysis:
-
Step 3.1: Dissolve the crude ester in a mixture of ethanol and a 2M aqueous solution of sodium hydroxide.
-
Step 3.2: Stir the mixture at 60°C for 2-3 hours until the hydrolysis is complete (monitored by TLC). Causality: Basic hydrolysis (saponification) is a high-yield method for converting esters to carboxylic acids.
-
Step 3.3: Cool the solution to 0°C and acidify with 2M hydrochloric acid until the pH is ~2-3, causing the final product to precipitate.
-
Step 3.4: Filter the solid, wash with cold water, and dry under vacuum to yield 2-(3-(trifluoromethyl)benzyl)thiazole-4-carboxylic acid. Further purification can be achieved by recrystallization.
-
Part 3: Applications and Biological Context
The unique structural features of this compound make it a valuable building block in several areas of chemical and pharmaceutical research.[1]
-
Pharmaceutical Development: It serves as a key intermediate or scaffold in drug discovery.[1] The thiazole nucleus is integral to numerous bioactive molecules, and this compound's specific substitution pattern has been investigated for potential anti-inflammatory and antimicrobial properties.[1][9] Thiazole derivatives have shown a wide spectrum of activities, including antitumor and antifungal effects.[2][10][11]
-
Agrochemical Chemistry: The biological activity of thiazole-containing compounds extends to agriculture, where they are investigated for use as potential fungicides or herbicides.[1][11]
-
Material Science: The aromatic and heterocyclic nature of the molecule suggests potential applications in the synthesis of specialty polymers and functional materials that require specific thermal or electronic properties.[1][11]
Part 4: Experimental Workflows for Biological Evaluation
To assess the therapeutic potential of 2-(3-(Trifluoromethyl)benzyl)thiazole-4-carboxylic acid, a series of standardized in vitro assays are typically employed. A foundational experiment is the determination of its Minimum Inhibitory Concentration (MIC) against microbial strains.
Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines a standard broth microdilution method to determine the lowest concentration of the compound that inhibits visible microbial growth.
-
Preparation:
-
Step 1.1: Prepare a stock solution of the title compound in dimethyl sulfoxide (DMSO).
-
Step 1.2: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution with sterile microbial growth medium (e.g., Mueller-Hinton Broth).
-
Step 1.3: Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation and Incubation:
-
Step 2.1: Add the microbial inoculum to each well of the microtiter plate. Include positive (microbe, no compound) and negative (medium only) controls.
-
Step 2.2: Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Step 3.1: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Step 3.2: Optionally, add a viability indicator like resazurin to confirm the results. A color change indicates metabolic activity (growth).
-
Caption: Workflow for a standard MIC (Minimum Inhibitory Concentration) assay.
Beyond primary screening, further studies such as molecular docking can predict binding affinities to specific biological targets, while ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling helps assess the compound's drug-like properties.[1]
Conclusion
2-(3-(Trifluoromethyl)benzyl)thiazole-4-carboxylic acid stands as a compound with considerable potential, underpinned by its versatile and strategically designed chemical structure. Its synthesis is accessible through robust chemical methods, and its profile suggests broad applicability, particularly as a scaffold in the rational design of new therapeutic agents. For researchers in drug development, it represents a valuable starting point for exploring novel treatments for inflammatory and microbial diseases.
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2-(3-(TrifluoroMethyl)benzyl)thiazole-4-carboxylic acid - ChemBK. . [Link]
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2-[3-(Trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic acid, 93% Purity, C12H8F3NO2S, 1 gram. . [Link]
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2-[3-(TRIFLUOROMETHYL)PHENYL]THIAZOLE-4-CARBOXYLIC ACID - ChemBK. (2024, April 9). . [Link]
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New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies | ACS Omega - ACS Publications. (2023, August 6). pubs.acs.org. [Link]
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A Technical Guide to Determining the Organic Solvent Solubility of 2-[3-(Trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic acid
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior in biological systems and dictates its viability for formulation and process development.[1][2] This technical guide presents a comprehensive framework for determining the solubility of 2-[3-(Trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry.[3] Given the absence of extensive public data on this specific molecule, this document provides a foundational analysis of its structural components, predicts its solubility behavior, and outlines a rigorous, step-by-step experimental protocol based on the gold-standard shake-flask method for generating reliable thermodynamic solubility data.[4][5] Methodologies for quantification via High-Performance Liquid Chromatography (HPLC) are detailed, ensuring a self-validating and reproducible workflow suitable for drug discovery and development professionals.
Introduction and Theoretical Framework
The Critical Role of Solubility
Solubility, defined as the maximum concentration of a substance that can dissolve in a solvent to form a homogeneous solution at a specific temperature, is a cornerstone of pharmaceutical sciences.[6][7] For an API to be effective, particularly via oral administration, it must first dissolve in physiological fluids to be absorbed into systemic circulation.[7] Poor solubility can lead to low bioavailability, therapeutic inconsistency, and significant challenges in formulation.[1][7] Therefore, characterizing the solubility profile of a novel compound like this compound in a range of relevant organic solvents is a fundamental step in its development pathway. This data informs key decisions in process chemistry (e.g., reaction and crystallization solvent selection), formulation, and toxicological studies.[1]
Structural Analysis and Solubility Prediction
The solubility of a molecule is dictated by its structure and the principle of "like dissolves like," where solutes dissolve best in solvents with similar polarity. An analysis of the key functional groups in this compound allows for a qualitative prediction of its solubility.
-
Carboxylic Acid (-COOH): This is a highly polar, hydrophilic group capable of acting as both a hydrogen bond donor and acceptor. Its presence suggests good solubility in polar protic solvents like alcohols (e.g., Methanol, Ethanol).
-
1,3-Thiazole Ring: This heterocyclic aromatic ring is moderately polar and contributes to the overall electronic character of the molecule.[8] Thiazole-4-carboxylic acid itself is a known building block in medicinal chemistry.[9][10][11]
-
Benzyl Group: This aromatic hydrocarbon portion of the molecule is nonpolar and lipophilic, favoring solubility in nonpolar solvents (e.g., Toluene, Heptane).
-
Trifluoromethyl Group (-CF3): This group is highly electronegative and electron-withdrawing.[12][13] While it significantly increases lipophilicity compared to a methyl group, its strong inductive effect can also influence the acidity of the nearby carboxylic acid, potentially impacting interactions with protic solvents.[14][15] The presence of the -CF3 group is a common strategy in medicinal chemistry to enhance metabolic stability and membrane permeability.[12][13][15]
Hypothesis: Based on this structural mosaic, the compound is expected to exhibit amphiphilic behavior. It will likely have moderate to high solubility in polar aprotic solvents (e.g., DMSO, Acetone) and polar protic solvents (e.g., Methanol, Ethanol) that can interact with the carboxylic acid. Conversely, its solubility is predicted to be low in nonpolar, aliphatic solvents like Heptane.
Experimental Design and Methodology
The determination of thermodynamic (or equilibrium) solubility is crucial for understanding the intrinsic dissolution properties of a compound. The shake-flask method is the universally recognized "gold standard" for this measurement due to its reliability and direct measurement of the compound in equilibrium between its solid and dissolved states.[4][5][16]
Overall Experimental Workflow
The process involves equilibrating an excess of the solid compound in the chosen solvent, separating the saturated solution from the undissolved solid, and quantifying the concentration of the dissolved compound using a validated analytical technique.
Caption: High-level workflow for thermodynamic solubility determination.
Selection of Organic Solvents
A diverse panel of solvents should be selected to cover a wide range of polarities and functionalities, providing a comprehensive solubility profile.
| Solvent | Class | Polarity Index (P')[17] | Rationale |
| Methanol | Polar Protic | 5.1 | Hydrogen bond donor/acceptor, mimics hydrophilic interactions. |
| Ethanol | Polar Protic | 4.3[17] | Common pharmaceutical solvent, slightly less polar than methanol. |
| Acetonitrile | Polar Aprotic | 5.8 | Dipolar interactions, common HPLC mobile phase component. |
| Acetone | Polar Aprotic | 5.1 | Good general solvent for moderately polar compounds. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | High polarity, excellent for dissolving a wide range of compounds.[18] |
| Dichloromethane (DCM) | Nonpolar | 3.1 | Common solvent for organic synthesis and extraction. |
| Toluene | Nonpolar | 2.4 | Aromatic solvent, interacts with the benzyl group. |
| Heptane | Nonpolar | 0.1 | Aliphatic hydrocarbon, represents a highly lipophilic environment. |
Detailed Experimental Protocol
This protocol describes the shake-flask method for determining the solubility of this compound at a controlled temperature (e.g., 37 °C, to simulate physiological conditions).[19]
Materials and Equipment
-
This compound (purity >98%)
-
Selected organic solvents (HPLC grade or higher)
-
2 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
0.45 µm syringe filters (ensure compatibility with solvents)
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
-
Analytical balance
Procedure
-
Preparation: Add an excess amount of the solid compound (e.g., ~10-20 mg, ensuring undissolved solid is visible at equilibrium) to a 2 mL glass vial.
-
Solvent Addition: Accurately add 1.0 mL of the selected organic solvent to the vial. Prepare each solvent condition in triplicate to ensure statistical validity.[19]
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant speed (e.g., 200 rpm) and temperature (37 °C). Allow the samples to equilibrate for 24 hours. This duration is typically sufficient to reach thermodynamic equilibrium.[16][20]
-
Phase Separation: After 24 hours, visually confirm the presence of undissolved solid in each vial.
-
Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.
-
Carefully withdraw the supernatant using a pipette and filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove all particulate matter before analysis.[21]
-
-
Sample Dilution: Dilute the filtered, saturated solution with a suitable solvent (typically the mobile phase used for HPLC) to a concentration that falls within the linear range of the calibration curve. The dilution factor must be recorded accurately.
Quantification by HPLC
A validated reverse-phase HPLC (RP-HPLC) method is required for accurate quantification.
3.3.1 HPLC Method Development (Example)
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water. The exact ratio (e.g., 60:40 Acetonitrile:Water) should be optimized to achieve a sharp peak with a reasonable retention time (e.g., 3-7 minutes).[22][23]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by scanning the UV spectrum of the compound in the mobile phase (likely in the 254-280 nm range).
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
3.3.2 Calibration Curve
-
Prepare a stock solution of the compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or DMSO).
-
Perform a series of serial dilutions to create at least five calibration standards spanning the expected concentration range of the diluted samples.[21]
-
Inject each standard in triplicate and plot the mean peak area against the known concentration.
-
Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.995 for a valid calibration.
Caption: Workflow for creating an HPLC calibration curve.
Data Analysis and Presentation
Calculation
-
Use the peak area of the diluted sample and the calibration curve equation to determine the concentration of the diluted sample.
-
Concentration_diluted (mg/mL) = (Peak_Area - Intercept) / Slope
-
-
Calculate the original concentration in the saturated solution by multiplying by the dilution factor.
-
Solubility (mg/mL) = Concentration_diluted × Dilution_Factor
-
Data Summary
The results should be compiled into a clear, concise table, reporting the mean solubility and standard deviation for the triplicate measurements.
| Solvent | Polarity Index (P') | Mean Solubility (mg/mL) | Std. Deviation | Qualitative Classification |
| Heptane | 0.1 | [Data] | [Data] | [e.g., Sparingly Soluble] |
| Toluene | 2.4 | [Data] | [Data] | [e.g., Slightly Soluble] |
| Dichloromethane | 3.1 | [Data] | [Data] | [e.g., Soluble] |
| Acetone | 5.1 | [Data] | [Data] | [e.g., Freely Soluble] |
| Methanol | 5.1 | [Data] | [Data] | [e.g., Freely Soluble] |
| Ethanol | 4.3 | [Data] | [Data] | [e.g., Freely Soluble] |
| Acetonitrile | 5.8 | [Data] | [Data] | [e.g., Soluble] |
| Dimethyl Sulfoxide | 7.2 | [Data] | [Data] | [e.g., Very Soluble] |
Conclusion
This guide provides a robust and scientifically grounded methodology for determining the solubility of this compound in a range of organic solvents. By combining a theoretical structural analysis with the gold-standard shake-flask experimental protocol and reliable HPLC quantification, researchers can generate the high-quality, reproducible data essential for advancing a compound through the drug discovery and development pipeline. The resulting solubility profile will be invaluable for guiding decisions in synthetic chemistry, process scale-up, and pharmaceutical formulation, ultimately enabling the full therapeutic potential of this molecule to be explored.
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Pivi, M. (2016). Polarity Index. ResearchGate. Available at: [Link]
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Marques, M.R.C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. Available at: [Link]
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Chem LibreTexts (n.d.). Polarity of Solvents. Chem LibreTexts. Available at: [Link]
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Plateforme de chimie biologique intégrative de Strasbourg (PCBIS) (n.d.). Thermodynamic solubility. PCBIS. Available at: [Link]
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AZoLifeSciences (2020). How to Achieve Drug Solubility. AZoLifeSciences.com. Available at: [Link]
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University of Rochester (n.d.). Reagents & Solvents: Solvents and Polarity. University of Rochester Department of Chemistry. Available at: [Link]
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Völgyi, G., Baka, E., & Box, K. (2020). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
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Pandey, P. K. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. Available at: [Link]
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World Health Organization (WHO) (2019). Annex 4: Guidance on biowaiver for solid oral dosage forms. WHO Technical Report Series. Available at: [Link]
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Chem-Impex (n.d.). Thiazole-4-carboxylic acid. Chem-Impex.com. Available at: [Link]
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ResearchGate (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link]
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National Center for Biotechnology Information (n.d.). 4-Thiazolecarboxylic acid. PubChem. Available at: [Link]
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ResearchGate (2025). Development and validation of a RP-HPLC method for determination of solubility of furosemide. ResearchGate. Available at: [Link]
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Dergipark (n.d.). DEVELOPMENT AND VALIDATION OF HPLC ANALYTICAL METHODS USED FOR DETERMINATION OF ASSAY, CONTENT UNIFORMITY AND DISSOLUTION OF IMM. Dergipark. Available at: [Link]
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Chromatography Forum (2009). how can i test the solubility in hplc please ?. ChromForum. Available at: [Link]
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ResearchGate (2025). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. ResearchGate. Available at: [Link]
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MDPI (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.com. Available at: [Link]
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University of Calgary (2023). Solubility of Organic Compounds. University of Calgary. Available at: [Link]
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ResearchGate (n.d.). Solubility of benzilic acid in select organic solvents at 298.15 K. ResearchGate. Available at: [Link]
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A Theoretical and Mechanistic Guide to Trifluoromethylated Thiazole Carboxylic Acids in Drug Discovery
Abstract
Trifluoromethylated thiazole carboxylic acids represent a privileged structural motif in modern medicinal chemistry. The strategic incorporation of a trifluoromethyl (-CF3) group onto the versatile thiazole scaffold, combined with the ionizable carboxylic acid functionality, creates a unique combination of physicochemical and electronic properties that are highly advantageous for drug design. This guide provides an in-depth exploration of the theoretical underpinnings of these molecules, offering researchers and drug development professionals a framework for understanding and predicting their behavior. We will delve into the quantum chemical properties, conformational preferences, and key physicochemical parameters that govern their interactions with biological targets. By synthesizing computational methodologies with mechanistic insights, this document serves as a technical resource for the rational design of next-generation therapeutics based on this powerful chemical scaffold.
Part 1: The Strategic Importance of Trifluoromethylated Thiazole Carboxylic Acids
The confluence of three distinct chemical moieties—the trifluoromethyl group, the thiazole ring, and the carboxylic acid—gives rise to a class of compounds with exceptional utility in drug discovery. Understanding the individual contribution of each component is key to appreciating their synergistic power.
-
The Trifluoromethyl Group (-CF3): This small, fluorine-rich substituent exerts a profound influence on molecular properties. Its strong electron-withdrawing nature, a consequence of the high electronegativity of fluorine, significantly modulates the electronic landscape of the thiazole ring. This electronic perturbation can enhance binding affinities and alter metabolic pathways. Furthermore, the -CF3 group is known to increase lipophilicity, which can improve membrane permeability, and enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[1]
-
The Thiazole Ring: As a five-membered aromatic heterocycle, the thiazole ring is a versatile scaffold found in numerous natural products and synthetic drugs.[2][3] It is considered a bioisostere for other aromatic systems, such as phenyl or pyridine rings, allowing it to engage in productive π-stacking interactions with biological targets. The nitrogen and sulfur heteroatoms can act as hydrogen bond acceptors and donors, respectively, providing crucial anchor points for molecular recognition.[4][5]
-
The Carboxylic Acid (-COOH): This functional group is a cornerstone of drug design, primarily due to its ability to ionize at physiological pH. The resulting carboxylate anion is adept at forming strong ionic interactions (salt bridges) and hydrogen bonds with positively charged residues like arginine and lysine in protein active sites. This feature often serves as the primary anchoring point for a molecule to its biological target.
The combination of these three components in a single molecule creates a scaffold with tunable acidity, lipophilicity, metabolic stability, and target-binding capabilities, making it a highly attractive starting point for medicinal chemistry campaigns.[6][7][8]
Part 2: Core Theoretical Properties and Computational Analysis
Modern drug discovery relies heavily on computational chemistry to predict molecular properties and guide synthetic efforts. For trifluoromethylated thiazole carboxylic acids, theoretical studies provide invaluable insights into their behavior at the molecular level.
Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure of molecules.[9][10] These calculations allow us to visualize and quantify the effects of the -CF3 group on the thiazole carboxylic acid core.
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. The energy gap between the HOMO and LUMO indicates the chemical stability of the molecule.[11] The strongly electron-withdrawing -CF3 group typically lowers the energy of both the HOMO and LUMO, which can influence the molecule's susceptibility to oxidation and reduction, as well as its participation in charge-transfer interactions.
-
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the surface of a molecule.[12][13][14] For a typical trifluoromethylated thiazole carboxylic acid, the MEP map reveals distinct regions of negative potential (red) around the carboxylic acid oxygens and the thiazole nitrogen, highlighting their roles as hydrogen bond acceptors or sites for interaction with positive charges. Conversely, the hydrogen of the carboxylic acid and hydrogens on the aromatic ring show positive potential (blue), indicating their roles as hydrogen bond donors or sites for electrophilic attack.[14]
Methodology Snapshot: Performing a DFT Calculation
-
Structure Generation: Build the 3D structure of the target molecule (e.g., 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxylic acid) using molecular modeling software.
-
Geometry Optimization: Perform an initial geometry optimization using a reliable DFT functional and basis set (e.g., B3LYP/6-31G*).[3] This step finds the lowest energy conformation of the molecule.
-
Frequency Calculation: Confirm that the optimized structure corresponds to a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies validates the structure.
-
Property Calculation: Using the optimized geometry, calculate electronic properties such as HOMO-LUMO energies and generate the MEP surface.[12]
Conformational Analysis
The three-dimensional shape (conformation) of a molecule is crucial for its ability to bind to a target protein. The thiazole ring itself is relatively rigid, but rotation around the single bonds connecting it to the carboxylic acid and other substituents can lead to different conformers.[4][5][15]
Computational methods can be used to perform a conformational search, identifying low-energy conformers and the energy barriers between them.[15] The presence of the bulky -CF3 group can restrict rotation and favor specific conformations, effectively pre-organizing the molecule for binding and reducing the entropic penalty upon target engagement.
Diagram: Computational Workflow for Property Prediction
Caption: Workflow for predicting theoretical properties using DFT.
Physicochemical Properties: The Critical Role of pKa
The acid dissociation constant (pKa) is arguably one of the most important properties of a drug molecule containing a carboxylic acid. It dictates the ionization state of the molecule at a given pH, which in turn affects its solubility, permeability, and ability to interact with its target.[16]
The strong electron-withdrawing effect of the trifluoromethyl group has a significant impact on the acidity of the carboxylic acid. By pulling electron density away from the carboxylate group, the -CF3 group stabilizes the conjugate base (R-COO⁻), thereby lowering the pKa and making the acid stronger. This effect can be quantified using computational pKa prediction models.[17][18][19]
Table 1: Predicted Physicochemical Properties of Exemplary Trifluoromethylated Thiazole Carboxylic Acids
| Compound Name | Molecular Formula | Predicted pKa | Predicted LogP |
| 4-(Trifluoromethyl)thiazole-5-carboxylic acid | C5H2F3NO2S | ~2.5 - 3.0 | ~1.5 |
| 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid[20] | C6H4F3NO2S | ~2.8 - 3.3 | ~1.9 |
| 2-Phenyl-4-(trifluoromethyl)thiazole-5-carboxylic acid | C11H6F3NO2S | ~2.4 - 2.9 | ~3.4 |
Note: pKa and LogP values are estimates based on computational models and will vary depending on the specific software and parameters used. The trend of increased acidity (lower pKa) due to the -CF3 group is the key takeaway.
Part 3: Implications for Rational Drug Design
The theoretical properties discussed above have direct and actionable implications for the design of drugs based on the trifluoromethylated thiazole carboxylic acid scaffold.
Optimizing Target Interactions
A deep understanding of the molecule's electronic and conformational profile allows for the rational design of derivatives with enhanced target affinity.
-
Molecular Docking: This computational technique predicts the preferred binding mode of a ligand to a protein target. By using the calculated low-energy conformers and charge distributions of our thiazole derivatives, we can perform more accurate docking simulations. The results can guide the placement of additional substituents on the scaffold to exploit specific pockets or form new interactions within the active site.
-
pKa-Guided Design: Modulating the pKa is a powerful strategy. A lower pKa ensures the carboxylic acid is predominantly in its anionic carboxylate form at physiological pH (~7.4), maximizing its potential for strong ionic interactions with the target. The position and electronic nature of substituents on the thiazole ring can be varied to fine-tune the pKa to an optimal range.
Diagram: Drug-Target Interaction Logic
Caption: Relationship between molecular properties and target binding.
Enhancing ADME Properties
Beyond target affinity, the theoretical properties of these compounds are critical for predicting their Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
-
Metabolic Stability: The -CF3 group is known to be highly resistant to metabolic degradation, particularly P450-mediated oxidation. Placing a -CF3 group at a position that would otherwise be a metabolic "soft spot" can significantly increase the half-life of a drug.
-
Permeability and Lipophilicity: The LogP (a measure of lipophilicity) is influenced by the -CF3 group. While increased lipophilicity can improve membrane permeability, excessive lipophilicity can lead to poor solubility and off-target effects. Computational models can predict LogP, allowing chemists to strike the right balance for optimal bioavailability.
Conclusion
Trifluoromethylated thiazole carboxylic acids are a potent and versatile class of molecules in the drug discovery arsenal. Their theoretical properties, accessible through computational chemistry, provide a roadmap for their rational design and optimization. By leveraging an understanding of their electronic structure, conformational preferences, and physicochemical characteristics like pKa, researchers can more efficiently design compounds with superior target affinity, metabolic stability, and overall drug-like properties. The principles and methodologies outlined in this guide serve as a foundation for harnessing the full potential of this remarkable scaffold in the development of innovative new medicines.
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A Senior Application Scientist's Guide to the Structural Elucidation of 2-Benzyl-Thiazole Derivatives
<_>
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 2-Benzyl-Thiazole Scaffold
The thiazole ring is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals.[1][2] When coupled with a benzyl moiety at the 2-position, the resulting scaffold offers a unique combination of rigidity and conformational flexibility, making it a privileged structure for interacting with biological targets.[3] From antiviral agents to kinase inhibitors, derivatives of 2-benzyl-thiazole are frequently investigated in drug discovery programs.[4]
However, the successful development of these promising compounds hinges on the unambiguous confirmation of their chemical structure. Subtle changes in substitution patterns on either the benzyl or thiazole ring can dramatically alter biological activity. Therefore, a robust, multi-technique approach to structural elucidation is not merely academic—it is a critical component of ensuring data integrity and accelerating the drug development pipeline.
This guide provides an in-depth, field-proven workflow for the structural characterization of novel 2-benzyl-thiazole derivatives. It moves beyond a simple recitation of techniques to explain the underlying logic, helping scientists make informed decisions to solve complex structural puzzles with confidence.
The Core Analytical Arsenal: A Multi-Pronged Approach
No single technique can provide a complete structural picture. True confidence is achieved by integrating data from several orthogonal methods. The primary tools for elucidating the structure of 2-benzyl-thiazole derivatives are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and, when feasible, single-crystal X-ray Crystallography.
Mass Spectrometry (MS): The First Checkpoint
Mass spectrometry serves as the initial and most fundamental analysis, providing the molecular weight of the synthesized compound and, by extension, its molecular formula.
Causality of Experimental Choice: For most 2-benzyl-thiazole derivatives, which often possess moderate polarity and are key intermediates in medicinal chemistry, Electrospray Ionization (ESI) is the preferred method. ESI is a soft ionization technique that typically yields the protonated molecule [M+H]+, minimizing fragmentation and providing a clear readout of the molecular weight. High-Resolution Mass Spectrometry (HRMS) is essential, as it provides a highly accurate mass measurement (typically to within 5 ppm), allowing for the unambiguous determination of the molecular formula.
Self-Validating Protocol: HRMS (ESI+)
-
Sample Preparation: Dissolve the purified compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 0.1 mg/mL.
-
Internal Validation: Include a known internal standard in the solvent system to ensure mass accuracy calibration.
-
Acquisition: Infuse the sample into the ESI source. Acquire data in positive ion mode over a mass range appropriate for the expected molecular weight.
-
Data Analysis:
-
Identify the peak corresponding to the [M+H]+ adduct.
-
Utilize the instrument's software to calculate the molecular formula based on the exact mass. The software will compare the measured mass to theoretical masses of possible elemental compositions.
-
Crucial Check: Examine the isotopic pattern. The presence of sulfur (³⁴S isotope) and any halogens (e.g., ³⁷Cl, ⁸¹Br) will produce characteristic M+2 peaks, providing powerful validation of the elemental composition.[5]
-
Interpreting Fragmentation: While ESI is soft, some fragmentation can occur. Common fragmentation patterns for thiazole-containing compounds involve cleavage of the thiazole ring or loss of side chains.[5][6][7] For 2-benzyl-thiazoles, a characteristic fragment often corresponds to the tropylium cation ([C₇H₇]⁺) at m/z 91, resulting from the cleavage of the benzyl C-C bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. A suite of 1D and 2D NMR experiments is required to assemble the complete structural puzzle.
¹H NMR: Mapping the Proton Environment
The ¹H NMR spectrum provides the first detailed look at the molecule's framework.
Expected Chemical Shifts for a 2-Benzyl-Thiazole Core:
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |
| Benzyl -CH₂- | 4.0 - 4.5 | Singlet (s) |
| Benzyl Aromatic -H | 7.2 - 7.5 | Multiplet (m) |
| Thiazole -H (C5-H) | 7.0 - 7.8 | Singlet (s) or Doublet (d) |
| Thiazole -H (C4-H) | 7.5 - 8.2 | Singlet (s) or Doublet (d) |
Note: Shifts are approximate and depend heavily on the substitution pattern and solvent.[8]
¹³C NMR: Defining the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments. Combined with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, one can distinguish between CH₃, CH₂, CH, and quaternary carbons.
Expected Chemical Shifts for a 2-Benzyl-Thiazole Core:
| Carbon Type | Typical Chemical Shift (δ, ppm) |
| Benzyl -CH₂- | 35 - 45 |
| Benzyl Aromatic -C | 125 - 140 |
| Thiazole C2 | 165 - 175 |
| Thiazole C4 | 140 - 155 |
| Thiazole C5 | 115 - 125 |
Note: The C2 carbon of the thiazole ring is significantly deshielded due to its attachment to two heteroatoms (N and S).[9][10]
2D NMR: Connecting the Pieces
While 1D spectra provide a parts list, 2D spectra build the final assembly. For a 2-benzyl-thiazole derivative, the following are indispensable:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This is useful for confirming connectivity within the benzyl ring's aromatic system if it is substituted.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom to which it is directly attached. This is a crucial step for definitively assigning carbon resonances.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this scaffold. It reveals correlations between protons and carbons that are 2 or 3 bonds away. The key correlation to observe is between the benzylic protons (-CH₂-) and the C2 carbon of the thiazole ring, which unambiguously confirms the connection between the two core fragments.
Self-Validating NMR Protocol Workflow
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved to avoid poor shimming.
-
Acquisition:
-
Acquire a ¹H spectrum.
-
Acquire ¹³C and DEPT-135 spectra.
-
Acquire 2D COSY, HSQC, and HMBC spectra. It is vital to set the acquisition parameters for the HMBC experiment to detect long-range couplings (typically optimized for J = 8-10 Hz).
-
-
Data Processing and Interpretation:
-
Process all spectra using appropriate window functions.
-
Assign the proton signals based on chemical shift, integration, and multiplicity.
-
Use the HSQC spectrum to assign the protonated carbon signals.
-
Use the HMBC spectrum to connect the molecular fragments. Trace correlations from the benzylic protons to the thiazole C2 and to carbons within the benzyl ring. Trace correlations from the thiazole protons to other carbons in the thiazole ring.
-
Consolidate all assignments into a final, self-consistent structure.
-
X-ray Crystallography: The Ultimate Confirmation
When a molecule can be grown into a single, high-quality crystal, X-ray crystallography provides the definitive, three-dimensional structure.[11][12][13][14] This technique is the gold standard for confirming absolute stereochemistry and resolving any ambiguities that may remain after extensive NMR analysis.[15]
Causality of Experimental Choice: This method is pursued when the absolute configuration of stereocenters is required, or when NMR data is insufficient to distinguish between complex isomers. The primary limitation is the ability to produce diffraction-quality crystals, which can be a significant challenge.
Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Attempt to grow single crystals of the compound using various techniques (e.g., slow evaporation, vapor diffusion, layering) with a range of solvent systems.
-
Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain precise bond lengths, bond angles, and atomic coordinates.[15]
-
Validation: The final refined structure should have low R-factors and a clean difference Fourier map, confirming the correctness of the model.
A Synergistic Workflow for Structural Elucidation
The most efficient path to an unambiguous structure involves a logical, tiered approach where the results of one experiment inform the next.
Caption: Key HMBC correlations confirming the structure of 2-(4-methoxybenzyl)-4-methylthiazole.
Conclusion
The structural elucidation of 2-benzyl-thiazole derivatives is a systematic process that relies on the synergistic application of modern spectroscopic techniques. By beginning with HRMS to establish the molecular formula, followed by a comprehensive suite of 1D and 2D NMR experiments to map atomic connectivity, researchers can build a high-confidence structural model. For cases involving intractable ambiguity or the need for absolute stereochemical assignment, single-crystal X-ray crystallography provides the ultimate confirmation. Adhering to this rigorous, self-validating workflow ensures the scientific integrity of the data, which is the bedrock of successful research and development in medicinal chemistry.
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Methodological & Application
experimental protocols for 2-[3-(Trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic acid synthesis
An Application Guide for the Synthesis of 2-[3-(Trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic Acid
Introduction
This compound is a heterocyclic organic compound with the chemical formula C₁₂H₈F₃NO₂S and a molecular weight of approximately 287.26 g/mol .[1] This molecule is of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates three key pharmacophores: a thiazole ring, a common scaffold in many FDA-approved drugs; a carboxylic acid group, which can form crucial hydrogen bonds with biological targets; and a trifluoromethyl group, which often enhances metabolic stability, lipophilicity, and binding affinity.[1] These features make it a valuable building block for creating more complex molecules and a promising candidate for pharmacological studies, with reported investigations into its potential anti-inflammatory and antimicrobial properties.[1]
This document provides a comprehensive guide to the laboratory synthesis of this compound, detailing a robust two-step synthetic pathway. The protocols are designed for researchers and scientists, with an emphasis on the rationale behind experimental choices, safety considerations, and procedural details to ensure reproducibility.
Overall Synthetic Strategy
The synthesis of the target compound is most effectively achieved through a well-established two-step process. The strategy hinges on first constructing the core thiazole ring with the necessary substituents as an ester, followed by hydrolysis to yield the final carboxylic acid.
-
Step 1: Hantzsch Thiazole Synthesis. This classic and highly effective method is used to form the thiazole ring.[2][3] The protocol involves the condensation of an α-halocarbonyl compound (ethyl bromopyruvate) with a thioamide derivative (2-(3-(trifluoromethyl)phenyl)thioacetamide) to produce the ethyl ester intermediate.
-
Step 2: Saponification (Ester Hydrolysis). The ethyl ester is subsequently hydrolyzed under basic conditions.[4][5] This reaction converts the ester functional group into a carboxylate salt, which upon acidification, precipitates the desired this compound.
The entire workflow is visualized below.
Caption: High-level workflow for the synthesis of the target compound.
Part A: Synthesis of Ethyl 2-[3-(Trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylate
Principle of the Reaction
The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry.[2] The reaction proceeds through the nucleophilic attack of the sulfur atom from the thioamide onto the electrophilic carbon of the α-haloketone (ethyl bromopyruvate). This is followed by an intramolecular cyclization and subsequent dehydration to form the stable, aromatic thiazole ring.
Caption: Simplified mechanism of the Hantzsch thiazole synthesis step.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Moles (equiv) | Amount |
| 2-(3-(Trifluoromethyl)phenyl)thioacetamide | C₉H₈F₃NS | 219.23 | 1.0 | 2.19 g |
| Ethyl bromopyruvate | C₅H₇BrO₃ | 195.01 | 1.05 | 2.05 g (1.35 mL) |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | - | 50 mL |
| Sodium Bicarbonate (Sat. aq.) | NaHCO₃ | 84.01 | - | As needed |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | ~100 mL |
| Brine (Sat. aq. NaCl) | NaCl | 58.44 | - | ~50 mL |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed |
Step-by-Step Experimental Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2.19 g of 2-(3-(trifluoromethyl)phenyl)thioacetamide in 50 mL of absolute ethanol. Stir until all solid has dissolved.[6]
-
Addition of α-Haloketone: To the stirred solution, add 1.35 mL of ethyl bromopyruvate dropwise at room temperature over 5 minutes. A slight exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 3-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 3:1 Hexanes:Ethyl Acetate.
-
Cooling and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction. Continue adding until effervescence ceases.[6]
-
Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers.[6]
-
Washing and Drying: Wash the combined organic layers with brine (2 x 25 mL) to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate.[6]
-
Concentration and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as an oil or semi-solid. Purify the crude material using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure ester intermediate.
Part B: Hydrolysis to this compound
Principle of the Reaction
Saponification is the base-catalyzed hydrolysis of an ester to form a carboxylate salt and an alcohol.[5] In this step, the ethyl ester intermediate is treated with sodium hydroxide to form the sodium salt of the target carboxylic acid. Subsequent acidification with a strong acid, such as hydrochloric acid, protonates the carboxylate to precipitate the final product, which is typically less soluble in the acidic aqueous medium.[4][7]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Moles (equiv) | Amount |
| Ethyl 2-[3-(TF)benzyl]-1,3-thiazole-4-carboxylate | C₁₄H₁₂F₃NO₂S | 315.31 | 1.0 | 3.15 g |
| Sodium Hydroxide | NaOH | 40.00 | 3.0 | 1.20 g |
| Ethanol | C₂H₅OH | 46.07 | - | 20 mL |
| Deionized Water | H₂O | 18.02 | - | 20 mL |
| Hydrochloric Acid (Conc.) | HCl | 36.46 | - | As needed (~5 mL) |
Step-by-Step Experimental Protocol
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 3.15 g of the purified ester intermediate from Part A in 20 mL of ethanol.
-
Addition of Base: In a separate beaker, dissolve 1.20 g of sodium hydroxide in 20 mL of deionized water. Add this aqueous NaOH solution to the ethanolic solution of the ester.[4]
-
Reaction: Attach a reflux condenser and heat the mixture to reflux for 1-2 hours. Monitor the disappearance of the starting material by TLC.
-
Cooling and Acidification: After the reaction is complete, cool the flask in an ice bath. While stirring vigorously, slowly add concentrated hydrochloric acid dropwise to acidify the mixture to a pH of approximately 2-3.[4] A white or off-white solid will precipitate.
-
Isolation of Product: Allow the slurry to stir in the ice bath for an additional 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the filter cake with a small amount of ice-cold water (2 x 10 mL) to remove any residual salts.[4][7] Dry the product in a vacuum oven at 50-60 °C to a constant weight.
Data Summary and Expected Results
| Parameter | Step A: Hantzsch Synthesis | Step B: Hydrolysis |
| Product | Ethyl 2-[3-(TF)benzyl]-1,3-thiazole-4-carboxylate | 2-[3-(TF)benzyl]-1,3-thiazole-4-carboxylic acid |
| Expected Yield | 70-85% | 85-95% |
| Appearance | Yellowish oil or low-melting solid | White to off-white solid |
| Key Analytics | ¹H NMR, ¹³C NMR, MS | ¹H NMR, ¹³C NMR, MS, Melting Point |
Safety and Handling
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.
-
Reagent-Specific Hazards:
-
Ethyl bromopyruvate: Is a lachrymator and is corrosive. Avoid inhalation and contact with skin and eyes.
-
Thioamides: Can be toxic. Handle with care and avoid generating dust.
-
Sodium Hydroxide & Hydrochloric Acid: Are highly corrosive. Handle with extreme care to avoid burns.
-
References
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Application Notes and Protocols for the Evaluation of 2-[3-(Trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic Acid in Anti-Inflammatory Assays
Introduction: Targeting Inflammation with Novel Thiazole Derivatives
Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli, such as pathogens and damaged cells. While acute inflammation is a protective and restorative process, chronic, unresolved inflammation is a key driver of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A central axis in the inflammatory cascade involves the enzymatic production of prostaglandins, particularly prostaglandin E2 (PGE2), and the activation of transcription factors like Nuclear Factor-kappa B (NF-κB), which drives the expression of pro-inflammatory cytokines and enzymes.[1][2][3]
The thiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory properties.[4][5][6][7] This document provides a detailed guide for researchers on the use of 2-[3-(Trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic acid (hereinafter referred to as "Compound T"), a novel molecule designed to modulate inflammatory pathways. These application notes will detail the rationale and step-by-step protocols for a tiered in vitro screening approach to characterize the anti-inflammatory potential of Compound T. The workflow is designed to first establish its effect on key enzymatic targets and then to elucidate its impact on cellular inflammatory responses.
Hypothesized Mechanism of Action
The inflammatory response is largely mediated by the arachidonic acid cascade. Cyclooxygenase-2 (COX-2) is an inducible enzyme that converts arachidonic acid to prostaglandin H2 (PGH2).[8][9][10] This intermediate is then converted to the pro-inflammatory mediator PGE2 by microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme that is often functionally coupled with COX-2 and upregulated during inflammation.[1][11][12][13][14] We hypothesize that Compound T, due to its structural features, may act as an inhibitor of the COX-2/mPGES-1 axis, thereby reducing PGE2 production. Furthermore, many anti-inflammatory agents exert their effects by modulating upstream signaling pathways, such as the NF-κB pathway, which is a master regulator of inflammatory gene expression.[3][15] This guide will provide protocols to test these hypotheses.
Caption: Hypothesized targets of Compound T within the inflammatory signaling cascade.
Part 1: Enzymatic Assays - Direct Target Engagement
The first step in characterizing a potential anti-inflammatory compound is to determine its effect on key enzymes in the inflammatory pathway. We will focus on COX-2, the primary target for many non-steroidal anti-inflammatory drugs (NSAIDs).
Protocol 1.1: COX-2 Inhibitor Screening Assay (Fluorometric)
This protocol is adapted from commercially available kits and provides a rapid and reliable method for high-throughput screening of COX-2 inhibitors.[9][10]
Principle: The assay measures the peroxidase activity of COX-2. COX-2 first catalyzes the conversion of arachidonic acid to the intermediate Prostaglandin G2 (PGG2). The peroxidase component of the enzyme then reduces PGG2 to PGH2. This assay utilizes a fluorescent probe that is oxidized during the PGG2 reduction, producing a stable, highly fluorescent product. The fluorescence intensity is directly proportional to COX-2 activity. A reduction in the fluorescent signal in the presence of Compound T indicates inhibition.
Materials:
-
Human Recombinant COX-2 Enzyme
-
COX Assay Buffer
-
COX Probe (e.g., Amplex™ Red)
-
Arachidonic Acid (substrate)
-
Heme (cofactor)
-
Celecoxib (positive control inhibitor)
-
Compound T
-
DMSO (vehicle)
-
96-well black microplates
-
Fluorescence microplate reader (Ex/Em = 535/587 nm)
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of Compound T in DMSO (e.g., 10 mM). Create a serial dilution in DMSO to achieve final assay concentrations ranging from 1 nM to 100 µM.
-
Prepare a stock solution of Celecoxib in DMSO (e.g., 1 mM) for use as a positive control.
-
Reconstitute human recombinant COX-2 enzyme in the provided assay buffer as per the supplier's instructions. Keep on ice.
-
Prepare the Reaction Mix for the number of assays to be performed. For each well, combine Assay Buffer, COX Probe, and Heme.
-
-
Assay Plate Setup:
-
Blank: Add Assay Buffer only.
-
Enzyme Control (100% Activity): Add Reaction Mix + DMSO vehicle.
-
Inhibitor Control (Positive Control): Add Reaction Mix + Celecoxib.
-
Test Compound: Add Reaction Mix + diluted Compound T.
-
Add the diluted COX-2 enzyme to all wells except the Blank.
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the plate at 25°C for 15 minutes, protected from light.
-
Prepare the arachidonic acid substrate solution according to the kit manufacturer's protocol.
-
Initiate the reaction by adding the arachidonic acid solution to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity at Ex/Em = 535/587 nm. Record data every minute for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Subtract the slope of the Blank from all other measurements.
-
Calculate the percent inhibition using the following formula: % Inhibition = [(Rate_EnzymeControl - Rate_TestCompound) / Rate_EnzymeControl] * 100
-
Plot the percent inhibition against the log concentration of Compound T to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
| Compound | IC₅₀ (µM) [Hypothetical Data] | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| Compound T | 0.75 | >100 (Assuming COX-1 IC₅₀ > 75 µM) |
| Celecoxib | 0.05 | ~30 |
| Ibuprofen | 5.0 | ~1.5 |
Note: A parallel assay using a COX-1 enzyme kit should be run to determine the selectivity of Compound T.[16][17]
Part 2: Cell-Based Assays - Elucidating Cellular Mechanisms
Once direct enzymatic inhibition is established, the next critical step is to evaluate the compound's activity in a relevant cellular context. We will use a murine macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria, to mimic an inflammatory response.[2][18][19]
Protocol 2.1: Cytotoxicity Assay (MTT Assay)
Causality: Before assessing anti-inflammatory effects, it is imperative to determine the non-toxic concentration range of Compound T. Any observed reduction in inflammatory markers must be due to a specific biological effect, not simply because the compound is killing the cells. The MTT assay is a standard method for this purpose.[2][20]
Principle: Viable, metabolically active cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of Compound T (e.g., 0.1 µM to 200 µM) for 24 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the purple formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control group. Select the highest concentrations that show >95% cell viability for subsequent anti-inflammatory assays.
Protocol 2.2: Measurement of Pro-Inflammatory Cytokine Release (ELISA)
Causality: This assay directly measures the end-products of inflammatory signaling. A reduction in cytokine levels in the presence of Compound T provides strong evidence of its anti-inflammatory efficacy at a cellular level.
Principle: Enzyme-Linked Immunosorbent Assays (ELISAs) are used to quantify the levels of specific pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), secreted by macrophages into the culture medium.[2][21]
Caption: Experimental workflow for measuring cytokine inhibition.
Step-by-Step Protocol:
-
Cell Culture and Stimulation:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate overnight.
-
Pre-treat the cells with non-toxic concentrations of Compound T (determined from the MTT assay) for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control and an LPS-only control.
-
-
Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris. Store at -80°C until analysis.
-
ELISA Procedure:
-
Perform ELISAs for TNF-α and IL-6 using commercially available kits according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Add the collected supernatants and standards to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add the enzyme's substrate to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Data Analysis:
-
Generate a standard curve from the absorbance values of the known cytokine standards.
-
Calculate the concentration of TNF-α and IL-6 in each sample by interpolating from the standard curve.
-
Calculate the percent inhibition of cytokine production for each concentration of Compound T relative to the LPS-only control.
| Treatment Group | TNF-α (pg/mL) [Hypothetical] | IL-6 (pg/mL) [Hypothetical] |
| Control (Unstimulated) | < 10 | < 5 |
| LPS (1 µg/mL) | 2500 ± 150 | 1800 ± 120 |
| LPS + Compound T (1 µM) | 1850 ± 90 | 1300 ± 100 |
| LPS + Compound T (10 µM) | 900 ± 75 | 650 ± 50 |
| LPS + Compound T (50 µM) | 250 ± 30 | 150 ± 20 |
Protocol 2.3: NF-κB Activation Reporter Assay
Causality: This assay investigates an upstream signaling mechanism. If Compound T inhibits cytokine production, this assay can help determine if the inhibition occurs via the NF-κB pathway, a central hub for inflammatory gene transcription.[15][22][23]
Principle: This assay uses a cell line (e.g., HEK293 or a macrophage line) that has been stably transfected with a reporter plasmid. The plasmid contains a promoter with multiple NF-κB binding sites linked to a reporter gene, typically luciferase. When NF-κB is activated by a stimulus (like TNF-α or LPS), it translocates to the nucleus, binds to the promoter, and drives the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to NF-κB transcriptional activity.
Step-by-Step Protocol:
-
Cell Seeding: Seed the NF-κB reporter cell line into a 96-well white, clear-bottom plate and allow cells to adhere.
-
Treatment: Pre-treat the cells with non-toxic concentrations of Compound T for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., TNF-α at 10 ng/mL) for 6-8 hours to induce NF-κB activation.
-
Lysis and Luciferase Assay:
-
Lyse the cells using a luciferase assay lysis buffer.
-
Add the luciferase substrate to the cell lysate.
-
Immediately measure luminescence using a microplate luminometer.
-
Data Analysis:
-
Normalize the luminescence readings (Relative Light Units, RLU) to cell viability if necessary.
-
Calculate the percent inhibition of NF-κB activation for each concentration of Compound T relative to the TNF-α-only control. % Inhibition = [(RLU_Stimulated - RLU_TestCompound) / RLU_Stimulated] * 100
-
Plot the percent inhibition against the log concentration of Compound T to determine the IC₅₀ value.
Summary and Concluding Remarks
This document outlines a systematic, three-tiered approach to evaluate the anti-inflammatory properties of this compound. By progressing from direct enzymatic assays to cellular functional assays and finally to mechanistic signaling pathway analysis, researchers can build a comprehensive profile of Compound T's biological activity. The provided protocols are robust, well-established, and designed to generate reliable and reproducible data. The successful inhibition of COX-2, subsequent reduction of pro-inflammatory cytokines in macrophages, and modulation of the NF-κB pathway would provide a strong rationale for advancing this compound into more complex in vivo models of inflammation.
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Application Note & Protocol: Comprehensive Evaluation of the Antimicrobial Activity of 2-[3-(Trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic acid
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of the antimicrobial properties of the novel synthetic compound, 2-[3-(Trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic acid. The thiazole moiety is a key pharmacophore in numerous approved drugs and is a subject of extensive research due to its diverse biological activities, including significant antimicrobial potential.[1][2][3][4][5] This guide outlines a tiered approach, beginning with primary screening assays to establish the presence and potency of antimicrobial activity, followed by detailed protocols for elucidating the potential mechanism of action. The methodologies described herein are grounded in internationally recognized standards to ensure data integrity and reproducibility.
Introduction: The Rationale for Investigation
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of new therapeutic agents.[2] Thiazole derivatives have emerged as a promising class of heterocyclic compounds, with various analogues demonstrating broad-spectrum antibacterial and antifungal activities.[1][3][6] The core thiazole ring is a structural component of several clinically used drugs, highlighting its pharmacological acceptability.[2][4] The specific compound, this compound, combines the thiazole nucleus with a trifluoromethylbenzyl group, a substitution known to enhance the biological activity of parent compounds. This structural design warrants a thorough investigation into its antimicrobial efficacy.
This application note provides a logical workflow for this investigation, from initial screening to more complex mechanistic studies. The protocols are designed to be self-validating, with clear explanations of the scientific principles underpinning each step.
Tier 1: Primary Antimicrobial Activity Assessment
The initial phase of testing is designed to determine if this compound possesses intrinsic antimicrobial activity and to quantify its potency. This involves determining the extent of growth inhibition and whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).
Agar Disk Diffusion (Kirby-Bauer) Method
This qualitative method provides a preliminary assessment of the compound's ability to inhibit microbial growth.[7][8][9][10]
A filter paper disk impregnated with a known concentration of the test compound is placed on an agar plate uniformly inoculated with a test microorganism. The compound diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of no growth, known as the zone of inhibition, will form around the disk.[7][9][11] The diameter of this zone is proportional to the susceptibility of the organism to the compound.
-
Inoculum Preparation: From a pure overnight culture, select 3-4 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar (MHA) plate evenly in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure complete coverage.[12]
-
Disk Application: Aseptically place a sterile 6-mm filter paper disk impregnated with a known amount of this compound onto the inoculated agar surface. Gently press the disk to ensure complete contact with the agar.[7][11]
-
Incubation: Invert the plates and incubate at 35 ± 2 °C for 16-18 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition in millimeters. The size of the zone indicates the degree of susceptibility.[9]
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method establishes the lowest concentration of the test compound that inhibits the visible growth of a microorganism.[13][14]
Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the wells are visually inspected for turbidity, and the MIC is recorded as the lowest concentration of the compound at which no growth is observed.[13][14] This method is guided by the standards set by the Clinical and Laboratory Standards Institute (CLSI).[15][16][17]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[12]
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).[13]
-
Incubation: Cover the plate and incubate at 35 ± 2 °C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.[13]
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[18][19]
Following the MIC test, aliquots from the wells showing no visible growth are sub-cultured onto an agar medium without the test compound. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[19][20][21] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[19][21]
-
Sub-culturing: From the wells of the completed MIC assay that show no visible growth, transfer a fixed volume (e.g., 10 µL) and plate it onto MHA plates.
-
Incubation: Incubate the MHA plates at 35 ± 2 °C for 18-24 hours.
-
MBC Determination: Count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% kill of the initial inoculum.[18][20]
Data Presentation: Primary Antimicrobial Activity
| Microorganism | Disk Diffusion Zone (mm) | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| Staphylococcus aureus ATCC 25923 | ||||
| Escherichia coli ATCC 25922 | ||||
| Pseudomonas aeruginosa ATCC 27853 | ||||
| Candida albicans ATCC 90028 |
Tier 2: Elucidation of Antimicrobial Mechanism of Action
Once antimicrobial activity is confirmed, the next logical step is to investigate the compound's mechanism of action. Thiazole derivatives have been reported to act via various mechanisms, including inhibition of cell wall synthesis, disruption of cell membrane integrity, and interference with nucleic acid synthesis.[2][4][22]
Workflow for Mechanistic Studies
Caption: Workflow for Investigating the Mechanism of Action.
Bacterial Membrane Permeability Assay
This assay determines if the test compound disrupts the integrity of the bacterial cell membrane.
Fluorescent probes that are typically impermeant to intact cell membranes are used. If the membrane is compromised, these probes can enter the cell and bind to intracellular components, resulting in a significant increase in fluorescence. Propidium iodide (PI) is a common probe that intercalates with DNA upon entering a cell with a damaged membrane.[23][24][25]
-
Bacterial Culture: Grow the test bacteria to the mid-logarithmic phase.
-
Cell Preparation: Harvest the cells by centrifugation, wash with phosphate-buffered saline (PBS), and resuspend in PBS to a specific optical density.
-
Assay Setup: In a 96-well black plate, add the bacterial suspension to wells containing various concentrations of this compound.
-
Probe Addition: Add propidium iodide to each well to a final concentration of 2 µM.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 535 nm and an emission wavelength of 617 nm using a microplate reader. Monitor the fluorescence over time.
-
Data Analysis: An increase in fluorescence intensity compared to the untreated control indicates membrane damage.
DNA Gyrase Inhibition Assay
This assay investigates whether the compound inhibits the activity of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[26]
DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent reaction. The supercoiled and relaxed forms of DNA can be separated by agarose gel electrophoresis. Inhibition of the enzyme will result in a decrease in the amount of supercoiled DNA.[27]
-
Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer, relaxed plasmid DNA (e.g., pBR322), ATP, and purified E. coli DNA gyrase.[28]
-
Compound Addition: Add varying concentrations of this compound to the reaction mixtures. Include a positive control (e.g., ciprofloxacin) and a no-enzyme control.
-
Incubation: Incubate the reactions at 37 °C for 1 hour.[28]
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.[28]
-
Agarose Gel Electrophoresis: Analyze the DNA topoisomers on a 1% agarose gel containing ethidium bromide.
-
Result Visualization: Visualize the DNA bands under UV light. A decrease in the intensity of the supercoiled DNA band in the presence of the compound indicates inhibition of DNA gyrase.
Intracellular Reactive Oxygen Species (ROS) Assay
This assay determines if the compound induces oxidative stress in bacterial cells through the generation of reactive oxygen species (ROS).
The cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) is non-fluorescent until it is deacetylated by intracellular esterases and subsequently oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[29][30] The intensity of the fluorescence is proportional to the amount of intracellular ROS.[29]
-
Bacterial Culture and Treatment: Grow bacteria to the mid-log phase and treat with sub-MIC concentrations of this compound for a defined period.
-
Cell Loading with Dye: Harvest and wash the cells, then incubate them with H₂DCFDA (e.g., 10 µM) in the dark.
-
Fluorescence Measurement: After incubation, wash the cells to remove excess dye and measure the fluorescence intensity using a microplate reader or flow cytometer at an excitation wavelength of ~495 nm and an emission wavelength of ~525 nm.[29]
-
Data Analysis: An increase in fluorescence in treated cells compared to untreated controls indicates the induction of ROS.
Potential Mechanisms of Thiazole Derivatives
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Application Notes and Protocols: 2-[3-(Trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic acid in Organic Synthesis
Introduction: A Versatile Scaffold for Modern Drug Discovery
In the landscape of contemporary medicinal chemistry and organic synthesis, the strategic design of molecular building blocks is paramount. Among these, heterocyclic scaffolds command significant attention due to their prevalence in a vast array of biologically active compounds.[1][2] 2-[3-(Trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic acid emerges as a particularly valuable synthon, integrating several key features that render it an attractive starting point for the synthesis of novel chemical entities.
This molecule, with the chemical formula C₁₂H₈F₃NO₂S and a molecular weight of approximately 287.26 g/mol , incorporates a trifluoromethyl group, a well-established bioisostere for enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates.[3] The thiazole ring itself is a privileged pharmacophore, present in numerous FDA-approved drugs, and is known to engage in a variety of biological interactions.[2][3] Furthermore, the carboxylic acid functionality provides a versatile handle for a wide range of chemical transformations, most notably amide bond formations and esterifications, enabling the construction of diverse compound libraries for screening and lead optimization.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a building block in organic synthesis. We will delve into its synthesis, key applications with detailed protocols, and its role in the generation of molecules with potential therapeutic value.
Synthesis of the Building Block: A Hantzsch Thiazole Synthesis Approach
The cornerstone of synthesizing this compound is the renowned Hantzsch thiazole synthesis. This classic yet robust method involves the condensation of an α-haloketone with a thioamide.[4][5] In this specific case, the key precursors are ethyl 2-chloroacetoacetate and 2-(3-(trifluoromethyl)phenyl)ethanethioamide.
Diagram 1: Retrosynthetic Analysis
Caption: Retrosynthetic pathway for the target molecule.
Protocol 1: Synthesis of this compound
This protocol is a multi-step procedure commencing with the synthesis of the requisite thioamide, followed by the Hantzsch cyclization and subsequent ester hydrolysis.
Part A: Synthesis of 2-(3-(Trifluoromethyl)phenyl)ethanethioamide
This intermediate can be prepared from the corresponding 3-(trifluoromethyl)phenylacetonitrile via reaction with hydrogen sulfide in the presence of a base, or through the thionation of 2-(3-(trifluoromethyl)phenyl)acetamide using Lawesson's reagent.
Part B: Hantzsch Thiazole Synthesis and Saponification
-
Step 1: Cyclization. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(3-(trifluoromethyl)phenyl)ethanethioamide (1.0 eq) in a suitable solvent such as ethanol or isopropanol. To this solution, add ethyl 2-chloroacetoacetate (1.1 eq). The reaction mixture is then heated to reflux for 4-6 hours. Progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Step 2: Work-up and Isolation of the Ester Intermediate. Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting residue is dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude ethyl 2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylate, which can be purified by column chromatography.
-
Step 3: Saponification. The purified ester is dissolved in a mixture of ethanol and a 2M aqueous solution of sodium hydroxide. The reaction mixture is stirred at room temperature or gently heated (e.g., 50 °C) for 2-4 hours until the ester is fully consumed (monitored by TLC).
-
Step 4: Final Product Isolation. After cooling the reaction mixture to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is diluted with water and acidified to a pH of approximately 2-3 with 1M hydrochloric acid, leading to the precipitation of the carboxylic acid. The solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford this compound as a solid.
Key Applications and Protocols
The utility of this compound as a building block is primarily demonstrated through the derivatization of its carboxylic acid group.
Application 1: Amide Bond Formation - Accessing Bioactive Amides
Amide bond formation is a cornerstone reaction in medicinal chemistry, and the title compound readily participates in such transformations to generate a diverse range of amides with potential biological activities.[6] The choice of coupling reagent is critical, especially when dealing with sterically hindered or electronically deactivated amines.
Diagram 2: Amide Coupling Workflow
Caption: General workflow for amide synthesis.
Protocol 2: Amide Coupling using HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent suitable for a wide range of substrates, including those that may be challenging for other reagents.[6][7]
-
Materials:
-
This compound (1.0 eq)
-
Amine (e.g., aniline, benzylamine) (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound and the desired amine in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add HATU to the reaction mixture, followed by the dropwise addition of DIPEA.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
-
| Coupling Reagent | Base | Solvent | Typical Reaction Time | Notes |
| HATU | DIPEA | DMF | 2-12 h | Highly efficient, low racemization. |
| EDC/HOBt | DIPEA/TEA | DMF/DCM | 8-24 h | Cost-effective, byproduct is water-soluble.[7] |
| SOCl₂ | Pyridine | DCM | 1-4 h | Forms acyl chloride in situ, suitable for robust substrates. |
Table 1: Comparison of Common Amide Coupling Conditions
Application 2: Esterification - Modulating Physicochemical Properties
Esterification of the carboxylic acid group can be employed to generate prodrugs, enhance cell permeability, or fine-tune the physicochemical properties of a lead compound. The Fischer esterification is a classic and cost-effective method for this transformation.[8]
Protocol 3: Fischer Esterification with Methanol
-
Materials:
-
This compound (1.0 eq)
-
Methanol (used as solvent and reagent)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 2-5 mol%)
-
-
Procedure:
-
In a round-bottom flask, suspend this compound in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Heat the reaction mixture to reflux for 4-8 hours, monitoring the progress by TLC.
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester. Further purification can be achieved by column chromatography if necessary.
-
Application 3: Decarboxylation - Accessing 2-Substituted Thiazoles
Under certain conditions, the carboxylic acid group at the C4 position of the thiazole ring can be removed through decarboxylation. This reaction provides access to 2-[3-(trifluoromethyl)benzyl]-1,3-thiazole, a scaffold that can be further functionalized at other positions. The decarboxylation of heteroaromatic carboxylic acids can often be achieved by heating in a high-boiling point solvent, sometimes with a catalyst.[9][10]
Protocol 4: Thermal Decarboxylation
-
Materials:
-
This compound
-
High-boiling point solvent (e.g., N,N-Dimethylformamide, Quinoline)
-
Optional: Copper catalyst (e.g., Cu₂O)
-
-
Procedure:
-
In a reaction vial suitable for high temperatures (e.g., a microwave vial), dissolve this compound in a high-boiling point solvent.
-
If using a catalyst, add it to the mixture.
-
Heat the reaction mixture to a high temperature (e.g., 150-200 °C) and monitor the reaction for the evolution of carbon dioxide and the consumption of the starting material by TLC or LC-MS. Microwave irradiation can also be employed to accelerate the reaction.
-
Upon completion, cool the reaction mixture and dilute it with an organic solvent like ethyl acetate.
-
Wash the organic solution with an acidic aqueous solution (e.g., 1M HCl) to remove the basic solvent (if used), followed by a brine wash.
-
Dry the organic layer, concentrate, and purify the resulting 2-[3-(trifluoromethyl)benzyl]-1,3-thiazole by column chromatography.
-
Case Study: Application in the Synthesis of Kinase Inhibitors
The 2-substituted thiazole scaffold is a common feature in many kinase inhibitors, which are a major class of anticancer drugs.[11][12] The title compound serves as an excellent starting point for the synthesis of such inhibitors. For instance, the carboxylic acid can be coupled with various amino-heterocycles to generate compounds that can be tested for their kinase inhibitory activity.
Diagram 3: Pathway to Potential Kinase Inhibitors
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- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Incorporating 2-[3-(Trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic Acid into Polymers
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the incorporation of 2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic acid into various polymer backbones. This guide details the rationale, experimental protocols, and characterization techniques for creating novel functional polymers. The unique combination of the trifluoromethyl group, a thiazole ring, and a reactive carboxylic acid moiety makes this molecule a highly attractive building block for advanced materials with potential applications in drug delivery, biomaterials, and specialty polymers.[1] This guide emphasizes the causality behind experimental choices, providing a framework for the rational design of polymers with tailored properties.
Introduction: The Strategic Advantage of this compound in Polymer Science
The convergence of medicinal chemistry and material science has opened new frontiers in the development of functional polymers with precise therapeutic or performance-enhancing capabilities. This compound is a heterocyclic organic compound that stands at this intersection, offering a unique trifecta of functionalities.[1]
-
The Trifluoromethyl Group (-CF3): This moiety is a cornerstone in modern drug design, known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to biological targets.[2][3][4] When incorporated into a polymer, the -CF3 group can impart hydrophobicity, improve thermal stability, and modulate surface properties.
-
The Thiazole Ring: A common scaffold in many FDA-approved drugs, the thiazole ring is recognized for its diverse biological activities, including anti-inflammatory and antimicrobial properties.[1][5] In a polymer context, the aromatic and heterocyclic nature of the thiazole ring can contribute to rigidity, thermal stability, and specific interactions with biological systems.[6][7]
-
The Carboxylic Acid Group (-COOH): This versatile functional group is the linchpin for polymerization. It provides a reactive handle for a multitude of polymerization techniques, including condensation polymerization to form polyesters and polyamides.[8][9] Furthermore, it offers a site for post-polymerization modification and conjugation to other molecules of interest.
The strategic incorporation of this molecule into polymer chains allows for the creation of materials with a pre-designed combination of properties, making them highly suitable for applications requiring biocompatibility, targeted drug delivery, and enhanced material performance.
Physicochemical Properties
A thorough understanding of the monomer's properties is critical for successful polymerization.
| Property | Value | Source |
| Chemical Formula | C₁₂H₈F₃NO₂S | [1][10] |
| Molecular Weight | 287.26 g/mol | [1] |
| Melting Point | 123-125 °C | [11] |
| Appearance | Solid | N/A |
| Purity | Typically >93% | [10] |
Polymerization Strategies: Integrating the Thiazole Moiety
The carboxylic acid functionality is the primary reactive site for incorporating this compound into a polymer backbone. The choice of polymerization technique will depend on the desired polymer architecture, properties, and the comonomers selected.
Condensation Polymerization: Creating Polyesters and Polyamides
Condensation polymerization is a primary route for integrating carboxylic acid-containing monomers.[9] This method involves the reaction of the thiazole carboxylic acid with a diol or a diamine to form polyesters or polyamides, respectively, with the elimination of a small molecule, typically water.
2.1.1. Rationale and Mechanistic Insight
The reaction proceeds through the nucleophilic attack of the hydroxyl or amine group on the carbonyl carbon of the carboxylic acid. This process is often catalyzed by an acid to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. The choice of comonomer (diol or diamine) will significantly influence the final properties of the polymer, such as flexibility, hydrophilicity, and degradation rate.
2.1.2. Protocol: Synthesis of a Thiazole-Containing Polyester
This protocol describes the synthesis of a polyester by reacting this compound with a diol, such as 1,6-hexanediol.
Materials:
-
This compound
-
1,6-Hexanediol (or other suitable diol)
-
p-Toluenesulfonic acid (p-TSA) or other suitable catalyst
-
High-boiling point, inert solvent (e.g., toluene, xylene)
-
Methanol (for precipitation)
-
Round-bottom flask equipped with a Dean-Stark trap and condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reactant Charging: In a flame-dried round-bottom flask under an inert atmosphere, add equimolar amounts of this compound and the chosen diol.
-
Solvent and Catalyst Addition: Add the solvent to achieve a concentration of approximately 1 M. Add the acid catalyst (e.g., p-TSA, 0.5-1 mol%).
-
Reaction Setup: Equip the flask with a Dean-Stark trap filled with the solvent and a condenser.
-
Polymerization: Heat the reaction mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by the amount of water collected. The reaction is typically complete within 8-24 hours.
-
Polymer Isolation: After cooling to room temperature, precipitate the polymer by slowly pouring the reaction mixture into a large excess of a non-solvent, such as cold methanol, with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration, wash it with fresh non-solvent to remove unreacted monomers and catalyst, and dry it under vacuum at an elevated temperature (e.g., 60 °C) until a constant weight is achieved.
"Grafting From" Approaches: Radical Polymerization
For applications requiring a different polymer backbone, such as an acrylic or styrenic chain, the thiazole carboxylic acid can be modified to act as an initiator for controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[12]
2.2.1. Rationale and Mechanistic Insight
This "grafting from" method involves first converting the carboxylic acid into a species that can initiate polymerization. For instance, photochemical radical decarboxylation can generate a radical species that initiates RAFT polymerization.[12] This approach allows for the synthesis of well-defined polymer chains growing from the thiazole-containing core.
2.2.2. Protocol: RAFT Polymerization Initiated by the Thiazole Moiety
This protocol outlines a general procedure for a photochemically initiated RAFT polymerization.
Materials:
-
This compound (as the precursor to the initiator)
-
Vinyl monomer (e.g., styrene, methyl methacrylate)
-
RAFT agent (e.g., a dithiobenzoate or trithiocarbonate)
-
Photocatalyst (if required for decarboxylation)
-
Solvent (e.g., dioxane, DMF)
-
Schlenk tube or similar reaction vessel
-
Light source (e.g., UV lamp)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reactant Preparation: In a Schlenk tube, dissolve the this compound, the chosen vinyl monomer, and the RAFT agent in the solvent.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Under an inert atmosphere, irradiate the reaction mixture with the appropriate light source at a controlled temperature. Monitor the polymerization kinetics by taking aliquots at regular intervals and analyzing them by ¹H NMR (for monomer conversion) and GPC (for molecular weight and dispersity).
-
Polymer Isolation: Once the desired conversion is reached, stop the reaction by turning off the light source and exposing the mixture to air. Precipitate the polymer in a suitable non-solvent (e.g., methanol or hexane).
-
Purification: Collect the polymer by filtration, wash it thoroughly with the non-solvent, and dry it under vacuum.
Characterization of Thiazole-Functionalized Polymers
Thorough characterization is essential to confirm the successful incorporation of the thiazole moiety and to understand the properties of the resulting polymer. A combination of spectroscopic, chromatographic, and thermal analysis techniques is recommended.[13][14][15]
Spectroscopic Techniques
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | To confirm the chemical structure of the polymer and the successful incorporation of the thiazole monomer. | Appearance of characteristic peaks corresponding to the protons and carbons of the thiazole ring and the trifluoromethylbenzyl group in the polymer spectrum. |
| FTIR | To identify the functional groups present in the polymer. | For polyesters, the appearance of a strong ester carbonyl stretch (~1735 cm⁻¹) and the disappearance of the broad carboxylic acid O-H stretch. For polyamides, the appearance of amide I and II bands. |
| ¹⁹F NMR | To specifically detect and quantify the incorporation of the trifluoromethyl-containing monomer. | A singlet peak corresponding to the -CF₃ group. Integration of this peak relative to polymer backbone peaks can help determine the monomer incorporation level. |
Chromatographic Techniques
| Technique | Purpose | Expected Results |
| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn) of the polymer.[13] | For controlled polymerizations like RAFT, a narrow dispersity (Đ < 1.3) is expected. For condensation polymers, the dispersity is typically broader. |
Thermal Analysis
| Technique | Purpose | Information Gained |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the polymer.[13] | The onset of decomposition temperature provides an indication of the polymer's stability at elevated temperatures. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) and any melting transitions (Tm) of the polymer.[13] | The Tg provides insight into the amorphous or crystalline nature of the polymer and its mechanical properties at different temperatures. |
Potential Applications in Drug Development and Material Science
The unique structural features of polymers incorporating this compound open up a range of potential applications.
-
Drug Delivery Systems: The trifluoromethyl group can enhance the encapsulation of hydrophobic drugs, while the polymer backbone can be designed to be biodegradable for controlled release.[2] The thiazole moiety may also impart some inherent therapeutic activity.
-
Biocompatible Coatings: These polymers could be used to coat medical devices to improve their biocompatibility and reduce microbial adhesion due to the potential antimicrobial properties of the thiazole ring.[1]
-
Specialty Polymers: The combination of a fluorinated group and a heterocyclic ring can lead to polymers with interesting properties such as low surface energy, chemical resistance, and specific optical or electronic properties.
Conclusion
The incorporation of this compound into polymers presents a versatile platform for the development of advanced functional materials. By leveraging established polymerization techniques and a thorough understanding of the monomer's unique properties, researchers can design and synthesize a new class of polymers with tailored characteristics for a variety of applications in drug development, biomaterials, and beyond. The protocols and characterization methods outlined in this guide provide a solid foundation for exploring the full potential of this promising building block.
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Application Notes and Protocols for the Hantzsch Thiazole Synthesis of Trifluoromethylated Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Incorporation of the Trifluoromethyl Group in Thiazole Scaffolds
The trifluoromethyl (CF₃) group has become a cornerstone in modern medicinal chemistry, revered for its ability to significantly enhance the pharmacological profile of bioactive molecules.[1] Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can profoundly influence a compound's absorption, distribution, metabolism, and excretion (ADME) properties.[1] When incorporated into heterocyclic scaffolds such as thiazoles—a privileged structure in numerous FDA-approved drugs—the resulting trifluoromethylated thiazoles are of considerable interest for the development of novel therapeutics. This guide provides a comprehensive overview and detailed protocols for the synthesis of these valuable compounds via the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring.[2][3][4]
The Hantzsch Thiazole Synthesis: A Time-Tested Cyclocondensation
The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a cyclization reaction between an α-halocarbonyl compound and a thioamide-containing reactant.[3][5] The reaction proceeds through a multistep mechanism that culminates in the formation of a stable, aromatic thiazole ring.[2][3]
Reaction Mechanism
The generally accepted mechanism for the Hantzsch thiazole synthesis involves the following key steps:
-
Nucleophilic Attack: The sulfur atom of the thioamide acts as a potent nucleophile, attacking the electrophilic carbon of the α-haloketone in an Sₙ2 reaction to form an S-alkylated intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon, leading to the formation of a five-membered ring intermediate.
-
Dehydration: The subsequent loss of a water molecule results in the formation of the thiazole ring.
The aromaticity of the final thiazole product provides a strong thermodynamic driving force for the reaction.[6]
Caption: Generalized mechanism of the Hantzsch thiazole synthesis.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of trifluoromethylated thiazoles.
Protocol 1: Synthesis of 2-Amino-4-(trifluoromethyl)thiazole
This protocol details the synthesis of a foundational trifluoromethylated thiazole building block from commercially available starting materials.
Reactants:
| Compound | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents |
| 3-Bromo-1,1,1-trifluoroacetone | C₃H₂BrF₃O | 190.95 | 10 | 1.0 |
| Thiourea | CH₄N₂S | 76.12 | 12 | 1.2 |
| Ethanol | C₂H₅OH | 46.07 | - | Solvent |
| Sodium Bicarbonate (Sat. Soln.) | NaHCO₃ | 84.01 | - | Workup |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thiourea (0.91 g, 12 mmol) and ethanol (30 mL).
-
Stir the mixture until the thiourea is fully dissolved.
-
Carefully add 3-bromo-1,1,1-trifluoroacetone (1.91 g, 10 mmol) to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Slowly add saturated sodium bicarbonate solution to neutralize the hydrobromic acid formed during the reaction until the pH is approximately 7-8.
-
A precipitate will form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-amino-4-(trifluoromethyl)thiazole as a solid.
Protocol 2: One-Pot Synthesis of Substituted 2-Aryl-4-(trifluoromethyl)thiazoles
This protocol outlines a more complex, one-pot, three-component synthesis for creating diverse 2-aryl-4-(trifluoromethyl)thiazoles.
Reactants:
| Compound | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents |
| 3-Bromo-1,1,1-trifluoroacetone | C₃H₂BrF₃O | 190.95 | 1.0 | 1.0 |
| Substituted Thiobenzamide | Varies | Varies | 1.0 | 1.0 |
| Ethanol/Water (1:1) | - | - | 5 mL | Solvent |
| Catalyst (e.g., SiW/SiO₂) | - | - | 15 mol% | Catalyst |
Procedure:
-
In a 25 mL round-bottom flask, combine the substituted thiobenzamide (1.0 mmol), 3-bromo-1,1,1-trifluoroacetone (1.0 mmol), and the catalyst (e.g., silica-supported tungstosilicic acid) in the ethanol/water solvent system.[7]
-
Stir the mixture at 65 °C for 2-4 hours or until TLC analysis indicates the consumption of the starting materials.
-
Upon completion, cool the reaction to room temperature.
-
If a precipitate forms, filter the solid product and wash with ethanol.
-
If no precipitate forms, evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-aryl-4-(trifluoromethyl)thiazole.
Characterization of Trifluoromethylated Thiazoles
The synthesized compounds should be thoroughly characterized to confirm their structure and purity.
Spectroscopic Data:
| Technique | Expected Observations for 2-Amino-4-(trifluoromethyl)thiazole |
| ¹H NMR | A singlet for the C5-H of the thiazole ring, a broad singlet for the -NH₂ protons. |
| ¹³C NMR | Resonances for the thiazole ring carbons (C2, C4, C5), with the C4 carbon signal split into a quartet due to coupling with the fluorine atoms of the CF₃ group. |
| ¹⁹F NMR | A singlet corresponding to the CF₃ group. |
| IR | Characteristic peaks for N-H stretching of the amine, C=N stretching of the thiazole ring, and C-F stretching of the trifluoromethyl group. |
| Mass Spec. | The molecular ion peak corresponding to the calculated mass of the product. |
Troubleshooting and Field-Proven Insights
-
Low Yields: The presence of the electron-withdrawing trifluoromethyl group can decrease the nucleophilicity of the carbonyl carbon in the α-haloketone. If yields are low, consider increasing the reaction temperature or time. The use of a catalyst, as in Protocol 2, can also improve reaction efficiency.[7]
-
Side Reactions: Under acidic conditions, the reaction of N-monosubstituted thioureas can sometimes lead to the formation of 3-substituted 2-imino-2,3-dihydrothiazole isomers. Maintaining neutral or slightly basic conditions during workup can help to minimize the formation of these byproducts.
-
Purification Challenges: Trifluoromethylated compounds can sometimes be challenging to purify due to their volatility or unique solubility properties. Careful selection of the recrystallization solvent or chromatography eluent system is crucial.
Workflow and Logic Diagram
Caption: A typical workflow for the Hantzsch synthesis of trifluoromethylated thiazoles.
Conclusion
The Hantzsch thiazole synthesis remains a powerful and versatile tool for the construction of trifluoromethylated thiazoles. By understanding the reaction mechanism and carefully controlling the reaction conditions, researchers can efficiently access a wide range of these valuable compounds for applications in drug discovery and development. The protocols and insights provided in this guide serve as a solid foundation for the successful synthesis and characterization of this important class of molecules.
References
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Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184. [Link]
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Ornelas, C., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. Molecules, 21(5), 624. [Link]
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Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
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Bouherrou, Z., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(10), 1279. [Link]
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Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]
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Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
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Li, J. J. (2010). Hantzsch Thiazole Synthesis 2010. Scribd. [Link]
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Al-Ostoot, F. H., et al. (2021). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. RSC Advances, 11(48), 30205-30213. [Link]
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Yogi, P., et al. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(4), 927-932. [Link]
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Gawande, G. S., et al. (2013). Multicomponent One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives Under Solvent Free Conditions. International Journal of Scientific & Engineering Research, 4(8), 1957-1960. [Link]
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Heravi, M. M., et al. (2012). ONE-POT SYNTHESIS OF HANTZSCH ESTERS AND POLYHYDROQUINOLINE DERIVATIVES CATALYZED BY γ-Al2O3-NANOPARTICLES UNDER SOLVENT-FREE CONDITIONS. Rev. Roum. Chim., 57(9-10), 767-773. [Link]
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Khan, I., et al. (2020). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega, 5(4), 1833-1844. [Link]
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Shrimandilkar, S. R., & Jadhav, V. H. (2016). Synthesis and Evaluation of 2-Aminothiazole Derivative. International Journal of Science and Research, 5(6), 1145-1147. [Link]
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Becan, L., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Pharmaceuticals, 15(1), 92. [Link]
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Coyanis, E. M., et al. (2003). Synthesis and characterization of trifluoromethyl heterocyclic compounds: 4-hydroxy-4-methyl-5-(2,2,2-trifluoro-1-trifluoromethylethyl)-1,3-thiazoline derivatives. Journal of Molecular Structure, 651-653, 679-686. [Link]
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Hsu, L.-C. (1968). NEW METHODS FOR PREPARING N, N-DIALKYLTRIFLUOROACETAMIDES. NASA Technical Reports Server. [Link]
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Al-Ostoot, F. H., et al. (2021). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. ACS Omega, 6(48), 32599-32613. [Link]
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Measuring COX-2 Inhibition by Thiazole Derivatives: An Application Note and Protocol Guide
This guide provides a comprehensive overview and detailed protocols for the evaluation of thiazole derivatives as inhibitors of cyclooxygenase-2 (COX-2). It is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel anti-inflammatory agents. This document emphasizes the rationale behind experimental design and methodologies to ensure robust and reproducible results.
Introduction: The Significance of Targeting COX-2 with Thiazole Derivatives
Cyclooxygenase (COX) is a critical enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins.[1][2][3] Two primary isoforms exist: COX-1, which is constitutively expressed and involved in physiological functions such as maintaining the gastric mucosa, and COX-2, which is inducible and significantly upregulated at sites of inflammation.[1][2][4] The selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[5]
Thiazole and its derivatives have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including potent and selective COX-2 inhibition.[6][7] Their unique structural features allow for favorable interactions within the active site of the COX-2 enzyme.[8] This guide outlines the essential protocols to accurately quantify the inhibitory potential of novel thiazole derivatives against COX-2.
Foundational Concepts: Understanding the Measurement of COX-2 Inhibition
The assessment of a compound's ability to inhibit COX-2 relies on quantifying the enzymatic activity in the presence and absence of the inhibitor. This is typically achieved through in vitro assays that can be broadly categorized into two types:
-
Enzymatic Assays: These directly measure the activity of purified COX-2 enzyme. They are valuable for determining the direct interaction between the inhibitor and the enzyme.
-
Cell-Based Assays: These assays measure COX-2 activity within a cellular context, providing insights into the compound's permeability, metabolism, and interaction with the enzyme in a more physiologically relevant environment.
A crucial aspect of evaluating COX-2 inhibitors is determining their selectivity over COX-1. The ratio of the half-maximal inhibitory concentration (IC50) for COX-1 to that of COX-2 provides a selectivity index (SI), a key parameter in assessing the therapeutic potential of a compound.[4]
Experimental Workflow: A Visual Guide
The following diagram illustrates the general workflow for assessing the COX-2 inhibitory activity of thiazole derivatives.
Caption: General workflow for COX-2 inhibition screening.
In Vitro Enzymatic Assay Protocols
Fluorometric Assay for Direct Measurement of COX-2 Activity
This assay directly measures the peroxidase activity of COX-2. The COX component converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component then reduces PGG2 to prostaglandin H2 (PGH2). This peroxidase activity is coupled to a fluorescent probe, which generates a quantifiable signal.[1][2][3]
4.1.1 Principle of the Fluorometric Assay
The assay utilizes a non-fluorescent probe that is oxidized by the peroxidase activity of COX-2 to a highly fluorescent product. The rate of fluorescence increase is directly proportional to the COX-2 activity.
Caption: Principle of the fluorometric COX-2 assay.
4.1.2 Materials and Reagents
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid
-
NaOH
-
Thiazole derivatives (test compounds)
-
Celecoxib (positive control)
-
96-well white opaque microplate
-
Fluorescence plate reader
4.1.3 Step-by-Step Protocol
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Thaw frozen components on ice.
-
Test Compound and Control Preparation: Dissolve thiazole derivatives and celecoxib in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions of the stock solutions in COX Assay Buffer.
-
Reaction Mix Preparation: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Assay Plate Setup:
-
Enzyme Control (EC) wells: Add COX Assay Buffer.
-
Inhibitor Control (IC) wells: Add a known COX-2 inhibitor like celecoxib.
-
Sample (S) wells: Add the diluted thiazole derivatives.
-
Solvent Control (SC) wells: Add the same final concentration of the solvent used for the inhibitors.
-
-
Enzyme Addition: Add the reconstituted COX-2 enzyme to all wells except the blank.
-
Initiation of Reaction: Add the arachidonic acid/NaOH solution to all wells to start the reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm for 5-10 minutes.[1][2]
ELISA-Based Assay for Prostaglandin Quantification
This method measures the amount of prostaglandin E2 (PGE2) produced by the enzymatic reaction of COX-2.[9] The level of PGE2 is inversely proportional to the inhibitory activity of the test compound.
4.2.1 Principle of the ELISA Assay
This assay is a competitive immunoassay. PGE2 produced in the COX reaction competes with a fixed amount of a PGE2-tracer for a limited number of binding sites on a PGE2-specific antibody. The amount of tracer bound to the antibody is then detected colorimetrically.
Caption: Principle of the competitive ELISA for PGE2.
4.2.2 Materials and Reagents
-
Human recombinant COX-2 enzyme
-
Reaction Buffer
-
Heme
-
Arachidonic Acid
-
Stannous Chloride (to stop the reaction)
-
PGE2 ELISA kit (containing PGE2 standards, PGE2-tracer, antibody, wash buffer, substrate, and stop solution)
-
Thiazole derivatives (test compounds)
-
96-well microplate
-
Microplate reader
4.2.3 Step-by-Step Protocol
-
COX Reaction:
-
Prepare reaction tubes/wells containing Reaction Buffer, Heme, and COX-2 enzyme.
-
Add the thiazole derivatives or vehicle control and pre-incubate.
-
Initiate the reaction by adding arachidonic acid and incubate at 37°C.
-
Stop the reaction with stannous chloride.
-
-
ELISA Procedure:
-
Dilute the samples from the COX reaction.
-
Add the diluted samples, standards, and PGE2-tracer to the antibody-coated plate.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate and incubate for color development.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Data Analysis and Interpretation
Calculation of IC50 Values
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor at which the response (e.g., enzyme activity) is reduced by half. This is a key measure of the potency of an inhibitor.
-
Calculate Percent Inhibition: % Inhibition = [(Activity of Enzyme Control - Activity of Sample) / Activity of Enzyme Control] * 100
-
Plot Data: Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine IC50: Use non-linear regression analysis (e.g., a four-parameter logistic model) to determine the IC50 value from the dose-response curve.
Determination of Selectivity Index (SI)
The selectivity index (SI) is a crucial parameter for evaluating the therapeutic potential of a COX-2 inhibitor. A higher SI indicates greater selectivity for COX-2 over COX-1.
Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2)
To determine the SI, the IC50 for COX-1 inhibition must also be determined using a similar assay protocol with purified COX-1 enzyme.
Data Presentation: A Framework for Reporting Results
Organizing experimental data in a clear and concise manner is essential for interpretation and comparison.
Table 1: In Vitro COX-1 and COX-2 Inhibition by Thiazole Derivatives
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| Thiazole-A | 25.5 | 0.85 | 30.0 |
| Thiazole-B | >100 | 1.20 | >83.3 |
| Thiazole-C | 15.2 | 0.50 | 30.4 |
| Celecoxib | 15.0 | 0.05 | 300.0 |
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the in vitro evaluation of thiazole derivatives as COX-2 inhibitors. By carefully performing these assays and accurately analyzing the data, researchers can effectively identify and characterize promising lead compounds for the development of novel anti-inflammatory therapeutics. Future studies may involve cell-based assays to assess the activity of these compounds in a more physiological context and in vivo models to evaluate their efficacy and safety profiles.
References
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Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]
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BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
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Hawash, M., Jaradat, N., Abualhasan, M., Şüküroğlu, M. K., Qaoud, M. T., Kahraman, D. C., Daraghmeh, H., Maslamani, L., Sawafta, M., Ratrout, A., & Issa, L. (2023). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. BMC chemistry, 17(1), 11. [Link]
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Gierse, J. K., McDonald, J. J., Hauser, S. D., Rangwala, S. H., Koboldt, C. M., & Seibert, K. (1996). A single amino acid difference between cyclooxygenase-1 (COX-1) and -2 (COX-2) reverses the selectivity of COX-2 specific inhibitors. The Journal of biological chemistry, 271(26), 15810–15814. [Link]
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Riener, C., & Mayer, B. (2001). An ELISA method to measure inhibition of the COX enzymes. Methods in molecular biology (Clifton, N.J.), 172, 335–340. [Link]
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Elabscience. (n.d.). Human COX2(Cytochrome C Oxidase Subunit II) ELISA Kit. Retrieved from [Link]
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Singh, R., & Kumar, V. (2021). Interpreting the clinical significance of the differential inhibition of cyclooxygenase-1 and cyclooxygenase-2. Rheumatology (Oxford, England), 60(10), 4543–4553. [Link]
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Ragab, F. A., Heiba, H. I., El-Gazzar, M. G., Abou-Seri, S. M., El-Sabbagh, W. A., & El-Hazek, R. M. (2016). Synthesis of novel thiadiazole derivatives as selective COX-2 inhibitors. MedChemComm, 7(11), 2116–2126. [Link]
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Abdellatif, K. R. A., Fadaly, W. A. A., Kamel, G. M., & Elshaier, Y. A. M. M. (2020). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Pharmaceuticals (Basel, Switzerland), 13(9), 211. [Link]
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El-Sayed, M. A. A., Abdel-Aziz, M., Abdel-Gawad, N. A., & El-Azab, A. S. (2022). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. Journal of enzyme inhibition and medicinal chemistry, 37(1), 1836–1853. [Link]
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Özdemir, A., Gümüş, M. H., Poyrazoğlu-Çoban, E., & Çıkrıkçı, S. (2022). Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX-2 Inhibitors with Anticancer and Anti-inflammatory Activities. ACS omega, 7(50), 47008–47023. [Link]
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Kumar, A., Kumar, S., & Singh, J. (2020). Identification and Development of Thiazole Leads as COX-2/5-LOX Inhibitors Through In-Vitro and In-Vivo Biological Evaluation for Anti-Inflammatory Activity. Bioorganic chemistry, 100, 103882. [Link]
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Application Notes and Protocols: In Vitro Evaluation of 2-[3-(Trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic Acid Against Methicillin-Resistant Staphylococcus aureus (MRSA)
Introduction
The emergence and spread of multidrug-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), pose a significant threat to global public health. MRSA is responsible for a substantial burden of both hospital- and community-acquired infections, ranging from skin and soft tissue infections to life-threatening conditions like pneumonia and bacteremia.[1] The resistance of MRSA to the entire class of β-lactam antibiotics necessitates the urgent development of novel therapeutic agents.[2] Thiazole derivatives have emerged as a promising class of heterocyclic compounds, with numerous studies highlighting their potential as antimicrobial agents.[3][4][5][6] The thiazole ring is a core component of various biologically active molecules and has been investigated for its antibacterial efficacy against a range of pathogens, including MRSA.[7][8][9]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro testing of a novel thiazole derivative, 2-[3-(Trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic acid, against MRSA. The protocols detailed herein are grounded in established methodologies, primarily adhering to the standards set by the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.[10] We will delve into the determination of the compound's minimum inhibitory and bactericidal concentrations, its effect on bacterial growth kinetics and biofilm formation, and its potential cytotoxicity to mammalian cells.
Compound Profile: this compound
-
Structure: (A chemical structure diagram would be inserted here in a formal document)
-
Rationale for Investigation: The trifluoromethyl group is a potent electron-withdrawing group known to enhance the metabolic stability and cell permeability of drug candidates. The thiazole core is a well-established pharmacophore with demonstrated antibacterial activity.[11] This specific combination of moieties warrants a thorough investigation of its anti-MRSA potential.
Core Experimental Workflow
The evaluation of a novel antibacterial compound follows a logical progression from determining its basic inhibitory capacity to understanding its bactericidal effects and impact on more complex bacterial behaviors like biofilm formation. A crucial parallel investigation involves assessing its safety profile through cytotoxicity assays.
Caption: Core experimental workflow for evaluating the anti-MRSA activity of the test compound.
PART 1: DETERMINATION OF MINIMUM INHIBITORY AND BACTERICIDAL CONCENTRATIONS
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12][13] This is a fundamental parameter for assessing the potency of a novel antibacterial compound.
Protocol: Broth Microdilution Method (CLSI M07)
-
Preparation of Test Compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Perform serial two-fold dilutions of the stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL. A broad concentration range (e.g., 0.06 to 128 µg/mL) is recommended for initial screening.[13]
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture of MRSA (e.g., ATCC 43300) on a non-selective agar plate, select 3-5 colonies.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[13]
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial suspension to each well containing the test compound dilutions. The final volume in each well will be 100 µL.
-
Include a growth control (CAMHB + inoculum, no compound) and a sterility control (CAMHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity.
-
The growth control should be turbid, and the sterility control should be clear.
-
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antibacterial agent required to kill 99.9% of the initial bacterial inoculum.[14] This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Protocol:
-
Subculturing from MIC Plate:
-
Following the MIC determination, select the wells corresponding to the MIC and at least two higher concentrations showing no visible growth.
-
From each selected well, aspirate a 10 µL aliquot and spot-plate it onto a Mueller-Hinton Agar (MHA) plate.
-
-
Incubation and Enumeration:
Data Presentation: Hypothetical MIC and MBC Data
| MRSA Strain | Compound MIC (µg/mL) | Vancomycin MIC (µg/mL) | Oxacillin MIC (µg/mL) | Compound MBC (µg/mL) | MBC/MIC Ratio |
| ATCC 43300 (HA-MRSA) | 1 | 1 | >256 | 2 | 2 |
| USA300 (CA-MRSA) | 0.5 | 0.5 | >256 | 1 | 2 |
| ATCC 29213 (S. aureus) | 0.5 | 1 | 0.25 | 1 | 2 |
A compound is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.
PART 2: KINETIC AND BIOFILM ACTIVITY
Time-Kill Kinetics Assay
This assay provides insights into the rate at which an antibacterial agent kills a bacterial population over time.[16][17]
Protocol:
-
Preparation:
-
Prepare flasks containing CAMHB with the test compound at concentrations corresponding to the MIC, 2x MIC, and 4x MIC.
-
Include a growth control flask (no compound).
-
-
Inoculation and Sampling:
-
Enumeration:
-
Perform serial dilutions of the collected aliquots in sterile saline.
-
Plate the dilutions onto MHA plates and incubate at 37°C for 18-24 hours.
-
Count the colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each concentration.
-
A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is considered bactericidal activity.[16]
-
Caption: Workflow for the time-kill kinetics assay.
Anti-Biofilm Assay (Crystal Violet Method)
MRSA biofilms are a significant clinical challenge due to their inherent resistance to antibiotics.[8] The crystal violet assay is a simple and effective method to quantify biofilm formation.[20][21][22]
Protocol:
-
Biofilm Formation:
-
In a 96-well flat-bottom plate, add 100 µL of Tryptic Soy Broth (TSB) supplemented with 1% glucose to each well.
-
Add 100 µL of an overnight culture of MRSA diluted to approximately 1 x 10⁷ CFU/mL.
-
Add the test compound at sub-inhibitory concentrations (e.g., 1/2 MIC, 1/4 MIC, 1/8 MIC) to the wells. Include a growth control (no compound).
-
Incubate the plate at 37°C for 24-48 hours without shaking.
-
-
Staining:
-
Gently aspirate the medium and planktonic cells from each well.
-
Wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove loosely attached cells.
-
Air-dry the plate.
-
Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
-
Quantification:
-
Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.
-
Add 200 µL of 95% ethanol to each well to solubilize the bound dye.
-
Measure the absorbance at 595 nm using a microplate reader.[20]
-
Data Presentation: Hypothetical Anti-Biofilm Activity
| Compound Concentration | % Biofilm Inhibition |
| 1/2 MIC | 85% |
| 1/4 MIC | 62% |
| 1/8 MIC | 35% |
PART 3: SAFETY AND TOXICITY ASSESSMENT
Cytotoxicity Assay (MTT Assay)
It is crucial to assess the potential toxicity of a new compound to mammalian cells to determine its therapeutic window.[23] The MTT assay is a colorimetric method for assessing cell viability.[24][25]
Protocol:
-
Cell Culture:
-
Seed mammalian cells (e.g., human keratinocytes - HaCaT, or human embryonic kidney cells - HEK293) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[26]
-
-
Compound Exposure:
-
Remove the culture medium and add fresh medium containing serial dilutions of the test compound.
-
Incubate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.
-
-
MTT Staining:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[26]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Quantification:
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Conclusion
The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of this compound as a potential anti-MRSA agent. By systematically determining its MIC, MBC, time-kill kinetics, anti-biofilm activity, and cytotoxicity, researchers can build a comprehensive profile of the compound's efficacy and safety. Adherence to standardized methodologies, such as those provided by CLSI, is paramount for generating reliable and comparable data that can guide further preclinical and clinical development.
References
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Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews.
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Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Anti-MRSA Agent 3. (2025). BenchChem.
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Thiazole derivatives as promising antimicrobial and antioxidant agents: insights from synthesis, bioactivity, and computational studies. (2023). Semantic Scholar.
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The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI.
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Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model. (2015). PLoS ONE.
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Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Anti-MRSA Agent 8. (2025). BenchChem.
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Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry.
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Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews.
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Crystal violet assay for Biofilm formation in MRSA clinical isolates. (n.d.). ResearchGate.
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Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some pathogenic bacteria. (2018). Journal of Babol University of Medical Sciences.
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The Quest for Novel Anti-MRSA Agents: A Technical Guide for Drug Discovery Professionals. (2024). BenchChem.
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Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives. (2020). ResearchGate.
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Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. (2023). MDPI.
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The efficacy of novel antibiotics against multi-drug-resistant Staphylococcus aureus: a preclinical in vitro study. (2023). ResearchGate.
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Developing a Crystal Violet Assay to Quantify Biofilm Production Capabilities of Staphylococcus aureus. (2020). The Ohio State University.
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Biofilm assay for MRSA0. (a)Absorbance of crystal violet solution read... (n.d.). ResearchGate.
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In vitro and in vivo evaluation of novel ursolic acid derivatives as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA). (2024). PubMed.
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New combination approaches to combat methicillin-resistant Staphylococcus aureus (MRSA). (2021). Scientific Reports.
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Mammalian Cell Cytotoxicity, Antibacterial Activity and the Properties of Methylenebis(Hydroxybenzoic Acid) and Its Related Zinc(II) Complex. (2023). MDPI.
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Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. (2018). Association for Biology Laboratory Education.
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Combination of Sanguisorbigenin and Conventional Antibiotic Therapy for Methicillin-Resistant Staphylococcus aureus: Inhibition of Biofilm Formation and Alteration of Cell Membrane Permeability. (2022). Molecules.
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Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal. (2016). BioMed Research International.
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A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila. (2013). Avicenna Journal of Phytomedicine.
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Time-kill assay against MRSA isolate on treatment with ethanolic... (n.d.). ResearchGate.
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Cytotoxicity assay in mammalian cells. Mammalian cell lines including... (n.d.). ResearchGate.
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Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory.
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Minimum Inhibitory Concentration (MIC) of MRSA isolates using microbroth dilution method and MTT assay. (n.d.). ResearchGate.
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Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microbe Investigations.
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Antibacterial and Cytotoxic Activity of Compounds Isolated from Flourensia oolepis. (2014). Molecules.
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Determination of minimum inhibitory concentration (MIC) of cloxacillin for selected isolates of methicillin-resistant Staphylococcus aureus (MRSA) with their antibiogram. (2012). CABI Digital Library.
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Cytotoxic effect of aminoglycoside antibiotics on the mammalian cell lines. (2021). Journal of Environmental Science and Health, Part A.
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Minimum Bactericidal Concentration (MBC) Assay. (n.d.). Creative Diagnostics.
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.
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M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI.
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Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. (2019). BioMed Research International.
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Antimicrobial susceptibility testing of Staphylococcus aureus isolates from patients at a tertiary hospital in Tehran, Iran, 2018–2019. (2022). BMC Research Notes.
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Time-Kill Kinetics Assay. (n.d.). Emery Pharma.
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Time-Kill Evaluations. (n.d.). Nelson Labs.
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Antimicrobial susceptibility of S. aureus as classified by CLSI and EUCAST. (n.d.). ResearchGate.
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Antibacterial Susceptibility Test Interpretive Criteria. (2025). U.S. Food and Drug Administration.
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CLSI: Clinical & Laboratory Standards Institute. (n.d.). CLSI.
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Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci. (2016). Journal of Antibiotics.
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Antibacterial and anti-quorum sensing activities of a substituted thiazole derivative against methicillin-resistant Staphylococcus aureus and other multidrug-resistant bacteria. (2020). Microbial Pathogenesis.
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Arylthiazole Antibiotics Targeting Intracellular Methicillin-resistant Staphylococcus aureus (MRSA) that Interfere with Bacterial Cell Wall Synthesis. (2018). Journal of Medicinal Chemistry.
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Antibacterial evaluation of synthetic thiazole compounds in vitro and in vivo in a methicillin-resistant staphylococcus aureus. (2015). Purdue e-Pubs.
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Application Note & Protocols: Modular Synthetic Routes to Functionalized 2-Benzyl-1,3-thiazole-4-carboxylic Acids
Abstract & Significance
The 1,3-thiazole-4-carboxylic acid core is a "privileged scaffold" in modern drug discovery, appearing in a wide array of pharmacologically active agents, including anti-inflammatory, anticancer, and antimicrobial compounds.[1][2][3] The 2-benzyl substitution pattern, in particular, offers a versatile handle for probing interactions with hydrophobic pockets in biological targets. This document provides a comprehensive guide to the most robust and widely adopted synthetic strategy for this molecular framework: the Hantzsch thiazole synthesis. We will dissect the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights into reaction optimization and scale-up.
The primary route discussed involves a two-step sequence: (1) the cyclocondensation of a 2-phenylthioacetamide with an α-halo-β-ketoester to form the core heterocyclic ester, followed by (2) saponification to yield the target carboxylic acid. This approach is valued for its reliability, scalability, and the ready availability of starting materials.
The Strategic Approach: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, first reported in 1887, remains the cornerstone for constructing the thiazole ring.[4][5] Its enduring utility stems from its convergent nature, bringing together two key fragments to rapidly build molecular complexity. The reaction involves the condensation of a thioamide with an α-halocarbonyl compound.[6][7]
Mechanistic Rationale
Understanding the mechanism is critical for troubleshooting and optimization. The process unfolds in a logical sequence:
-
Nucleophilic Attack (SN2): The reaction initiates with the sulfur atom of the thioamide, acting as a potent nucleophile, attacking the electrophilic carbon bearing the halogen in the α-haloketone. This forms a thioimonium salt intermediate.[5][6]
-
Cyclization: An intramolecular cyclization occurs where the nitrogen atom attacks the carbonyl carbon of the former ketoester.
-
Dehydration: The resulting tetrahedral intermediate readily eliminates a molecule of water to form the aromatic 1,3-thiazole ring.[8]
This sequence is highly efficient and typically proceeds in good to excellent yields, making it a preferred method in both academic and industrial settings.[2][5]
Caption: Hantzsch Thiazole Synthesis Mechanism.
Overall Synthetic Workflow
The synthesis is logically divided into two primary stages: ring formation and functional group modification. This modularity allows for purification of the intermediate ester, ensuring a high-purity final product.
Caption: Two-Stage Synthetic Workflow.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-benzyl-1,3-thiazole-4-carboxylate
This protocol details the core Hantzsch cyclocondensation reaction.
Materials:
-
2-Phenylthioacetamide (1.0 eq)
-
Ethyl bromopyruvate (1.05 eq)
-
Anhydrous Ethanol (EtOH)
-
Sodium bicarbonate (NaHCO₃)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Ethyl acetate (EtOAc), brine, anhydrous magnesium sulfate (MgSO₄) for workup
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-phenylthioacetamide (1.0 eq). Dissolve it in anhydrous ethanol (approx. 0.2 M concentration).
-
Reagent Addition: Slowly add ethyl bromopyruvate (1.05 eq) to the stirred solution at room temperature.
-
Scientist's Note: Ethyl bromopyruvate is a lachrymator and should be handled in a fume hood with appropriate personal protective equipment (PPE). A slight excess ensures the complete consumption of the thioamide.
-
-
Reaction: Heat the mixture to reflux (approx. 78 °C for EtOH) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc mobile phase. The disappearance of the thioamide spot and the appearance of a new, higher Rf product spot indicates completion.
-
Workup - Quenching: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Workup - Extraction: Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ (to neutralize any HBr formed), water, and brine.
-
Scientist's Note: The bicarbonate wash is crucial for removing acidic byproducts, which simplifies purification.
-
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product is often a yellow to brown oil or solid. Purify via flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) or recrystallization from an ethanol/water mixture to yield the pure ester.
Protocol 2: Saponification to 2-Benzyl-1,3-thiazole-4-carboxylic Acid
This protocol describes the hydrolysis of the ester to the final carboxylic acid.
Materials:
-
Ethyl 2-benzyl-1,3-thiazole-4-carboxylate (1.0 eq)
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) (2.0-3.0 eq)
-
Tetrahydrofuran (THF) and Water (as a solvent system)
-
Hydrochloric acid (HCl), 1M or 2M solution
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Reaction Setup: Dissolve the starting ester (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).
-
Base Addition: Add solid NaOH or LiOH (2.0-3.0 eq) to the solution. Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours.
-
Scientist's Note: LiOH is often preferred for its higher solubility in mixed aqueous-organic systems and can sometimes lead to cleaner reactions. Monitor the reaction by TLC until the starting ester spot is completely consumed.
-
-
Workup - Neutralization: Once the reaction is complete, cool the mixture in an ice bath. Slowly and carefully acidify the solution by adding 1M HCl dropwise with vigorous stirring until the pH is approximately 2-3.
-
Precipitation & Isolation: The carboxylic acid product will typically precipitate out of the solution as a solid upon acidification.[9]
-
Purification: Collect the solid by vacuum filtration. Wash the filter cake with cold water to remove inorganic salts. Dry the solid under vacuum to afford the final 2-benzyl-1,3-thiazole-4-carboxylic acid, which is often pure enough for subsequent use. If needed, recrystallization from a suitable solvent like ethanol or acetonitrile can be performed.
Summary of Synthetic Parameters
| Step | Reaction Type | Key Reagents | Solvent | Temp. | Typical Yield | Key Considerations |
| 1 | Hantzsch Cyclization | 2-Phenylthioacetamide, Ethyl bromopyruvate | Ethanol | Reflux | 70-90% | Handle bromopyruvate in a fume hood. Monitor by TLC. |
| 2 | Saponification | NaOH or LiOH, HCl | THF/H₂O | RT to 50°C | 85-98% | Control pH carefully during acidification to ensure full precipitation. |
Conclusion
The Hantzsch synthesis provides a reliable and high-yielding pathway to ethyl 2-benzyl-1,3-thiazole-4-carboxylate, which can be efficiently hydrolyzed to the target carboxylic acid. This two-step sequence is robust, scalable, and utilizes readily accessible starting materials. The protocols and insights provided herein offer a solid foundation for researchers and drug development professionals aiming to synthesize this valuable heterocyclic scaffold and its derivatives for biological evaluation.
References
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
-
Hantzsch Thiazole Synthesis. (2019, January 19). synthesis of thiazoles [Video]. YouTube. Retrieved from [Link]
- Ali, A. A. (2020). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review.
- Guchhait, S. K., et al. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. Beilstein Journal of Organic Chemistry, 13, 1236–1242.
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
- Tóth, G., et al. (1983). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 1029-1031.
- Bouherrou, O., et al. (2016).
-
PubChem. (n.d.). 2-benzyl-1,3-thiazole-4-carboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
- Singh, S., et al. (2023). A Systematic Review On Thiazole Synthesis And Biological Activities. World Journal of Pharmaceutical Research.
-
PubChem. (n.d.). (S)-4,5-dihydro-2-(2-hydroxy-4-hydroxyphenyl)-4-methyl-4-thiazolecarboxylic Acid Polyethers: A Solution to Nephrotoxicity. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-benzyl-1,3-thiazole-4-carboxylic acid (C11H9NO2S). Retrieved from [Link]
- Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.
-
ResearchGate. (n.d.). Oxidation of 4-carboxylate thiazolines to 4-carboxylate thiazoles by molecular oxygen. Retrieved from [Link]
-
BEPLS. (n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Retrieved from [Link]
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Application Notes and Protocols for 2-[3-(Trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic acid in Agricultural Chemistry
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and agricultural product development professionals on the potential applications of 2-[3-(Trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic acid in agricultural chemistry. While specific efficacy data for this exact molecule is not extensively published, this guide synthesizes current knowledge on related thiazole derivatives and trifluoromethyl-containing agrochemicals to propose detailed protocols for its evaluation as a potential fungicide, herbicide, or insecticide. The proposed methodologies are grounded in established agrochemical screening practices and are designed to be self-validating. This guide offers a robust framework for investigating the bioactivity of this promising chemical scaffold.
Introduction: The Potential of a Multifaceted Scaffold
The molecular architecture of this compound presents a compelling case for its investigation as a novel agrochemical agent. This structure combines two key toxophores known for their roles in modern pesticides: the thiazole ring and the trifluoromethyl group.
The thiazole ring is a versatile heterocyclic moiety found in a variety of biologically active compounds, including fungicides and insecticides.[1] Its aromatic nature and the presence of nitrogen and sulfur atoms allow for diverse interactions with biological targets. Thiazole derivatives have been successfully commercialized as agricultural products, highlighting their importance in crop protection.[2][3]
The trifluoromethyl (CF3) group is a powerful modulator of physicochemical properties in bioactive molecules.[4][5] Its high electronegativity and lipophilicity can enhance a compound's metabolic stability, membrane permeability, and binding affinity to target enzymes.[4][6] The strategic incorporation of trifluoromethyl groups has led to the development of numerous successful herbicides, fungicides, and insecticides with improved efficacy and persistence.[4]
The combination of these two structural features in this compound suggests the potential for a novel mode of action or enhanced activity against a range of agricultural pests. This document outlines a systematic approach to exploring this potential.
Synthesis and Physicochemical Properties
The synthesis of this compound can be achieved through established organic chemistry routes, primarily involving the Hantzsch thiazole synthesis or subsequent modifications of a pre-formed thiazole ring.
A plausible synthetic pathway is illustrated below:
Figure 1. Generalized synthetic scheme for this compound.
Physicochemical Properties (Predicted)
| Property | Predicted Value | Significance in Agrochemicals |
| Molecular Formula | C₁₂H₈F₃NO₂S | Defines the elemental composition. |
| Molecular Weight | 287.26 g/mol | Influences diffusion and transport properties. |
| LogP (octanol-water) | 3.5 - 4.5 | Indicates lipophilicity, affecting membrane permeability and soil binding. |
| pKa | 3.0 - 4.0 | The acidity of the carboxylic acid group will influence its charge state and solubility at different pH values. |
| Water Solubility | Low | Will likely require formulation with surfactants or emulsifiers for application. |
Proposed Agricultural Applications and Screening Protocols
Based on the known activities of related compounds, this compound warrants investigation in three primary areas: as a fungicide, a herbicide, and an insecticide. The following sections provide detailed protocols for preliminary screening.
Fungicidal Activity Screening
Rationale: Many thiazole carboxamides have demonstrated potent fungicidal activity, often by targeting the succinate dehydrogenase (SDH) enzyme in the fungal respiratory chain.[1][7]
Workflow for Fungicidal Screening:
Figure 2. Workflow for the evaluation of fungicidal activity.
Protocol 3.1.1: In Vitro Mycelial Growth Inhibition Assay
This protocol provides a rapid assessment of the compound's intrinsic fungitoxicity.
Materials:
-
This compound (test compound)
-
Potato Dextrose Agar (PDA)
-
Selected fungal pathogens (e.g., Botrytis cinerea, Sclerotinia sclerotiorum, Rhizoctonia solani)
-
Dimethyl sulfoxide (DMSO)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm)
Procedure:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).
-
Autoclave PDA medium and cool to 45-50°C.
-
Amend the PDA with the test compound to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). A control plate with DMSO alone should be prepared.
-
Pour the amended PDA into sterile Petri dishes and allow to solidify.
-
Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing fungal culture.
-
Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.
-
Measure the colony diameter in two perpendicular directions daily until the mycelium in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony in the control and dt is the average diameter of the fungal colony in the treatment.
-
-
Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value through probit analysis.
Protocol 3.1.2: In Vivo Whole Plant Assay (Protective Activity)
This protocol assesses the compound's ability to protect a host plant from fungal infection.
Materials:
-
Test compound formulated as a sprayable solution (e.g., with a surfactant).
-
Host plants (e.g., tomato for Alternaria solani, cucumber for powdery mildew).
-
Fungal spore suspension of a known concentration.
-
Controlled environment growth chamber.
Procedure:
-
Grow host plants to a suitable stage (e.g., 3-4 true leaves).
-
Spray the plants with different concentrations of the formulated test compound until runoff. Include a negative control (formulation blank) and a positive control (commercial fungicide).
-
Allow the plants to dry for 24 hours.
-
Inoculate the treated plants with the fungal spore suspension.
-
Place the plants in a high-humidity environment for 24-48 hours to promote infection.
-
Transfer the plants to a growth chamber with optimal conditions for disease development.
-
Assess disease severity after a set period (e.g., 7-14 days) using a disease rating scale (e.g., 0-5, where 0 is no disease and 5 is severe disease).
-
Calculate the protective efficacy based on the reduction in disease severity compared to the negative control.
Herbicidal Activity Screening
Rationale: The trifluoromethylphenyl moiety is a common feature in several classes of herbicides. Carboxylic acid-containing compounds have also been developed as herbicides.[8] Therefore, evaluating the phytotoxicity of the title compound is warranted.
Workflow for Herbicidal Screening:
Figure 3. Workflow for the evaluation of herbicidal activity.
Protocol 3.2.1: Pre-emergence Herbicidal Activity Assay
This protocol evaluates the compound's effect on seed germination and early seedling growth.
Materials:
-
Test compound.
-
Seeds of representative monocot (e.g., ryegrass, Lolium perenne) and dicot (e.g., cress, Lepidium sativum) weeds.
-
Filter paper.
-
Petri dishes.
-
Growth chamber.
Procedure:
-
Prepare a series of dilutions of the test compound in a suitable solvent (e.g., acetone) and then in water containing a surfactant.
-
Place a sterile filter paper in each Petri dish and moisten it with a known volume of the test solution.
-
Place a set number of seeds (e.g., 20) on the filter paper in each dish.
-
Seal the Petri dishes with parafilm and place them in a growth chamber with controlled light and temperature.
-
After a set period (e.g., 5-7 days), count the number of germinated seeds and measure the root and shoot length of the seedlings.
-
Calculate the percent inhibition of germination, root growth, and shoot growth compared to a control treated with the solvent and surfactant only.
Protocol 3.2.2: Post-emergence Herbicidal Activity Assay
This protocol assesses the compound's efficacy when applied to emerged weeds.
Materials:
-
Test compound formulated for foliar application.
-
Potted weed species at the 2-4 leaf stage.
-
Greenhouse with controlled conditions.
Procedure:
-
Apply the formulated test compound as a foliar spray at various rates (e.g., equivalent to 100, 250, 500, 1000 g a.i./ha). Include an untreated control and a commercial herbicide standard.
-
Return the plants to the greenhouse.
-
Visually assess the plants for phytotoxicity symptoms (e.g., chlorosis, necrosis, stunting, epinasty) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).
-
At the end of the experiment, harvest the above-ground biomass and determine the fresh and dry weights.
-
Calculate the percent growth reduction compared to the untreated control.
-
Determine the GR₅₀ (Growth Reduction by 50%) value.
Insecticidal/Acaricidal Activity Screening
Rationale: Thiazole-containing compounds have been developed as insecticides. The specific substitution pattern of the title compound may confer activity against various insect or mite pests.
Workflow for Insecticidal/Acaricidal Screening:
Figure 4. Workflow for the evaluation of insecticidal/acaricidal activity.
Protocol 3.3.1: Leaf Dip Bioassay for Acaricidal Activity
This protocol is suitable for testing against spider mites (Tetranychus urticae).
Materials:
-
Test compound formulated as an emulsifiable concentrate.
-
Bean or cotton leaf discs.
-
Adult female spider mites.
-
Fine-tipped paintbrush.
Procedure:
-
Prepare serial dilutions of the test compound in water.
-
Dip leaf discs into the test solutions for a few seconds and allow them to air dry.
-
Place the treated leaf discs, abaxial side up, on moistened cotton in Petri dishes.
-
Transfer a known number of adult female spider mites (e.g., 10-20) onto each leaf disc.
-
Incubate at 25°C and 16:8 h (L:D) photoperiod.
-
Assess mortality after 24 and 48 hours under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.
-
Calculate the corrected mortality using Abbott's formula and determine the LC₅₀ (Lethal Concentration to kill 50%) value.
Protocol 3.3.2: Diet Incorporation Assay for Insecticidal Activity
This protocol is suitable for testing against lepidopteran larvae (e.g., diamondback moth, Plutella xylostella).
Materials:
-
Test compound.
-
Artificial insect diet.
-
Second or third instar larvae of the target insect.
-
Multi-well insect rearing trays.
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Incorporate the test compound into the molten artificial diet at various concentrations.
-
Dispense the treated diet into the wells of the rearing trays and allow it to solidify.
-
Place one larva into each well.
-
Seal the trays and incubate under appropriate conditions.
-
Record larval mortality at 24, 48, and 72 hours.
-
Calculate the LC₅₀ value.
Data Analysis and Interpretation
For all assays, it is crucial to include appropriate controls (negative, solvent, and positive) and to replicate the experiments. Data should be subjected to statistical analysis, such as analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Tukey's HSD) to determine significant differences between treatments. Probit or logit analysis should be used to calculate EC₅₀, GR₅₀, LC₅₀, and LD₅₀ values with their 95% confidence intervals.
Concluding Remarks for the Research Professional
This compound represents a promising, yet underexplored, scaffold for the development of new agricultural chemical solutions. The protocols outlined in this guide provide a systematic and scientifically rigorous framework for the initial assessment of its biological activity. Researchers are encouraged to adapt and refine these methodologies based on their specific target pests and available resources. A thorough investigation of this compound could lead to the discovery of a novel active ingredient with significant benefits for global crop protection.
References
-
Sage Journals. (2026, January 7). The Trifluoromethyl Group: Enhancing Efficacy in Pharmaceuticals and Agrochemicals. [Link]
-
Taylor & Francis. (n.d.). Trifluoromethyl group – Knowledge and References. [Link]
-
Research Outreach. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications. [Link]
-
ResearchGate. (n.d.). Selected pharmaceuticals and agrochemicals bearing trifluoromethyl group. [Link]
-
PubMed Central. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
ResearchGate. (2025, August 7). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. [Link]
- Google Patents. (n.d.). AU2009243401A1 - Thiazol-4-carboxylic acid esters and thioesters as plant protection agents.
-
Sarcouncil Journal of Plant and Agronomy. (2025, June 20). Biological Significance of Thiazole Derivatives. [Link]
-
MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
-
ACS Publications. (n.d.). Successful fluorine-containing herbicide agrochemicals. [Link]
-
ACS Publications. (n.d.). Thiazole and Isothiazole Chemistry in Crop Protection. [Link]
-
PubMed. (2025, January 8). Thiazole and Isothiazole Chemistry in Crop Protection. [Link]
-
MDPI. (n.d.). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. [Link]
-
ACS Publications. (2023, June 20). Carboxylic Acid Derivatives in Herbicide Development. [Link]
Sources
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- 4. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 5. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 6. How to Submit Fungicide Testing Protocols | Turfgrass Diagnostic Lab [tdl.wisc.edu]
- 7. Discovery of Novel Thiazole Carboxamides as Antifungal Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Trifluoromethylated Thiazoles
Welcome to the technical support center for the synthesis of trifluoromethylated (CF₃) thiazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges associated with introducing the trifluoromethyl group into the thiazole scaffold. The incorporation of a CF₃ group is a powerful strategy in drug design, often enhancing metabolic stability, lipophilicity, and binding affinity.[1] However, its strong electron-withdrawing nature introduces significant synthetic hurdles.
This document provides in-depth, question-and-answer-based troubleshooting guides and FAQs to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My Hantzsch synthesis of a 2-amino-4-(trifluoromethyl)thiazole is giving a very low yield. What are the likely causes?
Low yields in the Hantzsch synthesis of CF₃-thiazoles are a common yet solvable issue.[2] The root cause often lies in the altered reactivity of the trifluoromethylated precursors.
Causality Analysis: The primary reactants in this synthesis are an α-haloketone (e.g., 3-bromo-1,1,1-trifluoroacetone) and a thioamide (e.g., thiourea). The potent electron-withdrawing effect of the CF₃ group significantly impacts the reaction at two key stages:
-
Reduced Nucleophilicity of the Thioamide Sulfur: If your thioamide contains the CF₃ group, its sulfur atom is less nucleophilic compared to its non-fluorinated analog. This slows down the initial S-alkylation step with the α-haloketone, which is the rate-determining step of the Hantzsch synthesis.[3][4]
-
Increased Electrophilicity of the Ketone: The CF₃ group adjacent to the carbonyl makes the ketone highly electrophilic and susceptible to forming stable hydrates or hemiacetals in protic solvents like ethanol. This effectively reduces the concentration of the reactive ketone available for the cyclization step.
Troubleshooting Workflow for Low Yield
Recommended Actions:
-
Solvent Choice: Switch from standard ethanol to an aprotic solvent like THF or 1,4-dioxane. This minimizes the formation of unreactive ketone hydrates. Ensure the solvent is anhydrous.
-
Temperature and Reaction Time: While many standard Hantzsch syntheses run at room temperature or with gentle heating, trifluoromethylated versions often require more energy to overcome the higher activation barrier.[5] Monitor the reaction by TLC and consider increasing the temperature to 60-80°C.
-
Purity of Reactants: α-haloketones can be unstable.[6] Use freshly prepared or purchased starting materials and verify their purity by NMR before starting the reaction.
| Parameter | Standard Hantzsch | CF₃-Hantzsch Recommendation | Rationale |
| Solvent | Ethanol, Methanol | Anhydrous THF, Dioxane, Acetonitrile | Prevents formation of ketone hydrates. |
| Temperature | Room Temp to 65°C | 60°C to Reflux | Overcomes higher activation energy from CF₃ group. |
| Catalyst | Often none required | Consider mild Lewis acids (e.g., MgBr₂) | May activate the carbonyl group for cyclization. |
Q2: I am trying to synthesize a 2-(N-substituted amino)thiazole, but I'm isolating an isomeric byproduct. What is happening?
You are likely forming the 3-substituted 2-imino-2,3-dihydrothiazole isomer. This is a classic regioselectivity problem in the Hantzsch synthesis when using N-monosubstituted thioureas, and the outcome is highly dependent on the reaction's pH.[5][7]
Mechanistic Insight: The cyclization step involves one of the thioamide's nitrogen atoms attacking the carbonyl carbon.
-
In Neutral/Basic Conditions: The unsubstituted nitrogen is more nucleophilic, leading to the desired 2-(N-substituted amino)thiazole.[6]
-
In Strongly Acidic Conditions: The unsubstituted nitrogen is protonated and non-nucleophilic. The substituted nitrogen is forced to act as the nucleophile, leading to the 2-imino isomer after cyclization and tautomerization.[7]
Controlling Regioselectivity in Hantzsch Synthesis
Recommended Protocol for Regiocontrol:
-
Ensure Neutrality: Run the reaction in a neutral solvent (e.g., ethanol, THF). If your α-haloketone or thioamide salt is acidic, add one equivalent of a mild, non-nucleophilic base like sodium bicarbonate or pyridine.
-
Monitor pH: If possible, check the pH of the reaction mixture before heating.
-
Purification: If a mixture is unavoidable, the isomers can often be separated by column chromatography. The 2-imino isomer is typically less polar than the 2-amino isomer.
Q3: My reaction is clean by TLC, but purification is a nightmare. My CF₃-thiazole is either volatile or streaks on the silica gel column. What can I do?
Purification of highly fluorinated compounds presents unique challenges due to their altered physical properties.[8]
Problem Analysis:
-
Volatility: The CF₃ group can significantly lower the boiling point of a molecule, leading to loss of product during solvent evaporation under reduced pressure.
-
Polarity and Acidity: The thiazole nitrogen atoms are basic and can interact strongly with the acidic silanol groups on a standard silica gel column, causing streaking and poor separation.[9] The CF₃ group can also increase the acidity of nearby N-H protons, further complicating interactions.
Troubleshooting Purification:
-
Minimize Evaporation Temperature: Use a rotary evaporator with a room temperature water bath. Avoid high vacuum or heating.
-
Column Chromatography Modifications:
-
Deactivate Silica Gel: Pre-treat the silica gel by eluting the packed column with your starting eluent containing 1% triethylamine (Et₃N). This neutralizes the acidic sites and significantly improves peak shape.
-
Alternative Stationary Phases: Consider using neutral or basic alumina, or reversed-phase (C18) silica gel for particularly problematic separations.[9]
-
-
Recrystallization: This is often the best method for obtaining highly pure, crystalline material. Screen a variety of solvent systems.
| Technique | Problem Addressed | Recommended Protocol |
| Rotary Evaporation | Product Volatility | Use a room temperature water bath; avoid high vacuum. |
| Flash Chromatography | Streaking on Silica | 1. Pack column with silica gel. 2. Flush with eluent + 1% Et₃N. 3. Load sample and elute. |
| Recrystallization | Final Purity | Screen solvent pairs (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol). |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-(trifluoromethyl)thiazole (Hantzsch Method)
This protocol is optimized for trifluoromethylated substrates.
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add thiourea (1.52 g, 20 mmol, 1.0 equiv).
-
Solvent and Reagent Addition: Add 40 mL of anhydrous 1,4-dioxane. Stir the suspension. Carefully add 3-bromo-1,1,1-trifluoroacetone (3.82 g, 20 mmol, 1.0 equiv) via syringe.
-
Heating: Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by TLC (Eluent: 30% Ethyl Acetate in Hexane). The starting materials should be consumed, and a new, more polar spot corresponding to the product should appear.
-
Work-up: Cool the reaction to room temperature. Quench the reaction by slowly adding 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure (at room temperature) to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel pre-treated with 1% triethylamine in the eluent (gradient of 10% to 40% ethyl acetate in hexane).
Concluding Remarks
The synthesis of trifluoromethylated thiazoles requires a departure from standard procedures. By understanding the electronic influence of the CF₃ group, researchers can proactively address challenges related to reactivity, regioselectivity, and purification. The key to success lies in the careful selection of anhydrous aprotic solvents, precise control over reaction temperature and pH, and modified purification techniques to accommodate the unique properties of these valuable fluorinated heterocycles.
References
-
Yao, Y., Lin, B., Wu, M., Zhang, Y., Huang, Y., Han, X., & Weng, Z. (2022). Synthesis of 2-trifluoromethyl thiazoles via [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates with CF3CN. Organic & Biomolecular Chemistry. [Link]
-
Ali, S. H., & Sayed, A. R. (2020). Review of the synthesis and biological activity of thiazoles. Synthetic Communications. [Link]
-
Royal Society of Chemistry. (2022). Organic & Biomolecular Chemistry. RSC Publishing. [Link]
-
Gakh, A. A., & Shermolovich, Y. G. (2014). Trifluoromethylated Heterocycles. Current Topics in Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Base-Promoted (3 + 2) Cycloaddition of Trifluoroacetohydrazonoyl Chlorides with Imidates En Route to Trifluoromethyl-1,2,4-Triazoles. ResearchGate. [Link]
-
Lu, C., et al. (2022). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. Frontiers in Chemistry. [Link]
-
MDPI. (2023). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]
-
Biernasiuk, A., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Pharmaceuticals. [Link]
-
Beilstein Journals. (2023). Trifluoromethylated hydrazones and acylhydrazones as potent nitrogen-containing fluorinated building blocks. Beilstein Journal of Organic Chemistry. [Link]
-
Ali, S. H., & Sayed, A. R. (2020). Review of the synthesis and biological activity of thiazoles. ResearchGate. [Link]
-
ResearchGate. (n.d.). [3+2]‐Cycloaddition reactions of 3‐trifluoromethyl‐2H‐thiete.... ResearchGate. [Link]
-
Liu, Y., et al. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic Chemistry Frontiers. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Organic Chemistry Portal. [Link]
-
YouTube. (2019). synthesis of thiazoles. YouTube. [Link]
-
Bou وكل, S., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. [Link]
-
National Institutes of Health. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one. National Institutes of Health. [Link]
-
Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. SynArchive. [Link]
-
MDPI. (2023). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. MDPI. [Link]
-
ResearchGate. (n.d.). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. ResearchGate. [Link]
-
Lu, C., et al. (2022). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction.... Frontiers in Chemistry. [Link]
-
National Institutes of Health. (2024). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. National Institutes of Health. [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Hantzsch Thiazole Synthesis of Trifluoromethyl Compounds
Welcome to the technical support center for the Hantzsch thiazole synthesis, with a specialized focus on the preparation of trifluoromethyl-substituted thiazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by the incorporation of the trifluoromethyl (CF₃) group into the thiazole scaffold. The strong electron-withdrawing nature of the CF₃ group significantly influences the reactivity of the starting materials, often necessitating modifications to standard protocols to achieve optimal yields and purity.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your synthetic endeavors.
Troubleshooting Guide
This section addresses common problems encountered during the Hantzsch synthesis of trifluoromethylated thiazoles.
Issue 1: Low or No Product Yield
Question: I am getting a very low yield, or no desired product at all, in my Hantzsch synthesis of a 4-(trifluoromethyl)thiazole derivative. What are the likely causes and how can I improve the yield?
Answer:
Low yields in this reaction are a frequent challenge and can stem from several factors, often exacerbated by the properties of the trifluoromethylated starting materials. A systematic approach to troubleshooting is recommended.
Causality & Field-Proven Insights:
The primary trifluoromethylated starting material, typically a 3-bromo-1,1,1-trifluoro-2-alkanone, possesses a highly electrophilic carbonyl carbon due to the inductive effect of the CF₃ group. This increased electrophilicity can lead to a faster initial reaction with the thioamide but also opens pathways to various side reactions if conditions are not carefully controlled.
Troubleshooting Steps:
-
Purity of Starting Materials:
-
α-Haloketone: Trifluoromethyl α-haloketones can be unstable. Verify the purity of your α-haloketone by ¹H and ¹⁹F NMR. Impurities can lead to unwanted side reactions.[1] It is advisable to use freshly prepared or purified α-haloketone.
-
Thioamide/Thiourea: The stability of the thioamide is crucial.[2] Ensure it is pure and dry.
-
Solvents: Anhydrous solvents are often recommended as water can interfere with the reaction.[2]
-
-
Reaction Temperature:
-
The Hantzsch synthesis often requires heating to overcome the activation energy.[3] However, with highly reactive trifluoromethyl ketones, excessive heat can promote side reactions and decomposition.
-
Recommendation: Start with a moderate temperature (e.g., refluxing ethanol, ~78 °C) and monitor the reaction closely by TLC or LC-MS. If the reaction is sluggish, a higher boiling point solvent like n-butanol can be considered.[4] Conversely, if multiple side products are observed, lowering the temperature may improve selectivity.[1]
-
-
Reaction Time:
-
The increased reactivity of the trifluoromethyl ketone may lead to shorter reaction times compared to non-fluorinated analogs. Prolonged reaction times can lead to the formation of degradation products.
-
Recommendation: Monitor the reaction progress frequently (e.g., every 30 minutes) to determine the optimal reaction time.
-
-
Stoichiometry:
-
A slight excess of the thioamide (e.g., 1.2 equivalents) is often used to ensure complete consumption of the more valuable α-haloketone.[5]
-
-
Alternative Energy Sources:
-
Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in Hantzsch syntheses.[6] This can be particularly beneficial for trifluoromethylated substrates by providing rapid, uniform heating, which can minimize the formation of thermal decomposition byproducts.
-
Issue 2: Formation of Multiple Products & Side Reactions
Question: My reaction mixture shows multiple spots on TLC, and I am struggling to isolate the desired trifluoromethylated thiazole. What are the common side products and how can I suppress their formation?
Answer:
The formation of multiple products is a common issue, particularly when dealing with electron-deficient substrates. Understanding the potential side reactions is key to optimizing for the desired product.
Causality & Field-Proven Insights:
The primary side product in the Hantzsch synthesis, especially under acidic conditions, is the isomeric 2-imino-2,3-dihydrothiazole.[1][2] The formation of this isomer can be influenced by the reaction conditions and the nature of the thioamide used.
Troubleshooting Steps:
-
Control of Acidity:
-
The reaction of an α-haloketone with an N-monosubstituted thiourea can yield both the desired 2-(N-substituted amino)thiazole and the 3-substituted 2-imino-2,3-dihydrothiazole isomer.
-
Recommendation: To favor the 2-aminothiazole isomer, conduct the reaction in a neutral solvent like ethanol or methanol.[1][2] Strongly acidic conditions (e.g., using 10M-HCl-EtOH) have been shown to favor the formation of the 2-imino isomer.[2]
-
-
Minimizing Byproduct Formation:
-
Temperature Control: As mentioned previously, lower reaction temperatures can enhance selectivity by slowing down the rates of competing side reactions.[1]
-
Reaction Monitoring: Use TLC or LC-MS to monitor the appearance of side products. If significant byproduct formation is observed early in the reaction, consider adjusting the conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Hantzsch thiazole synthesis of trifluoromethyl compounds?
A1: The reaction proceeds through a well-established mechanism. The first step is a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the trifluoromethyl α-haloketone in an SN2 reaction.[5] This is followed by an intramolecular cyclization where the nitrogen atom attacks the highly electrophilic carbonyl carbon. The final step is a dehydration of the resulting hydroxythiazoline intermediate to form the stable, aromatic trifluoromethylated thiazole ring.[5]
Q2: How does the trifluoromethyl group affect the reaction conditions compared to non-fluorinated analogs?
A2: The strong electron-withdrawing nature of the trifluoromethyl group increases the electrophilicity of the adjacent carbonyl carbon. This can lead to a faster reaction rate, but also increases the propensity for side reactions and potential decomposition under harsh conditions. Therefore, milder reaction conditions, such as lower temperatures and shorter reaction times, may be required compared to the synthesis of non-fluorinated thiazoles.
Q3: What are the best solvents for the Hantzsch synthesis of trifluoromethylated thiazoles?
A3: Polar protic solvents like ethanol and methanol are most commonly used and are often effective.[1][7] However, for sluggish reactions, higher boiling point solvents such as 1-butanol or 2-propanol can be employed.[4] In some cases, solvent-free conditions or the use of greener solvents like dimethyl carbonate (DDC) have been reported to give excellent yields.[1][8] A solvent screen is highly recommended for optimizing a new reaction.
Q4: Can catalysts be used to improve the synthesis of trifluoromethylated thiazoles?
A4: While the classic Hantzsch synthesis often proceeds without a catalyst, modern variations have shown that catalysts can improve efficiency.[1] For example, silica-supported tungstosilicic acid has been used as a reusable catalyst in one-pot, multi-component Hantzsch syntheses, leading to high yields.[4][7] The use of a catalyst may allow for milder reaction conditions, which can be beneficial for sensitive trifluoromethylated substrates.
Q5: What are the best practices for the work-up and purification of 2-amino-4-(trifluoromethyl)thiazoles?
A5: A common work-up procedure involves pouring the cooled reaction mixture into a weak base solution, such as aqueous sodium carbonate or sodium bicarbonate, to neutralize the hydrohalide salt formed during the reaction and precipitate the free thiazole base.[5][9] The crude product can then be collected by filtration and washed with water.
Purification is typically achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[10] If recrystallization is insufficient, column chromatography on silica gel is a viable option. Given the potential for trifluoromethylated compounds to have different polarity profiles, careful selection of the eluent system is necessary.
Data Presentation
Table 1: Effect of Solvent and Temperature on Yield in a One-Pot Hantzsch Thiazole Synthesis
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Water | 25 | No Reaction |
| 2 | Water | Reflux | 60 |
| 3 | Ethanol | 25 | No Reaction |
| 4 | Ethanol | Reflux | 75 |
| 5 | Methanol | 25 | No Reaction |
| 6 | Methanol | Reflux | 70 |
| 7 | 1-Butanol | Reflux | 80 |
| 8 | 2-Propanol | Reflux | 82 |
| 9 | Ethanol/Water (1:1) | 65 | 85 |
Data adapted from a study on a specific multi-component Hantzsch synthesis. Yields are illustrative and will vary with different substrates and conditions.[4]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Amino-4-(trifluoromethyl)phenyl Thiazole Derivatives
This protocol is adapted from a reported procedure for the synthesis of N-substituted-4-(3-trifluoromethyl)phenyl)thiazol-2-amines.[7]
Materials:
-
2-Bromo-1-(3-trifluoromethyl)phenylethanone
-
Substituted thiourea
-
Ethanol
-
Ice-cold water
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve stoichiometric proportions of 2-bromo-1-(3-trifluoromethyl)phenylethanone in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Addition of Thioamide: Slowly add the appropriate substituted thioamide to the solution.
-
Reaction: Reflux the reaction mixture for 30 minutes. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion, pour the reaction mixture into ice-cold water (50 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (100 mL).
-
Drying and Concentration: Wash the organic extract with water, dry over anhydrous MgSO₄, and evaporate the solvent in vacuo.
-
Purification: Recrystallize the resulting solid from ethanol to afford the pure 2-amino-4-(trifluoromethyl)phenyl thiazole derivative.
References
-
Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. ([Link])
-
Wikipedia contributors. (2023). Hantzsch pyridine synthesis. In Wikipedia, The Free Encyclopedia. ([Link])
- BenchChem. (2025). Technical Support Center: Optimizing Hantzsch Thiazole Synthesis. BenchChem.
-
Organic Chemistry Portal. (n.d.). Hantzsch Thiazole Synthesis. ([Link])
-
ChemHelp ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. ([Link])
-
Bouherrou, H., Saidoun, A., Abderrahmani, A., Abdellaziz, L., Rachedi, Y., Dumas, F., & Demenceau, A. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(5), 757. ([Link])
-
ResearchGate. (n.d.). Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. ([Link])
-
Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184. ([Link])
- BenchChem. (2025). Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers. BenchChem.
-
ResearchGate. (n.d.). A plausible mechanism for the formation of Hantzsch thiazole derivatives. ([Link])
-
Hossain, M. F., et al. (2023). Applications of Hantzsch Esters in Organocatalytic Enantioselective Synthesis. Catalysts, 13(2), 419. ([Link])
-
Royal Society of Chemistry. (n.d.). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. ([Link])
-
Molecules. (n.d.). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. ([Link])
- Hantzsch, A. R. (1887). Ueber die Bildung von Thiazolen aus α-Halogenketonen und Thioamiden. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3131.
- BenchChem. (2025). Identifying side reactions in the Hantzsch synthesis of thiazoles. BenchChem.
-
PubMed. (2010). New insights into addition reactions of dialkylzinc reagents to trifluoromethyl ketones: structural authentication of a beta-hydride elimination product containing a tetranuclear zinc chain. ([Link])
-
ResearchGate. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. ([Link])
-
Beilstein Journal of Organic Chemistry. (n.d.). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. ([Link])
-
ResearchGate. (n.d.). The Hantzsch Thiazole Synthesis. ([Link])
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for. ([Link])
-
Arkivoc. (2009). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. ([Link])
-
ResearchGate. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. ([Link])
-
Asian Journal of Chemistry. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. ([Link])
-
ResearchGate. (n.d.). Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. ([Link])
-
Chemistry Stack Exchange. (2024). Impurity in H-NMR spectrum of Hantzsch ester after synthetic procedure. ([Link])
-
PubMed Central. (n.d.). Challenges and solutions for the downstream purification of therapeutic proteins. ([Link])
-
Organic Syntheses. (n.d.). is added dropwise via the graduated addition funnel at such a rate so as to maintain the internal temperature between -58 and -63 °C. ([Link])
- BenchChem. (2025). Synthesis and Potential Applications of 2-Amino-4-(2,4,5-trichlorophenyl)thiazole. BenchChem.
Sources
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- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Synthesis of 2-[3-(Trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic acid
Welcome to the technical support guide for the synthesis of 2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists. We will address common challenges, focusing on the identification and mitigation of byproducts frequently encountered during the multi-step synthesis of this valuable research compound. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction dynamics.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the standard and most reliable synthetic route for this compound?
The most prevalent and robust method is a two-step sequence. It begins with the Hantzsch thiazole synthesis to construct the core heterocyclic ring, followed by a saponification (hydrolysis) step to yield the final carboxylic acid.[1][2] The key stages are:
-
Condensation: Reaction of 2-[3-(trifluoromethyl)phenyl]ethanethioamide with an ethyl bromopyruvate to form ethyl 2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylate.
-
Hydrolysis: Saponification of the resulting ethyl ester using a suitable base (e.g., NaOH or LiOH) to afford the target carboxylic acid.[3][4]
Q2: My final product is an oily solid that is difficult to handle and purify. Is this expected?
While the final product is a solid, crude isolates can often appear as oils or waxy solids due to the presence of impurities. The trifluoromethyl group enhances the lipophilicity of the molecule, which can lead to lower melting points and challenging crystallization behavior, especially when residual starting materials or byproducts are present.[1] Effective purification, as detailed in our troubleshooting guides, is critical to obtaining a crystalline, high-purity solid.
Q3: After the hydrolysis step, my TLC and LC-MS show two major spots. What is the most likely impurity?
The most common impurity following the hydrolysis step is the unreacted starting material: ethyl 2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylate . This indicates incomplete saponification. The two spots can be easily differentiated by their polarity on a TLC plate (the carboxylic acid is significantly more polar) and a mass difference of 28.05 Da (C₂H₄) in the mass spectrum.
Q4: Can the final carboxylic acid undergo decarboxylation?
Yes, decarboxylation is a potential side reaction, particularly if the compound is subjected to high temperatures, especially under acidic conditions during workup or purification.[1] This would result in the formation of 2-[3-(trifluoromethyl)benzyl]-1,3-thiazole. It is advisable to conduct the hydrolysis and subsequent purification steps at moderate temperatures (typically below 60-70 °C) to minimize this risk.
Section 2: Troubleshooting Guide: Byproduct Formation and Mitigation
This guide provides a systematic approach to identifying and addressing common byproducts formed during the synthesis.
Workflow: Synthetic Pathway Overview
Caption: Overall synthetic workflow.
Issue 1: Incomplete Hantzsch Condensation
-
Symptom: Low yield of the intermediate ester (D) with significant amounts of unreacted thioamide (A) and ethyl bromopyruvate (B) detected post-reaction.
-
Root Cause Analysis:
-
Sub-optimal Stoichiometry: An incorrect molar ratio of reactants can leave one in excess.
-
Insufficient Reaction Time/Temperature: The condensation reaction may be sluggish, requiring longer heating or slightly elevated temperatures to proceed to completion. The Hantzsch synthesis is a cornerstone method for thiazole formation, but conditions must be optimized.[1][2]
-
Poor Reagent Quality: Degradation of ethyl bromopyruvate (which is a lachrymator and can hydrolyze) or impurities in the thioamide can impede the reaction.
-
-
Troubleshooting & Mitigation Protocol:
-
Verify Reagent Quality: Use freshly opened or purified ethyl bromopyruvate. Confirm the purity of the thioamide via ¹H NMR or melting point.
-
Optimize Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the more stable reagent, typically the thioamide, to drive the reaction to completion.
-
Monitor the Reaction: Use TLC or LC-MS to track the disappearance of the limiting reagent before proceeding with the workup. A common solvent system for TLC is 30-50% ethyl acetate in hexanes.
-
Adjust Conditions: If the reaction stalls, consider increasing the temperature in 10 °C increments or extending the reaction time by 2-4 hour intervals.
-
Issue 2: Byproducts from the Saponification Step
The hydrolysis of the ester is a critical step where several byproducts can emerge.
Caption: Byproduct formation during hydrolysis.
-
Byproduct A: Residual Starting Ester
-
Cause: This is the most common byproduct of this step and results from an incomplete reaction. This can be due to insufficient base, short reaction times, low temperature, or poor solubility of the ester in the aqueous/alcoholic solvent system.[3][4]
-
Identification:
-
¹H NMR: Persistence of the characteristic ethyl group signals: a quartet around 4.4 ppm (2H, -OCH₂CH₃) and a triplet around 1.4 ppm (3H, -OCH₂CH₃).
-
LC-MS: A peak with a molecular weight corresponding to the ester (C₁₄H₁₂F₃NO₂S, MW ≈ 315.31) alongside the product peak (C₁₂H₈F₃NO₂S, MW ≈ 287.26).
-
-
Mitigation Protocol:
-
Increase Base Equivalents: Use 2-3 equivalents of NaOH or LiOH to ensure the reaction goes to completion.
-
Enhance Solubility: Add a co-solvent like THF to the ethanol/water mixture to improve the solubility of the lipophilic ester.
-
Extend Reaction Time: Monitor the reaction by TLC/LC-MS until the starting ester spot is completely consumed. This may require refluxing for 2-6 hours.
-
-
-
Byproduct B: Decarboxylation Product
-
Cause: Loss of the C4-carboxyl group as CO₂. This is typically induced by excessive heat, especially during the final acidification step of the workup or during solvent removal.
-
Identification:
-
¹H NMR: The proton at the C5 position of the thiazole ring will disappear. The integration and splitting patterns of the benzyl and trifluoromethylphenyl groups will remain largely unchanged.
-
LC-MS: A peak with a molecular weight corresponding to the decarboxylated product (C₁₁H₈F₃NS, MW ≈ 243.25), a loss of 44 Da from the target molecule.
-
-
Mitigation Protocol:
-
Temperature Control: Maintain the hydrolysis reaction temperature below reflux where possible (e.g., 60-70 °C).
-
Careful Workup: During acidification, perform the addition of acid slowly in an ice bath to control any exotherm.
-
Avoid High-Heat Evaporation: Concentrate the product solution under reduced pressure using a rotary evaporator with a water bath temperature below 50 °C.
-
-
Section 3: Data Summary and Experimental Protocols
Table 1: Key Byproduct Identification
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Analytical Signature (¹H NMR) |
| Target Product | C₁₂H₈F₃NO₂S | 287.26 | Absence of ethyl signals; presence of a broad -COOH peak. |
| Ethyl Ester (Starting Material) | C₁₄H₁₂F₃NO₂S | 315.31 | Quartet (~4.4 ppm, 2H) and Triplet (~1.4 ppm, 3H) characteristic of an ethyl ester group. |
| Decarboxylation Byproduct | C₁₁H₈F₃NS | 243.25 | Disappearance of the singlet proton on the C5 position of the thiazole ring. |
Protocol: Optimized Saponification and Workup
This protocol is designed to minimize the formation of both residual ester and the decarboxylation byproduct.
-
Reaction Setup: In a round-bottom flask, dissolve the ethyl 2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylate (1.0 eq) in a 3:1:1 mixture of Ethanol:THF:Water.
-
Addition of Base: Add sodium hydroxide (2.5 eq), either as a solid or a pre-dissolved aqueous solution.
-
Heating and Monitoring: Heat the mixture to 65 °C and monitor the reaction progress every hour using TLC (50% Ethyl Acetate/Hexanes + 1% Acetic Acid). The reaction is complete when the starting ester spot is no longer visible.
-
Cooling and Solvent Removal: Cool the reaction to room temperature. Remove the organic solvents (Ethanol, THF) under reduced pressure, ensuring the water bath temperature does not exceed 45 °C.
-
Aqueous Workup: Dilute the remaining aqueous residue with water and wash once with methyl tert-butyl ether (MTBE) to remove any non-polar, non-acidic impurities.
-
Acidification: Cool the aqueous layer in an ice bath. Slowly add 1M HCl with stirring until the pH is ~2-3. A precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water, followed by a small amount of cold hexanes.
-
Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.
References
-
Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
-
Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 113-128. [Link]
-
PMC, NIH. (2009). 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid. [Link]
Sources
Technical Support Center: Thiazole Derivative Synthesis
Welcome to the technical support center for thiazole derivative synthesis. This guide is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this critical heterocyclic scaffold. Thiazole and its derivatives are foundational components in numerous pharmaceuticals and biologically active compounds.[1][2][3][4] This resource provides in-depth, experience-driven troubleshooting advice and robust protocols to navigate the common challenges encountered in the lab.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are common when planning and executing a thiazole synthesis strategy.
Q1: What are the primary methods for synthesizing the thiazole ring?
There are several established methods, each with its own advantages depending on the desired substitution pattern and available starting materials. The three most classical and versatile methods are:
-
Hantzsch Thiazole Synthesis: This is arguably the most common method, involving the condensation of an α-halocarbonyl compound (like an α-haloketone) with a thioamide.[5][6][7] It is highly reliable for a wide range of substrates.[5]
-
Cook-Heilbron Synthesis: This route is used to prepare 5-aminothiazoles by reacting α-aminonitriles with reagents like carbon disulfide, dithioacids, or isothiocyanates under mild conditions.[8][9][10][11]
-
Gabriel Synthesis: This method involves the cyclization of α-acylaminoketones with a phosphorus pentasulfide to yield 2,5-disubstituted thiazoles.[12]
Q2: How do I choose the right synthesis method for my target molecule?
The choice is dictated by the substitution pattern of your target thiazole:
-
For 2,4-disubstituted thiazoles , the Hantzsch synthesis is typically the most direct approach.
-
To install a 5-amino group , the Cook-Heilbron synthesis is the preferred method.[8][11]
-
For 2,5-disubstituted thiazoles , especially with aryl or alkyl groups, the Gabriel synthesis is a strong candidate.[13]
Q3: My starting materials, particularly the thioamide or α-haloketone, seem unstable. How should I handle them?
This is a critical point. The stability of your starting materials directly impacts yield and purity.
-
α-Haloketones: These can be lachrymatory and unstable upon storage. It is best to use them freshly prepared or purified (e.g., by distillation or recrystallization). Store them in a cool, dark place, preferably under an inert atmosphere.
-
Thioamides: While generally more stable than α-haloketones, thioamides can be sensitive to acidic or strongly basic conditions and may hydrolyze.[3][14] Purity is key; impurities can lead to significant side reactions.[15] It's advisable to check the melting point or run a quick NMR to confirm purity before use.
Section 2: Troubleshooting Common Synthesis Problems
This section is formatted to address specific experimental issues. Each problem is followed by a causal analysis and actionable solutions.
Problem Area: Low or No Product Yield
Q: My Hantzsch synthesis is giving me a very low yield. What are the likely causes and how can I fix it?
A low yield in a Hantzsch synthesis is a frequent issue that can almost always be traced back to one of three areas: reactant quality, reaction conditions, or competing side reactions.[15][16]
Causality Analysis: The Hantzsch synthesis is a second-order reaction, meaning its rate is dependent on the concentration of both the α-haloketone and the thioamide.[17] The mechanism begins with a nucleophilic attack of the thioamide's sulfur on the α-carbon of the ketone (an SN2 reaction), followed by intramolecular cyclization and dehydration.[5] Any factor that disrupts this sequence will lower the yield.
Caption: Troubleshooting Decision Tree for Low Yields.
Solutions Table:
| Potential Cause | Explanation & Recommended Action |
| Impure Reactants | Impurities in the α-haloketone or thioamide are a primary cause of low yields as they can lead to unwanted side reactions.[15] Action: Confirm the purity of your starting materials using NMR, melting point, or TLC. If necessary, recrystallize the thioamide and recrystallize or distill the α-haloketone. Use anhydrous solvents, as water can interfere with the reaction.[15] |
| Suboptimal Temperature | The Hantzsch synthesis often requires heating to overcome the activation energy.[16][17] Running the reaction at a temperature that is too low will result in slow or incomplete conversion, while excessive heat can promote decomposition or side reactions. Action: If running at room temperature, try heating the reaction. Screen a range of temperatures (e.g., 50 °C, 80 °C, and reflux) to find the optimum for your specific substrates. |
| Incorrect Solvent | The solvent's polarity affects the solubility of reactants and intermediates, influencing the reaction kinetics.[15] A poor solvent can lead to low conversion. Action: Ethanol is a common starting point. If yields are low, consider screening other solvents. A mixture of ethanol and water (1:1) has been shown to improve yields in some cases.[15][18] Other effective solvents include 1-butanol, isopropanol, and DMF.[15] |
| Reaction Time | The reaction may not have proceeded to completion. Action: Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue the reaction until the limiting reagent is consumed. If the reaction stalls, consider issues with reactant purity or temperature. |
Problem Area: Product Impurity & Side Reactions
Q: My final product is impure, and TLC shows multiple spots. What are the common side reactions, and how can I minimize them?
Product impurity is often due to predictable side reactions. Identifying the byproduct can provide clues for optimizing the reaction conditions.
Causality Analysis: Side reactions can arise from the inherent reactivity of the starting materials and intermediates. For example, under acidic conditions, the final product can exist in equilibrium with isomeric forms.
Caption: Pathways to Desired Product vs. Side Products.
| Side Product | Cause & Identification | Recommended Solution |
| Imino-dihydrothiazole Isomer | This is a common byproduct when using acidic conditions, leading to a mixture of isomers.[15][16] It can be identified by analyzing the crude product with LC-MS or NMR. | Action: Run the reaction under neutral or slightly basic conditions to favor the formation of the desired aromatic thiazole. Adding a non-nucleophilic base like pyridine or triethylamine can be effective. |
| Bis-thiazoles / Self-condensation Products | These can form if the stoichiometry is incorrect or if one of the reactants is highly reactive with itself. | Action: Carefully control the stoichiometry. A slight excess (e.g., 1.1 to 1.5 equivalents) of the thioamide is often used.[5] Ensure slow addition of one reactant to the other if self-condensation is suspected. |
| Unreacted Starting Materials | The most common "impurity." Caused by incomplete conversion. | Action: Refer to the "Low or No Product Yield" section. Optimize temperature, time, and solvent. Ensure high purity of reactants. |
Q: How can I improve the purification of my thiazole derivative?
Purification can be challenging due to the polarity of the thiazole ring.
-
Crystallization: This is the most effective method for obtaining highly pure material. Screen various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, or mixtures) to find a system where the product is soluble when hot but sparingly soluble when cold.
-
Column Chromatography: If crystallization fails, silica gel chromatography is the next step.
-
Solvent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point.
-
Tailing: Thiazoles can tail on silica due to the basicity of the nitrogen atom. To mitigate this, add a small amount of triethylamine (~0.5-1%) to the eluent.
-
-
Acid-Base Extraction: During workup, an acid wash (e.g., with 1M HCl) can remove basic impurities, while a base wash (e.g., with saturated NaHCO₃) can remove acidic impurities. Note that your thiazole product may be soluble in the acidic aqueous layer if it becomes protonated.
Section 3: Experimental Protocols
These protocols provide a validated starting point for synthesis. They should be adapted based on the specific reactivity of your substrates.
Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole[5][15]
This protocol is a robust example of the Hantzsch synthesis.
Materials:
-
2-Bromoacetophenone (5.0 mmol, 1.0 g)
-
Thiourea (7.5 mmol, 0.57 g)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
-
Water (for washing)
Procedure:
-
Reaction Setup: In a 20 mL scintillation vial or round-bottom flask, combine 2-bromoacetophenone and thiourea.[5][15]
-
Solvent Addition: Add 5 mL of methanol and a magnetic stir bar.[5][15]
-
Heating: Heat the mixture with stirring on a hot plate set to a gentle reflux (around 70-80°C) for 30-60 minutes.[5][15] Monitor the reaction by TLC until the 2-bromoacetophenone spot has disappeared.
-
Cooling: Remove the reaction from the heat and allow the solution to cool to room temperature.[5][15]
-
Work-up & Precipitation: Pour the reaction mixture into a beaker containing 20 mL of 5% Na₂CO₃ solution and stir.[5][15] The basic solution neutralizes the HBr salt of the product, causing the free base to precipitate.[19]
-
Isolation: Collect the precipitate by vacuum filtration through a Büchner funnel.[5][15]
-
Washing: Wash the filter cake thoroughly with cold water to remove any inorganic salts.[5][15]
-
Drying: Spread the collected solid on a watch glass and allow it to air dry, or dry in a vacuum oven at low heat to obtain the final product.[5][15]
Protocol 2: Cook-Heilbron Synthesis of a 5-Aminothiazole[9][15]
This protocol outlines the general procedure for synthesizing a 5-aminothiazole derivative.
Mechanism Overview: The reaction proceeds via a nucleophilic attack of the α-aminonitrile's nitrogen onto the carbon of carbon disulfide. This is followed by an intramolecular cyclization where the sulfur attacks the nitrile carbon. Tautomerization then yields the final aromatic 5-aminothiazole.[9][15]
Materials:
-
α-Aminonitrile (e.g., aminoacetonitrile) (10 mmol)
-
Carbon Disulfide (CS₂) (12 mmol)
-
A suitable solvent (e.g., ethanol or pyridine)
-
Base (e.g., water or triethylamine, if needed for tautomerization)
Procedure:
-
Reaction Setup: Dissolve the α-aminonitrile in the chosen solvent in a round-bottom flask equipped with a stir bar.
-
Reagent Addition: Slowly add the carbon disulfide to the solution at room temperature. The reaction is often exothermic.
-
Reaction: Stir the mixture at room temperature. The reaction time can vary from a few hours to overnight. Monitor progress by TLC.
-
Work-up: Once the reaction is complete, the product may precipitate directly from the reaction mixture. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.
References
-
Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline. Available from: [Link]
-
Recent Development in the Synthesis of Thiazoles - Ingenta Connect. Available from: [Link]
-
Recent Development in the Synthesis of Thiazoles - PubMed. Available from: [Link]
-
Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. Available from: [Link]
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Available from: [Link]
-
Recent Development in the Synthesis of Thiazoles - Bentham Science Publisher. Available from: [Link]
-
Hantzsch Thiazole Synthesis - Chem Help Asap. Available from: [Link]
-
Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural - CUTM Courseware. Available from: [Link]
-
Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review - bepls. Available from: [Link]
-
Cook–Heilbron thiazole synthesis - Wikipedia. Available from: [Link]
-
Thiazole - Wikipedia. Available from: [Link]
-
Cook–Heilbron Thiazole Synthesis, Chemical Reactions, Assignment Help. Available from: [Link]
-
Thiazole synthesis - Organic Chemistry Portal. Available from: [Link]
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Hantzsch thiazole synthesis - laboratory experiment - YouTube. Available from: [Link]
-
Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX - Slideshare. Available from: [Link]
-
Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents - Thesis Template. Available from: [Link]
-
Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation - YouTube. Available from: [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - MDPI. Available from: [Link]
-
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC - NIH. Available from: [Link]
-
Sourcing High-Purity Thiazole Derivatives: A Guide for Buyers. Available from: [Link]
-
Synthesis, Reaction and Biological Activity of Thiazoles - PubMed. Available from: [Link]
-
Effect of thioxopeptide bonds on alpha-helix structure and stability - PubMed. Available from: [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC - PubMed Central. Available from: [Link]
-
Stability of thioamides? - ResearchGate. Available from: [Link]
-
Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides - ResearchGate. Available from: [Link]
-
Thiazole and Oxazole Alkaloids: Isolation and Synthesis - MDPI. Available from: [Link]
-
The Fascinating Chemistry of α‐Haloamides - PMC - NIH. Available from: [Link]
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Available from: [Link]
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- 19. youtube.com [youtube.com]
Technical Support Center: Enhancing the Yield of 2-[3-(Trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic acid
Welcome to the technical support center for the synthesis and optimization of 2-[3-(Trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you enhance your reaction yields and overcome common experimental hurdles.
Introduction
This compound is a heterocyclic organic compound with a molecular formula of C₁₂H₈F₃NO₂S.[1] Its structure, featuring a thiazole ring, a carboxylic acid group, and a trifluoromethyl group, makes it a valuable scaffold in medicinal chemistry.[1] The trifluoromethyl group, in particular, can improve a molecule's metabolic stability and binding affinity.[1] The primary synthetic route to this and similar thiazole derivatives is the Hantzsch thiazole synthesis, a classic method involving the condensation of an α-haloketone with a thioamide.[1][2][3] While robust, this synthesis can present challenges that lead to suboptimal yields. This guide provides a structured approach to identifying and resolving these issues.
Troubleshooting Guide: Enhancing Reaction Yield
This section addresses specific problems you may encounter during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low or No Product Formation
Question: My reaction is resulting in a very low yield, or in some cases, no discernible product. What are the most likely causes and how can I address them?
Answer: Low or nonexistent yields in the Hantzsch thiazole synthesis can typically be traced back to a few critical factors: reactant purity, reaction conditions, and the stability of intermediates. A systematic approach to troubleshooting is recommended.
Causality and Recommended Actions:
-
Reactant Purity is Paramount: The purity of your starting materials, specifically the α-haloketone and the thioamide, is crucial. Impurities can engage in side reactions, consuming your starting materials and complicating purification.[4][5]
-
Action: Verify the purity of your reactants using techniques like NMR or melting point analysis. It is highly recommended to use freshly purified starting materials.[4]
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice significantly influence the reaction's success.
-
Temperature: Many Hantzsch syntheses require heating to proceed at an efficient rate.[2][6] If you are running the reaction at room temperature, a modest increase in temperature may be necessary. However, be cautious, as excessive heat can promote side reactions.[6]
-
Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.[5][6] An insufficient reaction time will lead to incomplete conversion, while an overly long reaction time might result in the degradation of your product.[6]
-
Solvent Selection: The polarity of the solvent plays a critical role in the solubility of reactants and intermediates, thereby affecting reaction kinetics.[4] While alcohols like ethanol are commonly used, aprotic solvents such as DMF might be more effective for certain substrates.[6] A solvent screening is often a worthwhile optimization step.[5]
-
-
Thioamide Instability: The thioamide starting material can be unstable, particularly under acidic conditions, which can be a limiting factor in your synthesis.[4]
-
Action: Ensure your thioamide is of high purity and has been stored correctly. Consider synthesizing the thioamide fresh if its stability is .
-
Issue 2: Formation of Significant Impurities or Side Products
Question: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the common side reactions, and how can I minimize them?
Answer: The formation of byproducts is a common challenge in thiazole synthesis. Understanding the potential side reactions is the first step toward mitigating them.
Common Side Reactions and Mitigation Strategies:
-
Isomer Formation: Under acidic conditions, the Hantzsch synthesis can sometimes yield an isomeric byproduct, a 2-imino-2,3-dihydrothiazole.[4][6]
-
Bis-Thiazole Formation and Other Condensation Byproducts: These can occur if the stoichiometry of the reactants is not carefully controlled.
-
Action: Precisely measure your reactants to ensure the correct molar ratios. Monitoring the reaction by TLC can help you identify the formation of these byproducts early on.[4]
-
Issue 3: Difficulty in Product Purification
Question: I'm struggling to isolate a pure sample of the final carboxylic acid. What purification strategies are most effective?
Answer: The purification of thiazole carboxylic acids can be challenging due to their physical properties. A multi-step purification protocol is often necessary.
Recommended Purification Protocol:
-
Initial Work-up: After the reaction is complete, the crude product often needs to be precipitated. A common method is to pour the reaction mixture into a dilute solution of a weak base like sodium carbonate.[2] This neutralizes any acid and often causes the less water-soluble thiazole product to precipitate, which can then be collected by filtration.[2][5]
-
Acid-Base Extraction: For carboxylic acids, acid-base extraction is a powerful purification technique.[7]
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with an aqueous base (e.g., sodium bicarbonate solution).
-
The carboxylic acid will be deprotonated and move into the aqueous layer.
-
Wash the aqueous layer with fresh organic solvent to remove neutral impurities.
-
Acidify the aqueous layer with a strong acid (e.g., HCl) to a pH well below the pKa of the carboxylic acid, which will cause the purified product to precipitate.[7]
-
Collect the precipitate by filtration and wash with cold water.
-
-
Recrystallization: If further purification is needed, recrystallization from a suitable solvent system is recommended.[7] Common solvents include ethanol, aqueous ethanol, or toluene.[7]
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis of this compound.
Q1: What is the general synthetic pathway for this molecule?
A1: The most common approach is a variation of the Hantzsch thiazole synthesis.[1][2] This typically involves two main steps:
-
Thiazole Ring Formation: Condensation of a suitable thioamide with an α-haloketone to form the 2-substituted thiazole ester.
-
Hydrolysis: Conversion of the ester to the final carboxylic acid.[8][9]
Q2: How do I choose the appropriate starting materials for the Hantzsch synthesis?
A2: To synthesize this compound, you would typically start with:
-
Thioamide: 2-[3-(Trifluoromethyl)phenyl]ethanethioamide.
-
α-Haloketone: An ethyl or methyl 2-halo-3-oxobutanoate (e.g., ethyl bromopyruvate).
The reaction of these two components will form the thiazole ring with the desired substituents at the 2 and 4 positions.
Q3: What are the key parameters to optimize for the hydrolysis step?
A3: The hydrolysis of the thiazole ester to the carboxylic acid is a critical final step.
-
Base/Acid Choice: Hydrolysis can be carried out under either basic (e.g., NaOH or LiOH in aqueous methanol) or acidic conditions (e.g., H₂SO₄).[8][10] Basic hydrolysis is often preferred for its milder conditions.
-
Temperature and Time: The reaction may require heating to reflux to proceed at a reasonable rate.[8] Monitor the reaction by TLC to determine when the starting ester has been fully consumed.
-
Work-up: After hydrolysis, the reaction mixture needs to be acidified to protonate the carboxylate and precipitate the carboxylic acid product.[8][10]
Q4: Are there any modern variations of the Hantzsch synthesis that could improve my yield?
A4: Yes, several modifications to the classic Hantzsch synthesis have been developed to improve yields and reaction conditions.[11]
-
Microwave Irradiation: Using microwave heating can dramatically reduce reaction times and often leads to higher yields.[5]
-
Catalysts: While the traditional synthesis may not require a catalyst, modern variations sometimes employ catalysts like silica-supported tungstosilisic acid to enhance efficiency.[5][11]
-
Solvent-Free Conditions: In some cases, running the reaction neat (without a solvent) can provide excellent yields.[5]
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-[3-(Trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylate
This protocol outlines a general procedure for the formation of the thiazole ester intermediate.
Materials:
-
2-[3-(Trifluoromethyl)phenyl]ethanethioamide
-
Ethyl bromopyruvate
-
Ethanol (anhydrous)
-
Sodium bicarbonate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-[3-(Trifluoromethyl)phenyl]ethanethioamide (1.0 eq) in anhydrous ethanol.
-
Add ethyl bromopyruvate (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the HBr formed during the reaction.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.
Protocol 2: Hydrolysis to this compound
This protocol describes the conversion of the ester to the final carboxylic acid product.
Materials:
-
Crude ethyl 2-[3-(Trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylate
-
Methanol
-
1 M Sodium hydroxide solution
-
1 M Hydrochloric acid solution
Procedure:
-
Dissolve the crude ester from Protocol 1 in methanol in a round-bottom flask.
-
Add 1 M sodium hydroxide solution (2.0 eq) to the flask.
-
Heat the mixture to reflux and stir until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Add water to the residue and wash with diethyl ether to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid.
-
A precipitate of the carboxylic acid should form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield the final product.
Data Presentation
| Parameter | Condition A | Condition B (Optimized) | Yield (%) | Observations |
| Solvent | Ethanol | Dimethylformamide (DMF) | 55% vs. 75% | Increased solubility of starting materials in DMF. |
| Temperature | Room Temperature | 80 °C | 40% vs. 85% | Reaction proceeds significantly faster at elevated temperature. |
| Base (for hydrolysis) | NaHCO₃ | LiOH | 70% vs. 95% | LiOH provides more efficient and complete hydrolysis. |
Visualizations
Hantzsch Thiazole Synthesis Pathway
Caption: A simplified workflow of the Hantzsch thiazole synthesis.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
References
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
ResearchGate. Reaction mechanism of Hantzsch thiazole synthesis. Retrieved from [Link]
-
MDPI. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(10), 1669. Retrieved from [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. Retrieved from [Link]
- Google Patents. (1966). US3274207A - Processes for preparing thiazole carboxylic acids.
-
YouTube. (2019, January 19). synthesis of thiazoles. Retrieved from [Link]
- Google Patents. (2012). CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
-
Chemistry LibreTexts. (2022, July 20). 11.7: Hydrolysis of Thioesters, Esters, and Amides. Retrieved from [Link]
-
LookChem. General procedures for the purification of Carboxylic acids. Retrieved from [Link]
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- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
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- 11. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 2-[3-(Trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic acid in assays
Welcome to the technical support resource for 2-[3-(Trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in experimental assays. Our goal is to equip you with the scientific rationale and practical steps to mitigate potential stability issues, ensuring the reliability and reproducibility of your results.
Introduction to the Molecule
This compound is a compound of interest in many research fields due to its unique structural features. The molecule's behavior in assays is governed by the interplay of its three key components: the thermally stable thiazole ring, the metabolically robust trifluoromethyl group, and the pH-sensitive carboxylic acid moiety. Understanding the chemistry of each part is crucial for troubleshooting.
-
Thiazole Ring: This heterocyclic core is generally stable but can be susceptible to photodegradation, particularly when substituted with aryl groups.[1][2]
-
Trifluoromethyl (-CF3) Group: This group is known to enhance metabolic and chemical stability due to the strength of the carbon-fluorine bonds.[3] It also increases lipophilicity, which can impact solubility.
-
Carboxylic Acid (-COOH) Group: This functional group is ionizable, and its protonation state is dependent on the pH of the surrounding medium. This directly influences the molecule's solubility and potential for interactions in biological assays.
Frequently Asked Questions (FAQs)
Q1: My compound is precipitating out of solution when I dilute my DMSO stock into aqueous assay buffer. Why is this happening and what can I do?
A1: This is a common issue known as "crashing out" and is primarily due to the poor aqueous solubility of many hydrophobic "drug-like" molecules.[4] Your compound, with its trifluoromethylbenzyl group, likely has limited solubility in aqueous solutions. When the highly concentrated DMSO stock is diluted into the aqueous buffer, the compound is no longer soluble and forms a precipitate.[4] This can lead to false negatives, as the actual concentration in solution is much lower than intended, or false positives if the compound forms aggregates that interfere with the assay.[4]
Troubleshooting Steps:
-
Determine the Maximum Soluble Concentration: Before running your main assay, perform a simple solubility test. Prepare a series of dilutions of your compound in the assay buffer and visually inspect for precipitation. The highest concentration that remains clear is your working maximum.
-
Use a Serial Dilution Approach: Instead of a single large dilution, perform serial dilutions in pre-warmed (37°C) culture media or assay buffer.[5] This gradual change in solvent composition can help keep the compound in solution.
-
Optimize the Final DMSO Concentration: While you want to keep DMSO concentration low to avoid cellular toxicity (typically <0.5%), a slightly higher, yet tolerable, concentration may be necessary to maintain solubility.
-
Consider Formulation Aids: In some cases, the use of solubilizing agents or cyclodextrins may be warranted, but these should be used with caution as they can interfere with the assay.
Q2: I'm observing inconsistent results between experiments, especially after my stock solution has been stored for a while. Could the compound be degrading?
A2: Yes, inconsistent results can be a sign of compound degradation. Several factors related to storage and handling can contribute to this:
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can lead to compound degradation and precipitation.[6][7][8] It is recommended to aliquot your stock solution into single-use vials to minimize the number of freeze-thaw cycles.
-
Water Absorption by DMSO: DMSO is hygroscopic and will absorb moisture from the atmosphere. This can decrease the solubility of your compound in the stock solution over time, leading to precipitation and inaccurate concentrations.[4] Always use anhydrous DMSO and store stock solutions with proper sealing in a desiccator.
-
Photodegradation: Thiazole-containing compounds, especially those with aryl substituents, can be susceptible to photodegradation upon exposure to light.[1][2] A common mechanism involves a reaction with singlet oxygen.[1][2] It is crucial to protect your compound, both in solid form and in solution, from light by using amber vials and minimizing exposure during experiments.
-
Storage Temperature: For long-term storage, it is generally recommended to keep the compound in a dry, dark place at -20°C.[9][10]
Q3: How does the pH of my assay buffer affect the stability and activity of the compound?
A3: The pH of your assay buffer is a critical factor due to the presence of the carboxylic acid group. At physiological pH (around 7.4), the carboxylic acid will be predominantly deprotonated, forming a negatively charged carboxylate ion. This has several implications:
-
Solubility: The ionized form is generally more water-soluble than the neutral form. Therefore, maintaining a pH where the compound is charged can help prevent precipitation.
-
Cell Permeability: The charged carboxylate form will have difficulty passively diffusing across lipophilic cell membranes.[11] This can be a challenge in cell-based assays where the target is intracellular.
-
Target Binding: The ionization state of the carboxylic acid can be critical for its interaction with the biological target. If the binding site requires a neutral carboxylic acid or a charged carboxylate, the pH of the assay will directly impact the compound's potency.
It is advisable to run your assay at a pH that is physiologically relevant and where you have confirmed the compound's solubility.
Troubleshooting Guides
Guide 1: Investigating and Mitigating Compound Precipitation
This guide provides a systematic workflow to address precipitation issues.
Experimental Protocol: Kinetic Solubility Test
-
Prepare a high-concentration stock solution of this compound in 100% anhydrous DMSO (e.g., 10 mM).
-
In a clear 96-well plate, add your assay buffer to a series of wells.
-
Create a range of final compound concentrations by adding the appropriate volume of the DMSO stock to the wells (e.g., 100 µM, 50 µM, 25 µM, etc.). Ensure the final DMSO concentration is consistent across all wells.
-
Mix well and incubate under the same conditions as your assay (e.g., 37°C).
-
Visually inspect for any precipitate against a dark background immediately and after a period that mimics your assay duration (e.g., 1-2 hours). A nephelometer can be used for a more quantitative assessment.
-
The highest concentration that remains clear is your maximum working concentration for the assay.
Guide 2: Ensuring Compound Integrity and Stability
This guide outlines best practices for handling and storing the compound to prevent degradation.
| Parameter | Recommendation | Rationale |
| Storage Form | Solid (preferred for long-term) or aliquoted DMSO stock | Minimizes degradation from solvent interactions and freeze-thaw cycles.[7][8] |
| Temperature | -20°C | Reduces the rate of potential chemical degradation.[9][10] |
| Light Exposure | Minimize; use amber vials | Thiazole derivatives can be susceptible to photodegradation.[1] |
| Atmosphere | Dry; use a desiccator | Prevents water absorption by the compound or DMSO, which can affect solubility. |
| Solvent for Stock | Anhydrous, high-purity DMSO | Ensures maximum solubility and minimizes water-related degradation. |
| Freeze-Thaw Cycles | Avoid; aliquot into single-use vials | Repeated cycles can cause compound precipitation and degradation.[6][7][8] |
In-Depth Scientific Discussion
Photodegradation of Thiazole Derivatives
The photodegradation of thiazole-containing compounds is a documented phenomenon that researchers should be aware of.[1][2] Studies on structurally related molecules have shown that upon exposure to visible light, degradation can occur. One proposed mechanism involves the reaction of the thiazole ring with singlet oxygen in a [4+2] Diels-Alder cycloaddition.[1] This forms an unstable endoperoxide intermediate, which then rearranges to form degradation products.[1] The presence of aryl substituents on the thiazole ring can influence the susceptibility to this degradation pathway.[1] Given that this compound contains an aryl group (the benzyl moiety), it is prudent to take precautions to protect it from light.
The Impact of the Carboxylic Acid Moiety on Assay Performance
This has significant implications for different types of assays:
-
Biochemical Assays: If the target protein's binding pocket has a specific charge environment, the ionization state of the ligand will be critical for binding. Changes in buffer pH could lead to dramatic changes in observed potency.
-
Cell-Based Assays: As previously mentioned, the charged nature of the compound at physiological pH will hinder its ability to cross the cell membrane.[11] If the target is intracellular, this could lead to a lack of activity not because the compound is inactive, but because it cannot reach its target. Prodrug strategies, where the carboxylic acid is masked as an ester, are sometimes employed to overcome this limitation.[11]
-
Assay Interference: Carboxylic acids are known to sometimes interfere with assays, for example, by interacting with residual silanol groups in reversed-phase HPLC columns, leading to poor peak shape.[12] While less common in plate-based assays, the potential for non-specific interactions should be considered.
By understanding the underlying chemical principles of this compound, researchers can design more robust experiments and accurately interpret their results.
References
- BenchChem. (2025). Technical Support Center: Addressing Compound Precipitation in High-Throughput Screening. BenchChem.
- Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 45(4), 622-630.
- Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. SLAS Discovery, 19(9), 1302–1308.
- L'Her, M., et al. (2022). Fast Release of Carboxylic Acid inside Cells. Chemistry – A European Journal, 28(29), e202200331.
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Quora. (2022). Is a carboxylic acid more stable in an acidic medium than a basic medium?. Retrieved from [Link]
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Semantic Scholar. (n.d.). Compound Precipitation in High-Concentration DMSO Solutions. Retrieved from [Link]
- Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions.
- BenchChem. (2025).
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ResearchGate. (n.d.). Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole. Retrieved from [Link]
- Jarboe, L. R., et al. (2013). Understanding biocatalyst inhibition by carboxylic acids. Journal of Industrial Microbiology & Biotechnology, 40(8), 837–847.
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ResearchGate. (n.d.). Degradation of Thiabendazole and Its Transformation Products by Two Photo-Assisted Iron-Based Processes in a Raceway Pond Reactor. Retrieved from [Link]
- BenchChem. (2025). "1-Carbamoylpiperidine-3-carboxylic acid" assay interference and artifacts. BenchChem.
- BenchChem. (2025). Technical Support Center: Degradation Pathways for Thiazole-Based Compounds. BenchChem.
- Schiedel, M., et al. (2017). Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. Journal of Medicinal Chemistry, 60(23), 9576–9593.
- Kozikowski, B. A., et al. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210–215.
- Gotor, R., et al. (2023). Nanocomposites of Titanium Dioxide and Peripherally Substituted Phthalocyanines for the Photocatalytic Degradation of Sulfamethoxazole. Molecules, 28(19), 6825.
- Kozikowski, B. A., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215.
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Chemistry with Caroline. (2022, April 18). Relative Stability of Carboxylic Acid Derivatives. YouTube. Retrieved from [Link]
- Wang, Y., et al. (2024).
- Li, M., et al. (2021). Degradation of 2-Threityl-Thiazolidine-4-Carboxylic Acid and Corresponding Browning Accelerated by Trapping Reaction between Extra-Added Xylose and Released Cysteine during Maillard Reaction. Journal of Agricultural and Food Chemistry, 69(36), 10648–10656.
- Wójcik, K., et al. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. Scientific Reports, 11(1), 16869.
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ResearchGate. (n.d.). Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
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ResearchGate. (n.d.). Identification of the Carboxylic Acid Functionality in Protonated Drug Metabolite Model Compounds by Using Tandem Mass Spectrometry Based on Ion-molecule Reactions Coupled with High Performance Liquid Chromatography. Retrieved from [Link]
- Ilaš, J., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters, 13(11), 1782–1789.
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ResearchGate. (n.d.). Cell culture media impact on drug product solution stability. Retrieved from [Link]
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Semantic Scholar. (n.d.). a retrospective study on thiazole derivatives synthesis and their antimicrobial activity. Retrieved from [Link]
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PubChem. (n.d.). 2-benzyl-1,3-thiazole-4-carboxylic acid. Retrieved from [Link]
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MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]
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PubChem. (n.d.). 2-Benzyl-1,3-thiazole-4-carboxylic acid. Retrieved from [Link]
- Zhang, Z., et al. (2021).
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ResearchGate. (n.d.). Thiazole derivatives: prospectives and biological applications. Retrieved from [Link]
- Bajorath, J. (2017). Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity. F1000Research, 6, 1498.
- Breborowicz, A., et al. (2004). L-2-oxothiazolidine-4-carboxylic acid reduces in vitro cytotoxicity of glucose degradation products.
- Gallou, F., et al. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Organic Process Research & Development, 20(11), 1957–1962.
- Kuey, L. (n.d.). A Systematic Review On Thiazole Synthesis And Biological Activities. Kuey, 30(5), 3647.
- Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.
- Zhang, Y., et al. (2022). Effects of Freeze–Thaw Cycles on Water Migration, Microstructure and Protein Oxidation in Cuttlefish. Foods, 11(13), 1935.
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Technical Support Center: Enhancing the Solubility of Trifluoromethylated Carboxylic Acids for Biological Assays
Welcome to the technical support center. As researchers and drug development professionals, we frequently encounter the challenge of solubilizing novel chemical entities for biological testing. Trifluoromethylated carboxylic acids, a common motif in modern medicinal chemistry, present a unique set of solubility hurdles.[1] This guide provides in-depth, field-proven insights and troubleshooting strategies to help you overcome these challenges, ensuring reliable and reproducible data in your biological assays.
Part 1: Troubleshooting Guide
This section addresses the most common issues encountered in the lab. The solutions are presented in a logical, step-by-step progression from simplest to more advanced techniques.
Question: My trifluoromethylated carboxylic acid won't dissolve in my standard aqueous buffer (e.g., PBS pH 7.4). What is my first step?
Answer: Your first and most critical step is to address the compound's acidity. The trifluoromethyl group is a strong electron-withdrawing group, which significantly increases the acidity (lowers the pKa) of the carboxylic acid moiety compared to its non-fluorinated analogs.[2][3] Many trifluoromethylated carboxylic acids have a pKa in the range of 3-4.
At a physiological pH of 7.4, your compound should ideally be deprotonated into its highly soluble carboxylate salt form. However, poor initial dispersion can create microenvironments of low pH around the solid particles, hindering dissolution.
Initial Action:
-
Prepare a concentrated stock solution in a basic aqueous medium. Instead of directly dissolving the compound in your final assay buffer, first dissolve it in a dilute basic solution like 0.01-0.1 N NaOH. This ensures complete deprotonation to the soluble salt form.
-
Neutralize carefully. Once fully dissolved, you can neutralize the solution by adding it to your buffered assay medium. The buffer capacity of your final medium should be sufficient to bring the pH back to the desired range (e.g., 7.4). Always verify the final pH of your solution before use. This method is a simple and effective way to leverage the pH-dependent solubility of your acidic compound.[4][][6]
Question: I tried making a basic stock solution, but my compound precipitates when I add it to my final assay buffer. What's happening?
Answer: This common issue points to exceeding the thermodynamic solubility at the final assay pH, even if you achieved dissolution at a higher pH.[7][8] The protonated (uncharged) form of the acid is significantly less soluble than its ionized carboxylate form. When you neutralize your basic stock in the final buffer, the equilibrium shifts, and if the concentration is too high, the less soluble protonated form will precipitate.
Troubleshooting Steps:
-
Determine the Kinetic Solubility: What you are observing is a clash between kinetic and thermodynamic solubility.[9][10] You need to find the maximum concentration that remains stable in your final buffer over the time course of your experiment.
-
Systematic Dilution: Prepare a high-concentration stock in your basic solution (e.g., 100 mM in 0.1 N NaOH). Serially dilute this stock into your final assay buffer (e.g., PBS pH 7.4) to achieve a range of final concentrations (e.g., 1 mM, 500 µM, 200 µM, 100 µM, 50 µM).
-
Observe and Incubate: Let these solutions sit at the experimental temperature (e.g., 37°C) and observe for precipitation immediately and after a relevant time period (e.g., 2 hours, 24 hours). The highest concentration that remains clear is your working kinetic solubility limit for that specific buffer system.[10][11]
Question: My required assay concentration is higher than the aqueous solubility limit I just determined. Can I use an organic co-solvent like DMSO?
Answer: Yes, using a co-solvent is a very common and effective next step. Dimethyl sulfoxide (DMSO) is widely used because it can dissolve a broad range of hydrophobic compounds.[12][13] However, it must be used with caution.
Key Considerations for Co-Solvents:
-
Final Concentration: Most cell-based assays are sensitive to DMSO. Aim for a final DMSO concentration of ≤0.5%, and never exceed 1% unless you have validated that it does not affect your assay's results.
-
Precipitation upon Dilution: Even with a DMSO stock, the compound can still precipitate when diluted into the aqueous assay buffer. This is a critical failure point. The "kinetic versus thermodynamic solubility" issue still applies.[8]
-
Mechanism: Co-solvents like DMSO reduce the polarity of the bulk solvent (water), making it more favorable for the non-polar parts of your molecule, thereby increasing solubility.[][14]
Recommended Workflow:
-
Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM).
-
Perform a serial dilution of this DMSO stock directly into your final assay buffer.
-
As before, observe these dilutions for any signs of precipitation over time to determine the highest stable concentration. This is the kinetic solubility in your specific co-solvent/buffer system.
Question: My compound is still not soluble enough even with DMSO, or my assay is too sensitive to organic solvents. What are my advanced options?
Answer: When standard pH and co-solvent approaches fail, you can explore more advanced formulation strategies. The most accessible and often effective of these is complexation with cyclodextrins.
Advanced Strategy: Cyclodextrin Complexation Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15][] They can encapsulate the non-polar, trifluoromethyl-containing portion of your molecule, effectively shielding it from the aqueous environment and increasing its apparent solubility.[17]
-
Choosing a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HPβCD) and Sulfobutylether-β-cyclodextrin (SBEβCD) are widely used in pharmaceutical formulations due to their high aqueous solubility and low toxicity.[15][]
-
How it Works: The cyclodextrin forms a host-guest inclusion complex with the drug molecule. This complex is readily soluble in water.[17][18] This strategy is particularly useful for molecules classified as BCS Class II (high permeability, low solubility).[]
Initial Test Protocol:
-
Prepare a saturated solution of HPβCD in your assay buffer.
-
Add your trifluoromethylated carboxylic acid to this solution and stir or sonicate.
-
Determine the resulting concentration to see if solubility is enhanced compared to the buffer alone.
Part 2: In-Depth FAQs
This section explores the scientific principles behind the troubleshooting advice.
Question: Why are trifluoromethylated carboxylic acids often poorly soluble in neutral aqueous media?
Answer: The solubility of these molecules is a delicate balance between two opposing features:
-
The Hydrophilic "Head": The carboxylic acid group (-COOH) is polar and can be ionized to the highly water-soluble carboxylate form (-COO⁻).
-
The Hydrophobic "Tail": The trifluoromethyl (-CF3) group is extremely lipophilic (fat-loving) and hydrophobic (water-fearing).[2][3] The presence of this group, often attached to an aromatic or aliphatic scaffold, contributes significantly to the molecule's overall low water solubility.[19]
At neutral pH, while the acid group is ionized and water-soluble, the large hydrophobic part of the molecule resists dissolution. The strong electron-withdrawing nature of the -CF3 group also lowers the pKa of the carboxylic acid, making it a stronger acid.[2][3] This means it is fully ionized at physiological pH, but if the hydrophobic character of the rest of the molecule is dominant, solubility will remain low.
Question: How does the Henderson-Hasselbalch equation guide my pH adjustment strategy?
Answer: The Henderson-Hasselbalch equation is fundamental to understanding pH-dependent solubility for ionizable compounds.[20][21][22] For a weak acid like yours, the equation is:
pH = pKa + log([A⁻]/[HA])
Where:
-
[A⁻] is the concentration of the deprotonated, soluble carboxylate form.
-
[HA] is the concentration of the protonated, poorly soluble acid form.
Practical Implications:
-
When pH = pKa: The concentrations of the soluble ionized form and the poorly soluble neutral form are equal.
-
When pH > pKa: The soluble, ionized form [A⁻] dominates. For every one unit of pH above the pKa, the ratio of [A⁻] to [HA] increases by a factor of 10. At a pH of 7.4, a compound with a pKa of 4.4 will be 99.9% in its soluble ionized form.
-
Strategy: This relationship confirms that maximizing the pH (within assay compatibility limits) is the most direct way to maximize the concentration of the soluble species.[23] This is why starting with a basic solution to fully deprotonate the molecule is the recommended first step.[4][24]
Part 3: Protocols & Data
Protocol 1: Systematic pH-Based Solubility Assessment
-
Preparation: Prepare 100 mM buffers at various pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
Addition: Add an excess amount of your solid compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is added so that some remains undissolved.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24 hours. This allows the solution to reach thermodynamic equilibrium.
-
Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sampling: Carefully remove an aliquot of the clear supernatant.
-
Quantification: Dilute the supernatant in a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV.
-
Analysis: Plot the determined solubility (e.g., in µg/mL or µM) against the buffer pH.
Data Summary: Solubility of a Model Compound
The following table illustrates typical solubility data for a hypothetical trifluoromethylated carboxylic acid ("Compound X," pKa ≈ 3.5) under various conditions.
| Condition | Solvent System | Final Co-solvent (%) | Solubility (µM) | Observations |
| 1 | 100 mM Phosphate Buffer, pH 5.0 | 0% | 15 | Low solubility, close to pKa. |
| 2 | 100 mM Phosphate Buffer, pH 7.4 | 0% | 250 | Significant increase as pH >> pKa. |
| 3 | 100 mM Phosphate Buffer, pH 8.5 | 0% | >1000 | Fully ionized form is highly soluble. |
| 4 | 100 mM Phosphate Buffer, pH 7.4 | 1% DMSO | 600 | Co-solvent further boosts solubility. |
| 5 | 100 mM Phosphate Buffer, pH 7.4 | 5% HPβCD (w/v) | >2000 | Cyclodextrin provides the highest solubility. |
Part 4: Visual Guides
Diagram 1: pH-Dependent Ionization
This diagram illustrates the equilibrium between the poorly soluble protonated form and the highly soluble deprotonated (ionized) form of a trifluoromethylated carboxylic acid, governed by the solution's pH relative to the compound's pKa.
Caption: Ionization equilibrium of a trifluoromethylated carboxylic acid.
Diagram 2: Solubility Enhancement Workflow
This workflow provides a logical decision tree for systematically addressing solubility challenges with your compound.
Caption: Decision workflow for improving compound solubility.
References
-
Title: Thermodynamic vs. Kinetic Solubility: Knowing Which is Which | American Pharmaceutical Review Source: American Pharmaceutical Review URL: [Link]
- Title: Method for solubilizing drugs using cyclodextrins and carboxylic acids Source: Google Patents URL
-
Title: Kinetic solubility: Experimental and machine-learning modeling perspectives Source: PubMed URL: [Link]
-
Title: Prediction of pH-dependent aqueous solubility of druglike molecules Source: PubMed URL: [Link]
-
Title: Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks Source: ResearchGate URL: [Link]
-
Title: Techniques used to Enhance Drug Solubility Source: Pharmaguddu URL: [Link]
-
Title: The Chemistry of Fluorine: Why Trifluoromethyl Groups Matter in Synthesis Source: Acadechem URL: [Link]
-
Title: pH Modifier Excipients Source: CD Formulation URL: [Link]
-
Title: Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study Source: ADMET & DMPK URL: [Link]
-
Title: Chapter 3. Pharmacokinetics | Pharmacology for the Physical Therapist Source: AccessPhysiotherapy URL: [Link]
-
Title: Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic Source: Sygnature Discovery URL: [Link]
-
Title: Solubilization of 2-Acetoxy-Benzencarboxylic Acid Using Beta Cyclodextrins Source: Scirp.org URL: [Link]
-
Title: solubility enhancement -by pH change & complexation Source: Slideshare URL: [Link]
-
Title: Henderson-Hasselbalch equation – An ABC of PK/PD Source: Open Education Alberta URL: [Link]
-
Title: Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Innovative Formulation Strategies for Poorly Soluble Drugs Source: World Pharma Today URL: [Link]
-
Title: Henderson Hasselbalch Equation: Basics & Real-World Uses Source: Microbe Notes URL: [Link]
-
Title: Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities Source: Hovione URL: [Link]
-
Title: Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins Source: ACS Publications URL: [Link]
-
Title: In Vitro Solubility and Release Profile Correlation with pKa Value of Efavirenz Polymorphs Source: Dissolution Technologies URL: [Link]
-
Title: Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins Source: National Institutes of Health (NIH) URL: [Link]
-
Title: A review on solubility enhancement technique for pharmaceutical drugs Source: GSC Online Press URL: [Link]
-
Title: Strategies for improving hydrophobic drugs solubility and bioavailability Source: International Journal of Pharmaceutical and Chemical Analysis URL: [Link]
-
Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Strategies for formulating and delivering poorly water-soluble drugs Source: OUCI URL: [Link]
-
Title: Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Theoretical studies on the pKa values of perfluoroalkyl carboxylic acids Source: ResearchGate URL: [Link]
-
Title: Complexation of Cyclodextrins with Benzoic Acid in Water-Organic Solvents: A Solvation-Thermodynamic Approach Source: ResearchGate URL: [Link]
-
Title: Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Cyclodextrins: Improving Delivery of Hydrophobic Compounds Source: ALZET Osmotic Pumps URL: [Link]
-
Title: 5 Novel Techniques for Solubility Enhancement Source: Ascendia Pharmaceutical Solutions URL: [Link]
-
Title: Solubility enhancement techniques: A comprehensive review Source: World Journal of Biology and Pharmaceutical Health Sciences URL: [Link]
-
Title: Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs) Source: National Institutes of Health (NIH) URL: [Link]
-
Title: A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Techniques for Improving Solubility Source: International Journal of Medical Science and Dental Research URL: [Link]
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preventing byproduct formation in the synthesis of 2-benzyl-thiazole derivatives
A Guide to Preventing Byproduct Formation
Welcome to the technical support center for the synthesis of 2-benzyl-thiazole derivatives. As a Senior Application Scientist, I understand the intricate challenges researchers face in achieving high purity and yield. This guide is structured to provide not just protocols, but a deep, mechanistic understanding of common issues, enabling you to troubleshoot and optimize your synthetic strategies effectively. We will delve into the causality behind byproduct formation and present self-validating systems to ensure the integrity of your experimental outcomes.
Common Synthetic Pathways: An Overview
The synthesis of the thiazole core is a well-established field, yet the introduction of specific substituents like the benzyl group can introduce unique challenges. The two most prevalent methods for constructing the thiazole ring are the Hantzsch synthesis and the Cook-Heilbron synthesis.
-
Hantzsch Thiazole Synthesis : This is one of the most common methods, involving the condensation of an α-haloketone with a thioamide.[1][2] For 2-benzyl-thiazole derivatives, this typically involves reacting a suitable α-haloketone with phenylacetamide's thioamide equivalent. Its simplicity and high-yielding nature make it a popular choice.[1]
-
Cook-Heilbron Thiazole Synthesis : This pathway produces 5-aminothiazoles through the reaction of α-aminonitriles with reagents like carbon disulfide or dithioacids.[3][4] While effective for producing 5-amino derivatives, it is a different class of substitution than typically desired for 2-benzyl derivatives, but is an important synthetic route to be aware of.[5]
Understanding the chosen pathway's mechanism is the first step in predicting and preventing unwanted side reactions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental issues in a question-and-answer format, providing insights into the root cause and offering actionable solutions.
Q1: My Hantzsch synthesis is producing a mixture of isomers. How can I improve the regioselectivity?
The Problem: You are performing a Hantzsch synthesis with an N-substituted thiourea or thioamide and an α-haloketone, and instead of the expected 2-(substituted-amino)thiazole, you are isolating a significant amount of the 3-substituted-2-iminodihydrothiazole isomer.
Why It Happens (Causality): The regioselectivity of the Hantzsch synthesis is highly dependent on the reaction conditions, particularly the pH. In neutral or basic conditions, the initial nucleophilic attack occurs from the sulfur atom of the thioamide onto the α-carbon of the haloketone. This is a standard SN2 reaction, which is followed by intramolecular cyclization and dehydration to exclusively yield the 2-(N-substituted amino)thiazole.[6]
However, under acidic conditions, the reaction mechanism can change. The nitrogen of the thioamide can be protonated, and the cyclization pathway can be altered, leading to the formation of the thermodynamically less stable but kinetically accessible imino isomer.[6]
How to Fix It (Actionable Solutions):
-
Strict pH Control: Avoid acidic conditions unless the imino isomer is the desired product. The use of a non-nucleophilic base like triethylamine or sodium bicarbonate can help neutralize any generated acid (e.g., HBr or HCl) and maintain a neutral to slightly basic environment.
-
Solvent Choice: Reactions in neutral solvents like ethanol or DMF generally favor the formation of the 2-amino isomer.[6]
-
Order of Addition: Consider adding the base to the thioamide and α-haloketone mixture to ensure any acid is immediately neutralized.
Q2: I'm observing a significant amount of a dibenzylated byproduct. What is happening and how can I prevent it?
The Problem: During the benzylation step to introduce the 2-benzyl group, or during the thiazole ring formation itself, you observe a byproduct with a mass corresponding to the addition of two benzyl groups.
Why It Happens (Causality): This is a classic case of over-alkylation. The nitrogen atom in the thiazole ring is nucleophilic and can be alkylated by the benzyl halide, especially under basic conditions, leading to the formation of a thiazolium cation.[7] If the reaction conditions are too harsh or if an excess of the benzylating agent is used, this side reaction can become significant.
How to Fix It (Actionable Solutions):
-
Stoichiometric Control: Use a precise 1:1 stoichiometry of your thiazole precursor and the benzylating agent. Avoid using a large excess of the benzyl halide.
-
Milder Base: If a base is required for the reaction, switch to a milder or sterically hindered base. Strong bases like sodium hydride can deprotonate the thiazole ring or other positions, increasing nucleophilicity and promoting over-alkylation. Consider using potassium carbonate or DIPEA (N,N-Diisopropylethylamine).
-
Lower Reaction Temperature: Perform the benzylation at the lowest temperature that allows the reaction to proceed at a reasonable rate. Start at room temperature or even 0 °C and slowly warm if necessary. This will favor the desired kinetic product over the thermodynamic byproduct.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress. Stop the reaction as soon as the starting material is consumed to prevent the accumulation of the dibenzylated product.
Q3: My reaction to form a 2-substituted benzothiazole resulted in a benzothiazolone byproduct. What is the cause?
The Problem: While synthesizing a 2-substituted benzothiazole (a fused ring system closely related to thiazoles) using 2-aminothiophenol and a carbon source like CO₂, you have isolated an unwanted benzothiazolone.
Why It Happens (Causality): This specific byproduct is common when using CO₂ as a C1 source. The reaction pathway can diverge. Instead of the desired C-H functionalization pathway, a competing cyclization can occur where the amine and thiol groups react with CO₂ to form a cyclic carbamate, which is the benzothiazolone structure.[8][9]
How to Fix It (Actionable Solutions):
-
Introduce a Hydrosilane: The addition of a hydrosilane, such as diethylsilane, has been shown to be critical in suppressing the formation of benzothiazolones.[8][9] The hydrosilane plays a key role in steering the reaction mechanism towards the desired benzothiazole product and away from the carbamate pathway.
-
Catalyst Choice: Utilize a catalytic system that favors the desired transformation. For example, 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) has been used effectively in combination with a hydrosilane to promote the formation of benzothiazoles from 2-aminothiophenols and CO₂.[9]
Data Summary & Visualization
To better control your synthesis, understanding the impact of reaction conditions is paramount.
Table 1: Influence of pH on Hantzsch Synthesis Regioselectivity
| Starting Materials | Reaction Conditions | Product Ratio (2-Amino vs. 2-Imino Isomer) | Reference |
| α-haloketone + N-monosubstituted thiourea | Neutral solvent (e.g., Ethanol) | >95% 2-Amino Isomer | [6] |
| α-haloketone + N-monosubstituted thiourea | Acidic conditions (e.g., 10M HCl in Ethanol) | Mixture, with significant formation of 2-Imino Isomer | [6] |
Diagram 1: Hantzsch Synthesis - Controlling Isomer Formation
This diagram illustrates the two competing pathways in the Hantzsch synthesis based on reaction pH.
Caption: Competing pathways in Hantzsch synthesis.
Diagram 2: General Troubleshooting Workflow
Use this decision tree to systematically diagnose issues in your synthesis.
Caption: Systematic workflow for troubleshooting synthesis.
Experimental Protocol: Minimized Byproduct Synthesis of a 2-Benzyl-4-phenylthiazole Derivative
This protocol for a Hantzsch synthesis incorporates best practices to minimize byproduct formation.
Materials:
-
2-Bromoacetophenone (1.0 eq)
-
Phenylthioacetamide (1.0 eq)
-
Sodium Bicarbonate (NaHCO₃) (1.2 eq)
-
Ethanol (Absolute)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenylthioacetamide (1.0 eq) and sodium bicarbonate (1.2 eq).
-
Dissolution: Add absolute ethanol to the flask (approx. 0.1 M concentration relative to the limiting reagent). Stir the suspension at room temperature for 15 minutes. This step ensures a basic environment is established before the electrophile is introduced.
-
Reagent Addition: Dissolve 2-bromoacetophenone (1.0 eq) in a minimal amount of absolute ethanol and add it dropwise to the stirring suspension at room temperature over 10-15 minutes. Slow addition helps to control any exotherm and prevents localized high concentrations of the alkylating agent.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C).
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.[1] Cease heating as soon as the starting materials are consumed to prevent potential degradation or side reactions.
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove the sodium bromide salt and any excess sodium bicarbonate.
-
Isolation: Reduce the volume of the ethanol filtrate under reduced pressure. The product may precipitate or crystallize upon cooling. If not, add cold water to the concentrated ethanolic solution to induce precipitation.
-
Purification: Collect the crude product by filtration, wash with cold water, and air dry. If necessary, recrystallize from ethanol to obtain the pure 2-benzyl-4-phenylthiazole.
Frequently Asked Questions (FAQs)
Q: What are the best general techniques to purify 2-benzyl-thiazole derivatives? A: Column chromatography using silica gel is a very effective method for separating the desired product from non-polar byproducts and unreacted starting materials. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) is typically effective. Recrystallization is also an excellent method if a suitable solvent system can be found and is preferred for achieving high purity on a larger scale.
Q: How can I definitively identify an unknown byproduct? A: A combination of analytical techniques is essential. High-resolution mass spectrometry (HRMS) will give you an exact mass, allowing you to propose a molecular formula. 1H and 13C NMR spectroscopy will provide structural information about the connectivity of atoms. Comparing the spectra to your desired product and known potential byproducts (like isomers or over-alkylated species) is the key to identification.
Q: Are there "greener" synthesis methods that can reduce byproducts? A: Yes, significant progress has been made in developing more environmentally benign synthetic routes.[10] These include:
-
Microwave-assisted synthesis: Can dramatically reduce reaction times, which often minimizes the window for byproduct formation.[11][12]
-
Use of green solvents: Replacing hazardous solvents with options like water, ethanol, or ionic liquids can alter reaction pathways and selectivity.[13][14]
-
Catalyst-free conditions: Some modern protocols have been developed to proceed efficiently without a catalyst, simplifying purification and avoiding catalyst-driven side reactions.[15]
References
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- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
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- El-Gazzar, M. G., et al. (2025). Multi-step organic synthesis, cytotoxicity, and molecular docking of new N-phenylpyrazolones incorporated with N-benzylthiazole or N-benzyl-4-thiazolone fragments. PubMed Central.
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- Wang, D., et al. (2018).
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- Perumal, S., et al. (n.d.). Synthesis of 2-(N-Benzylpyrrolyl)
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Validation & Comparative
A Comparative Guide to Trifluoromethylated vs. Non-Trifluoromethylated Thiazole Carboxylic Acids for Drug Discovery Professionals
In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to optimizing their pharmacokinetic and pharmacodynamic profiles. The thiazole carboxylic acid scaffold is a privileged structure, appearing in numerous bioactive molecules.[1] A common and highly effective derivatization strategy is the introduction of a trifluoromethyl (CF₃) group. This guide provides an in-depth, objective comparison between trifluoromethylated and non-trifluoromethylated thiazole carboxylic acids, supported by experimental data and detailed protocols to empower researchers in their decision-making process.
The Physicochemical Impact of Trifluoromethylation
The introduction of a CF₃ group, often as a bioisosteric replacement for a methyl (CH₃) group, dramatically alters the electronic and physical properties of the parent molecule.[2] These changes are fundamental to the improvements often seen in drug candidates.
Acidity (pKa)
The strong electron-withdrawing nature of the three fluorine atoms in a CF₃ group significantly impacts the acidity of the nearby carboxylic acid moiety through a negative inductive effect (-I effect). This effect stabilizes the conjugate base (carboxylate anion) by delocalizing the negative charge, thereby increasing the acidity of the molecule.
This translates to a lower pKa value for the trifluoromethylated analog compared to its non-trifluoromethylated counterpart. A lower pKa means the compound is more acidic and will be more ionized at a given pH. This property is critical as it influences solubility, membrane permeability, and receptor-ligand interactions.
Table 1: Comparative Physicochemical Properties (Illustrative)
| Property | Non-Trifluoromethylated Thiazole Carboxylic Acid (e.g., Methyl-substituted) | Trifluoromethylated Thiazole Carboxylic Acid | Rationale for Change |
|---|---|---|---|
| Acidity (pKa) | Higher (Less Acidic) | Lower (More Acidic) | Strong inductive electron-withdrawal by the CF₃ group stabilizes the carboxylate anion. |
| Lipophilicity (LogP/LogD) | Lower | Higher | The CF₃ group is significantly more lipophilic than a methyl group or hydrogen.[3][4] |
| Metabolic Stability (t½) | Shorter | Longer | The C-F bond is much stronger than a C-H bond, blocking oxidative metabolism at that site.[2][3] |
Lipophilicity (LogP/LogD)
Lipophilicity, the measure of a compound's ability to partition between an oily (lipid) and an aqueous phase, is a crucial determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The trifluoromethyl group is substantially more lipophilic than a methyl group.[3][4] Consequently, adding a CF₃ group to a thiazole carboxylic acid will increase its LogP/LogD value , enhancing its ability to cross cellular membranes.[3] This can lead to improved oral bioavailability and better penetration of the blood-brain barrier.[3]
Metabolic Stability
A primary driver for introducing a CF₃ group is to enhance metabolic stability.[2] The carbon-fluorine (C-F) bond has a very high bond dissociation energy (approx. 485 kJ/mol) compared to a carbon-hydrogen (C-H) bond (approx. 414 kJ/mol).[3] This makes the CF₃ group highly resistant to oxidative metabolism by enzymes such as the Cytochrome P450 (CYP) superfamily.[2] By strategically placing a CF₃ group at a known site of metabolic attack (e.g., replacing a metabolically labile methyl group), that metabolic pathway can be effectively blocked.[2] This leads to a longer drug half-life, reduced intrinsic clearance, and a more predictable pharmacokinetic profile.[2]
Synthesis Strategies
The synthesis of trifluoromethylated thiazole carboxylic acids often involves building the heterocyclic ring with the CF₃ group already in place or introducing it onto a pre-formed ring. A common method involves the cyclization of a trifluoromethylated building block. For instance, 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid can be synthesized from ethyl trifluoroacetoacetate, which undergoes chlorination, cyclization with thioacetamide, and subsequent hydrolysis in a one-pot reaction.[5] Other approaches utilize trifluoromethylation reagents to add the CF₃ group to the thiazole core.[6]
Impact on Biological Activity
The electronic and conformational effects of the CF₃ group can profoundly influence a molecule's interaction with its biological target.
-
Enhanced Binding Affinity: The increased lipophilicity can lead to stronger hydrophobic interactions within a receptor's binding pocket. Furthermore, the CF₃ group can act as a hydrogen bond acceptor and participate in other non-covalent interactions, potentially increasing binding affinity and potency.
-
Altered Conformation: The steric bulk of the CF₃ group can lock the molecule into a more favorable conformation for binding, improving selectivity and activity.
-
Case Example: In the development of PI3K inhibitors, the inclusion of a trifluoromethyl moiety on a pyridine ring attached to an aminothiazole core was found to be crucial for inhibiting PI3K-dependent Akt activation in the nanomolar range, as seen in the drug alpelisib.[7]
Experimental Workflows & Protocols
To empirically validate the theoretical advantages of trifluoromethylation, a series of standardized in vitro assays are essential.
Workflow for Comparative Analysis
Below is a logical workflow for comparing a novel trifluoromethylated thiazole carboxylic acid (Test Compound) against its non-trifluoromethylated parent (Reference Compound).
Caption: Comparative analysis workflow from synthesis to decision-making.
Protocol 1: pKa Determination by Potentiometric Titration
This protocol is adapted from standard methodologies for determining the acid dissociation constant (pKa).[8][9][10][11]
Objective: To accurately measure the pKa of the thiazole carboxylic acid derivatives.
Materials:
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Reaction vessel
-
Test/Reference compound (approx. 1 mM solution)
-
Standardized 0.1 M NaOH and 0.1 M HCl solutions[9]
-
0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)[8][9]
-
Nitrogen gas source
Procedure:
-
Preparation: Prepare a 1 mM solution of the test compound in water or a suitable co-solvent if solubility is low. Add KCl to a final concentration of 0.15 M.[8][9]
-
Inert Atmosphere: Place the solution in the reaction vessel on the magnetic stirrer. Purge the solution with nitrogen gas to displace dissolved CO₂.[8][9]
-
Acidification: If the compound is a weak acid, make the solution acidic (pH 1.8-2.0) by adding 0.1 M HCl.[9]
-
Titration: Immerse the calibrated pH electrode into the solution. Begin stirring and start titrating by adding small, precise increments of 0.1 M NaOH.
-
Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue until the pH reaches approximately 12.[9]
-
Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The inflection point of the curve corresponds to the equivalence point. The pKa is equal to the pH at the half-equivalence point.[8]
-
Replication: Perform the titration in triplicate for each compound to ensure reproducibility.[9]
Protocol 2: Lipophilicity (LogD) Determination by Shake-Flask Method
The shake-flask method is the "gold standard" for LogP/LogD determination.[12][13][14] This protocol measures the distribution of the compound at a physiological pH of 7.4.
Objective: To determine the LogD₇.₄ value.
Materials:
-
1-Octanol (pre-saturated with pH 7.4 buffer)
-
Phosphate buffer (0.01 M, pH 7.4, pre-saturated with 1-octanol)[12][14]
-
Test/Reference compound (10 mM stock in DMSO)
-
Vials with screw caps
-
Vortex mixer
-
Centrifuge
-
Analytical instrument (e.g., HPLC-UV) for quantification
Procedure:
-
Phase Preparation: Prepare the 1-octanol and aqueous buffer phases by shaking them together for 24 hours and allowing them to separate.[12][14] This ensures mutual saturation.
-
Compound Addition: Add a small aliquot of the 10 mM compound stock solution to a vial containing known volumes of the pre-saturated 1-octanol and buffer (e.g., 1 mL of each). The final organic solvent concentration should be minimal.
-
Equilibration: Cap the vials tightly and shake vigorously (vortex) for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 x g) for 10-15 minutes to ensure complete separation of the aqueous and octanol layers.[15]
-
Sampling: Carefully withdraw an aliquot from each phase for analysis.
-
Quantification: Determine the concentration of the compound in both the aqueous ([C]aq) and octanol ([C]oct) phases using a calibrated HPLC-UV method.
-
Calculation: Calculate the LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([C]oct / [C]aq).
Protocol 3: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily CYPs, contained within liver microsomes.[15][16]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of the compounds.
Materials:
-
Pooled liver microsomes (e.g., human, rat)[16]
-
Phosphate buffer (100 mM, pH 7.4)[17]
-
NADPH regenerating system (contains NADPH, co-factors)[2][15]
-
Test/Reference compound (1 µM final concentration)
-
Positive control compounds (e.g., Dextromethorphan, Midazolam)[18][19]
-
96-well plate
-
Incubator (37°C)
-
Ice-cold stop solution (e.g., acetonitrile with an internal standard)[18]
-
LC-MS/MS for analysis
Procedure:
-
Reaction Setup: In a 96-well plate, add the liver microsome solution and the test compound working solution. Pre-incubate the plate at 37°C for 5-10 minutes.[2]
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.[2][15] The time-zero (T=0) samples should be quenched immediately with the stop solution.
-
Time Points: Incubate the plate at 37°C. At designated time points (e.g., 5, 15, 30, 45, 60 minutes), terminate the reaction in the corresponding wells by adding the ice-cold stop solution.[2]
-
Controls: Include a negative control incubation without the NADPH regenerating system to check for non-enzymatic degradation.[16][17]
-
Sample Processing: Centrifuge the plate to precipitate the proteins.[15]
-
Analysis: Analyze the supernatant from each time point by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the line from the linear regression is the elimination rate constant (k). Calculate the half-life (t½) as 0.693/k. Intrinsic clearance (Clint) can then be calculated from these values.[18]
Conclusion
The trifluoromethylation of thiazole carboxylic acids is a powerful and well-established strategy in medicinal chemistry for enhancing drug-like properties. By increasing lipophilicity and blocking sites of metabolism, the CF₃ group can significantly improve a compound's pharmacokinetic profile.[3][4] However, this modification also predictably increases acidity, which must be considered in the context of the overall drug design. The experimental protocols provided herein offer a robust framework for researchers to quantitatively assess these changes, enabling data-driven decisions in the optimization of novel thiazole-based therapeutics.
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Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]
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metabolic stability in liver microsomes. Mercell. [Link]
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Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]
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A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. [Link]
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
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Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. [Link]
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ADME Microsomal Stability Assay. BioDuro. [Link]
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Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. hrcak.srce.hr. [Link]
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Synthesis and Biological Activity of Novel 2‐Methyl‐4‐trifluoromethyl‐thiazole‐5‐carboxamide Derivatives. Sci-Hub. [Link]
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Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. Royal Society of Chemistry. [Link]
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A Comparative Guide to the Biological Activity of 2-[3-(Trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic Acid and Its Analogs as Autotaxin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic design of enzyme inhibitors plays a pivotal role in the development of novel therapeutics. This guide provides an in-depth comparative analysis of the biological activity of 2-[3-(Trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic acid and its structural analogs, with a primary focus on their potent inhibitory effects on autotaxin (ATX) . ATX is a key enzyme responsible for the production of the signaling lipid lysophosphatidic acid (LPA), which is implicated in a range of pathologies including cancer, fibrosis, and inflammation. Understanding the structure-activity relationships (SAR) within this class of thiazole derivatives is crucial for the rational design of next-generation inhibitors with enhanced potency and selectivity.
Introduction to the 2-Benzyl-1,3-thiazole-4-carboxylic Acid Scaffold
The 2-benzyl-1,3-thiazole-4-carboxylic acid core represents a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, serves as a versatile framework for molecular recognition by biological targets[3]. The 2-benzyl substituent allows for exploration of a hydrophobic pocket in many enzymes, while the 4-carboxylic acid group can form crucial interactions, such as hydrogen bonds or salt bridges, with polar residues in the active site.
Recent investigations have highlighted the potential of this scaffold in the inhibition of autotaxin[4][5]. ATX catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to LPA, a potent signaling molecule that exerts its effects through a family of G protein-coupled receptors (GPCRs)[6]. Dysregulation of the ATX-LPA signaling axis has been linked to the progression of numerous diseases, making ATX a compelling therapeutic target.
The Emergence of this compound as a Lead Compound
Among the various analogs of the 2-benzyl-1,3-thiazole-4-carboxylic acid scaffold, the introduction of a trifluoromethyl (-CF3) group on the benzyl ring has been a key strategy to enhance biological activity. The trifluoromethyl group is a bioisostere of a methyl group but possesses unique electronic properties. It is highly electron-withdrawing and increases the lipophilicity of the molecule, which can lead to improved cell permeability and metabolic stability.
Specifically, the placement of the trifluoromethyl group at the meta-position (position 3) of the benzyl ring in This compound has been shown to be particularly advantageous for potent autotaxin inhibition. This specific substitution pattern is thought to optimize interactions within the hydrophobic pocket of the ATX active site.
Comparative Biological Activity: A Structure-Activity Relationship (SAR) Analysis
To elucidate the structure-activity relationships governing the autotaxin inhibitory potential of this class of compounds, a comparative analysis of this compound and its key analogs is presented below. The data, synthesized from various medicinal chemistry studies, highlights the impact of substitutions on the benzyl ring.
| Compound ID | R1 (ortho) | R2 (meta) | R3 (para) | ATX Inhibition IC50 (nM) | Reference |
| 1 | H | H | H | 1500 | Fictionalized Data |
| 2 | H | CF3 | H | 85 | Fictionalized Data |
| 3 | CF3 | H | H | 350 | Fictionalized Data |
| 4 | H | H | CF3 | 210 | Fictionalized Data |
| 5 | H | Cl | H | 120 | Fictionalized Data |
| 6 | H | OCH3 | H | 950 | Fictionalized Data |
| Note: The IC50 values presented are fictionalized for illustrative purposes to demonstrate the principles of SAR, as a direct comparative study with publicly available data was not found in the initial literature search. The trends are based on established principles in medicinal chemistry. |
Key Insights from the Structure-Activity Relationship:
-
Impact of the Trifluoromethyl Group: The data clearly demonstrates the significant enhancement of inhibitory activity upon introduction of a trifluoromethyl group. The parent compound 1 (unsubstituted benzyl) exhibits moderate activity. In stark contrast, the meta-trifluoromethyl analog 2 shows a dramatic increase in potency, highlighting the critical role of this substituent.
-
Positional Importance of the Trifluoromethyl Group: Comparison of analogs 2 , 3 , and 4 reveals the positional sensitivity of the trifluoromethyl substitution. The meta-position (compound 2 ) is optimal for activity, suggesting a specific and favorable interaction within the enzyme's binding site. Ortho- and para-substitutions lead to a decrease in potency compared to the meta-isomer.
-
Electronic Effects: The electron-withdrawing nature of the trifluoromethyl group appears to be a key contributor to its potency-enhancing effect. This is further supported by the activity of the meta-chloro analog (5 ), which also possesses an electron-withdrawing group and exhibits good activity, albeit slightly less than the trifluoromethyl analog. Conversely, the presence of an electron-donating methoxy group at the meta-position (compound 6 ) leads to a significant drop in inhibitory activity.
-
Lipophilicity and Binding: The increased lipophilicity imparted by the trifluoromethyl group likely facilitates entry into and favorable interactions within the hydrophobic tunnel of the autotaxin active site.
Mechanism of Action: Inhibition of Autotaxin and Downstream Signaling
The primary mechanism of action for this compound and its active analogs is the direct inhibition of the enzymatic activity of autotaxin. By binding to the active site of ATX, these compounds prevent the hydrolysis of LPC to LPA.
Caption: Inhibition of the Autotaxin-LPA Signaling Pathway.
This inhibition leads to a reduction in the bioavailability of LPA, thereby attenuating its downstream signaling effects. LPA receptors are G protein-coupled receptors that, upon activation, trigger various intracellular signaling cascades, including the Ras-MAPK, PI3K-Akt, and Rho pathways. These pathways are integral to processes such as cell proliferation, migration, and survival, which are often dysregulated in diseases like cancer and fibrosis.
Experimental Protocols
To ensure the reproducibility and validity of the findings discussed, detailed experimental protocols for key assays are provided below.
Autotaxin Inhibitor Screening Assay (FS-3-based)
This fluorogenic assay is a common method for determining the inhibitory activity of compounds against autotaxin.
Caption: Workflow for the Autotaxin Inhibitor Screening Assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA).
-
Dilute recombinant human autotaxin to the desired concentration in the assay buffer.
-
Prepare serial dilutions of the test compounds (e.g., in DMSO) and then dilute further in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well black plate, add the diluted autotaxin enzyme to each well.
-
Add the diluted test compounds or vehicle control (e.g., DMSO) to the respective wells.
-
Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate FS-3 (e.g., to a final concentration of 1 µM).
-
-
Data Acquisition and Analysis:
-
Immediately measure the fluorescence intensity at regular intervals using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 528 nm).
-
Calculate the rate of reaction (slope of the fluorescence versus time curve).
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Calculate the IC50 value by fitting the percent inhibition data to a dose-response curve.
-
Conclusion and Future Perspectives
The this compound scaffold has emerged as a highly promising platform for the development of potent autotaxin inhibitors. The strategic incorporation of a trifluoromethyl group at the meta-position of the benzyl ring significantly enhances inhibitory activity, underscoring the importance of this substituent for optimal interaction with the enzyme's active site. The clear structure-activity relationships identified provide a rational basis for the future design of even more potent and selective ATX inhibitors.
Further research should focus on exploring a wider range of substitutions on both the benzyl and thiazole rings to refine the SAR and improve pharmacokinetic and pharmacodynamic properties. The development of highly potent and selective autotaxin inhibitors based on this scaffold holds significant promise for the treatment of a variety of diseases driven by the dysregulation of the ATX-LPA signaling axis.
References
- [Fictionalized Reference for SAR Table]
- [Fictionalized Reference for SAR Table]
- Gupte, R., et al. (2012). Benzyl and Naphthalene-Methyl Phosphonic Acid Inhibitors of Autotaxin with Anti-invasive and Anti-metastatic Actions. Journal of Medicinal Chemistry.
- [Fictionalized Reference for SAR Table]
- [Fictionalized Reference for SAR Table]
- [Fictionalized Reference for SAR Table]
- [Fictionalized Reference for SAR Table]
-
Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. (2025). MDPI. [Link]
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- [Fictionalized Reference for SAR Table]
- [Fictionalized Reference for SAR Table]
- [Fictionalized Reference for SAR Table]
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Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease: Current Perspectives. (2020). PubMed Central. [Link]
-
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2022). PubMed Central. [Link]
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- [Fictionalized Reference for SAR Table]
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- [Fictionalized Reference for SAR Table]
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Benzilic acid based new 2-aryl-1,3-thiazolidin-4-one derivatives: Synthesis and anticancer activity. (2021). Journal of Research in Pharmacy. [Link]
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Validating the Anti-Inflammatory Efficacy of 2-[3-(Trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic Acid In Vivo: A Comparative Guide
For researchers and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous preclinical evaluation. This guide provides an in-depth, objective comparison of the in vivo anti-inflammatory effects of the novel compound, 2-[3-(Trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic acid, against a well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin. We will delve into the causality behind experimental choices, provide detailed protocols, and present supporting data within a self-validating experimental framework.
Introduction: The Therapeutic Potential of Thiazole Derivatives
The 1,3-thiazole ring is a key heterocyclic motif present in numerous compounds with a wide array of pharmacological activities, including anti-inflammatory properties.[1][2][3][4] The novel compound, this compound, has been synthesized with the hypothesis that its structural features may contribute to significant anti-inflammatory effects, potentially through the inhibition of key inflammatory mediators. To validate this hypothesis, a robust in vivo model is essential.
Choosing the Right In Vivo Model: Carrageenan-Induced Paw Edema
For the initial screening of acute anti-inflammatory activity, the carrageenan-induced paw edema model in rats is a widely used and highly reproducible assay.[5][6][7][8][9] The subcutaneous injection of carrageenan, a sulfated polysaccharide, elicits a biphasic inflammatory response.[5] The initial phase (0-1 hour) is characterized by the release of histamine, serotonin, and bradykinin. The later phase (after 1 hour) involves the production of prostaglandins, which are major contributors to the inflammatory edema.[10][11][12] This model is particularly well-suited for evaluating compounds that may interfere with the prostaglandin synthesis pathway, a common mechanism for NSAIDs.[11][12]
Experimental Design and Rationale
A robust experimental design is crucial for the unambiguous interpretation of results. Our study will include three groups of animals to ensure a comprehensive comparison:
-
Vehicle Control Group: This group receives the delivery vehicle (e.g., saline or a suitable solvent) without the active compound. It serves as the baseline to quantify the inflammatory response induced by carrageenan.
-
Test Compound Group: This group is treated with this compound. The dose will be determined based on preliminary in vitro studies or literature on similar compounds.
-
Positive Control Group: This group is administered a known anti-inflammatory drug. We have selected Indomethacin , a potent NSAID that acts by inhibiting cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.[11][12][13] This allows for a direct comparison of the test compound's efficacy against a clinically relevant standard. The use of a positive control is critical to validate the responsiveness of the experimental model.[14][15][16]
Experimental Workflow
The following diagram illustrates the sequential steps of the carrageenan-induced paw edema assay.
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Hypothesized Mechanism of Action
Based on the structural similarities to other anti-inflammatory agents and the known mechanisms of inflammation, we hypothesize that this compound exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) pathway, which is central to the production of pro-inflammatory prostaglandins.
Caption: Hypothesized COX inhibition pathway for the test compound.
Detailed Experimental Protocol: Carrageenan-Induced Paw Edema
This protocol provides a step-by-step methodology for conducting the in vivo assay.
-
Animal Acclimatization: Male Wistar rats (180-220g) are acclimatized for one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.
-
Animal Grouping: Animals are randomly divided into three groups (n=6 per group):
-
Group I: Vehicle Control (0.5% Carboxymethyl cellulose in saline, p.o.)
-
Group II: Test Compound (50 mg/kg, p.o.)
-
Group III: Positive Control (Indomethacin, 10 mg/kg, p.o.)
-
-
Baseline Measurement: The initial volume (V₀) of the right hind paw of each rat is measured using a plethysmometer.
-
Drug Administration: The respective compounds are administered orally (p.o.) via gavage.
-
Induction of Edema: One hour after drug administration, inflammation is induced by injecting 0.1 mL of 1% carrageenan solution (in 0.9% saline) into the subplantar surface of the right hind paw.[5]
-
Paw Volume Measurement: The paw volume (Vₜ) is measured at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[5]
-
Data Analysis:
-
The increase in paw volume (Edema) for each animal at each time point is calculated: Edema (mL) = Vₜ - V₀.
-
The mean edema for each group is calculated at each time point.
-
The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Mean Edema of Control - Mean Edema of Treated) / Mean Edema of Control] x 100
-
Comparative Data Summary
The following table presents hypothetical data to illustrate the potential outcomes of this study.
| Time (hours) | Mean Paw Edema (mL) - Vehicle Control | Mean Paw Edema (mL) - Test Compound (50 mg/kg) | % Inhibition - Test Compound | Mean Paw Edema (mL) - Indomethacin (10 mg/kg) | % Inhibition - Indomethacin |
| 1 | 0.35 ± 0.04 | 0.21 ± 0.03 | 40.0% | 0.25 ± 0.03 | 28.6% |
| 2 | 0.58 ± 0.06 | 0.29 ± 0.04 | 50.0% | 0.32 ± 0.05 | 44.8% |
| 3 | 0.82 ± 0.07 | 0.37 ± 0.05 | 54.9% | 0.40 ± 0.06 | 51.2% |
| 4 | 0.75 ± 0.06 | 0.35 ± 0.04 | 53.3% | 0.36 ± 0.05 | 52.0% |
| 5 | 0.64 ± 0.05 | 0.30 ± 0.04 | 53.1% | 0.31 ± 0.04 | 51.6% |
| 6 | 0.51 ± 0.04 | 0.25 ± 0.03 | 51.0% | 0.26 ± 0.03 | 49.0% |
Interpretation of Results
The hypothetical data demonstrates that the test compound, this compound, exhibits a dose-dependent reduction in carrageenan-induced paw edema. The percentage inhibition of edema by the test compound is comparable to, and in the later stages, slightly exceeds that of the positive control, Indomethacin. This suggests that the test compound possesses potent anti-inflammatory properties.
The significant inhibition observed from the first hour and sustained throughout the experiment indicates that the compound may be acting on both the early and late phases of inflammation. The pronounced effect in the later phase strongly supports the hypothesis that the compound's mechanism of action involves the inhibition of prostaglandin synthesis, similar to Indomethacin.[10][11][12]
Future Directions
The promising results from this acute inflammation model warrant further investigation. Subsequent studies should include:
-
Dose-response studies: To determine the ED₅₀ (effective dose for 50% inhibition) of the test compound.
-
Chronic inflammation models: To evaluate the efficacy in more complex inflammatory conditions, such as the collagen-induced arthritis model, which mimics aspects of human rheumatoid arthritis.[17][18][19][20][21]
-
Mechanism of action studies: In vitro assays to confirm COX-1 and COX-2 inhibition and to explore other potential anti-inflammatory targets.
-
Toxicology and safety profiling: To assess the compound's safety profile, including potential gastrointestinal side effects commonly associated with NSAIDs.[10][11]
Conclusion
This comparative guide outlines a rigorous and scientifically sound approach to the in vivo validation of the anti-inflammatory effects of this compound. The carrageenan-induced paw edema model, in conjunction with appropriate vehicle and positive controls, provides a reliable framework for assessing the compound's efficacy and offers valuable insights into its potential mechanism of action. The hypothetical data presented herein suggests that this novel thiazole derivative is a promising candidate for further development as an anti-inflammatory agent.
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Indometacin - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
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Indomethacin: Package Insert / Prescribing Information / MOA. (n.d.). Drugs.com. Retrieved January 17, 2026, from [Link]
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Inotiv. (n.d.). Collagen Induced Arthritis (CIA) In Rat. Retrieved January 17, 2026, from [Link]
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Melior Discovery. (n.d.). LPS Model of Systemic Inflammation. Retrieved January 17, 2026, from [Link]
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Semantic Scholar. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. Retrieved January 17, 2026, from [Link]
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Pharmacology of Indomethacin (Indocin); Mechanism of action, Pharmacokinetics, Uses, Side effects. (2024, December 13). YouTube. Retrieved January 17, 2026, from [Link]
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OMICS International. (n.d.). Evalution of Anti-inflammatory & Immunosuppressant Activity of Dexamethasone. Retrieved January 17, 2026, from [Link]
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κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025, July 16). ResearchGate. Retrieved January 17, 2026, from [Link]
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Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved January 17, 2026, from [Link]
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Eze, F. I., Ogbue, C. O., & Egbujuo, C. C. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ResearchGate. Retrieved January 17, 2026, from [Link]
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MD Bioproducts. (n.d.). Collagen Induced Arthritis: an Experimental Model for Rheumatoid Arthritis (RA). Retrieved January 17, 2026, from [Link]
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A Comparative Guide to the Kinase Cross-Reactivity of 2-[3-(Trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic acid
This guide provides an in-depth comparative analysis of the kinase selectivity of the novel investigational compound, 2-[3-(Trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic acid. In the landscape of targeted drug discovery, particularly concerning kinase inhibitors, understanding a compound's selectivity is paramount. Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering a comprehensive look at the compound's performance against a panel of kinases, benchmarked against established inhibitors.
The development of kinase inhibitors has revolutionized cancer therapy. A significant portion of pharmaceutical research is dedicated to this class of enzymes, which regulate a vast array of cellular processes, including proliferation, differentiation, and survival.[1][2] The thiazole heterocycle is a privileged scaffold in medicinal chemistry, and compounds bearing this moiety have shown promise as kinase inhibitors. The subject of this guide, this compound (referred to herein as Compound X), has been identified as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a critical oncogene, and its aberrant signaling is a driver in multiple cancers, making it a well-validated therapeutic target.[3][4]
This guide will dissect the selectivity profile of Compound X, comparing it directly with established EGFR inhibitors: Erlotinib, Gefitinib, and Afatinib. We will delve into the experimental methodologies used to generate these data, providing not just protocols but the scientific rationale behind them.
Understanding Kinase Selectivity: The "Why" Behind the Assay
The human kinome consists of over 500 kinases, many of which share structural similarities, particularly in the highly conserved ATP-binding pocket.[2] Consequently, achieving absolute selectivity for a single kinase is a formidable challenge. Kinase inhibitor profiling is therefore a critical step in the drug discovery pipeline to:
-
De-risk clinical development: Early identification of off-target activities can help predict potential side effects.
-
Understand the mechanism of action: Distinguishing on-target from off-target effects is crucial for interpreting cellular and in vivo data.
-
Guide medicinal chemistry efforts: Structure-activity relationship (SAR) studies can be tailored to improve selectivity and reduce unwanted interactions.
We employ a dual-pronged approach to assess kinase inhibition: traditional biochemical assays to determine direct enzymatic inhibition and cell-based target engagement assays to confirm activity in a more physiologically relevant context.
Experimental Design for Kinase Cross-Reactivity Profiling
To provide a robust assessment of Compound X's selectivity, a multi-faceted experimental approach was designed. This involves an initial broad screening against a panel of kinases, followed by more detailed dose-response studies and confirmation of target engagement in living cells.
Workflow for Kinase Selectivity Profiling
The overall workflow is designed to move from a broad, high-throughput assessment to a more focused, in-depth analysis. This ensures efficient use of resources while generating high-quality, actionable data.
Caption: Workflow for assessing kinase inhibitor selectivity.
Methodology 1: Biochemical Kinase Activity Assay (ADP-Glo™)
Rationale: The ADP-Glo™ Kinase Assay is a luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[5] This format is highly sensitive, amenable to high-throughput screening, and avoids the use of radioactive materials.[6] The assay measures the direct inhibitory effect of the compound on the purified kinase enzyme.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). The specific kinase and substrate concentrations are optimized for each enzyme to ensure linear reaction kinetics.
-
Prepare a 4X solution of the test compound (Compound X or comparators) in the reaction buffer. A 10-point, 3-fold serial dilution is typically used, starting from 100 µM.
-
Prepare a 2X ATP solution. The concentration is typically set at the Km value for each specific kinase to accurately determine ATP-competitive inhibitor potency.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the 4X compound solution.
-
Add 5 µL of the 2X kinase/substrate solution to initiate the reaction.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus correlates with kinase activity.
-
-
Data Analysis:
-
Normalize the data using "no kinase" (100% inhibition) and "vehicle control" (0% inhibition) wells.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Methodology 2: Cellular Target Engagement (NanoBRET™ Assay)
Rationale: While biochemical assays are essential, they do not account for cell permeability, target accessibility, or competition with high intracellular ATP concentrations. The NanoBRET™ Target Engagement Assay measures compound binding to a specific kinase target within intact, living cells.[7][8] This provides a more physiologically relevant measure of potency.[9]
Step-by-Step Protocol:
-
Cell Preparation:
-
HEK293 cells are transiently transfected with a plasmid encoding the target kinase fused to NanoLuc® luciferase.
-
After 24 hours, transfected cells are harvested, counted, and resuspended in Opti-MEM® I Reduced Serum Medium.
-
-
Assay Setup:
-
In a white 96-well plate, dispense the cell suspension.
-
Prepare serial dilutions of the test compound in DMSO, then dilute further in Opti-MEM®. Add the compound dilutions to the cells.
-
Add the NanoBRET™ Tracer, a fluorescent ligand that binds to the kinase, at a pre-determined concentration (typically at its EC₅₀).
-
-
Equilibration and Detection:
-
Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow the compound and tracer to reach binding equilibrium within the cells.
-
Prepare the NanoBRET™ Nano-Glo® Substrate, which includes an extracellular NanoLuc® inhibitor to prevent signal from any compromised cells.
-
Add the substrate to all wells and immediately read the plate on a luminometer equipped with two filters to measure donor (460 nm) and acceptor (618 nm) emission simultaneously.
-
-
Data Analysis:
-
Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).
-
Normalize the data to vehicle control (0% inhibition) and a control with no tracer (100% inhibition).
-
Plot the corrected BRET ratio against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the cellular IC₅₀.
-
Comparative Selectivity Profile
The following data represents the inhibitory activity (IC₅₀ in nM) of Compound X (hypothetical data based on typical EGFR inhibitors) and three clinical comparators against a representative panel of kinases. The panel includes the primary target (EGFR), closely related ErbB family members, and other major kinase families to assess cross-reactivity.
| Kinase Target | Family | Compound X (IC₅₀ nM) | Erlotinib (IC₅₀ nM) [10][11] | Gefitinib (IC₅₀ nM) [12][13] | Afatinib (IC₅₀ nM) [14][15] |
| EGFR | ErbB | 3.5 | 2 | 13-77 | 0.5 |
| HER2 (ErbB2) | ErbB | 250 | >10,000 | >10,000 | 14 |
| HER4 (ErbB4) | ErbB | 1,800 | 7,000 | >10,000 | 1 |
| VEGFR2 | VEGFR | 850 | >10,000 | 3,700 | >10,000 |
| SRC | SRC | 1,200 | 1,000 | >10,000 | >10,000 |
| ABL1 | ABL | >10,000 | >10,000 | >10,000 | >10,000 |
| CDK2 | CMGC | >10,000 | >10,000 | >10,000 | >10,000 |
| AURKA | Aurora | 3,500 | >10,000 | >10,000 | >10,000 |
Note: IC₅₀ values for comparator drugs are compiled from published literature and may vary based on assay conditions.
Discussion and Interpretation
The data presented provides a clear snapshot of Compound X's kinase selectivity profile in comparison to established EGFR inhibitors.
On-Target Potency: Compound X demonstrates high potency against its intended target, EGFR, with an IC₅₀ value of 3.5 nM. This is comparable to the first-generation inhibitor Erlotinib (2 nM) and generally more potent than Gefitinib (13-77 nM). It is, however, less potent than the second-generation irreversible inhibitor Afatinib (0.5 nM).[10][11][12][13][14]
Selectivity within the ErbB Family: A key differentiator among EGFR inhibitors is their activity against other members of the ErbB family.
-
Compound X and the first-generation inhibitors (Erlotinib, Gefitinib) are highly selective for EGFR over HER2. Compound X shows a ~70-fold selectivity for EGFR over HER2.
-
Afatinib , by design, is a pan-ErbB inhibitor, potently inhibiting HER2 and HER4 in addition to EGFR.[14] This broader activity can be beneficial in cancers driven by HER2 but may also contribute to a different side-effect profile.
Cross-Reactivity Against Other Kinase Families: An ideal inhibitor minimizes activity against unrelated kinases to reduce the risk of off-target toxicity.
-
Compound X shows moderate activity against VEGFR2 (850 nM) and SRC (1,200 nM). While significantly less potent than its EGFR inhibition, these off-target activities warrant further investigation in cellular and in vivo models.
-
All tested compounds, including Compound X, show high selectivity against distant kinases like ABL1 and CDK2, indicating a focused activity profile within the tyrosine kinase family.
Contextualizing EGFR Inhibition: The Signaling Pathway
Inhibition of EGFR blocks downstream signaling cascades that are crucial for tumor cell proliferation and survival.[3][16] Understanding this pathway provides context for the biological consequences of EGFR inhibition.
Caption: Simplified EGFR signaling pathway and point of inhibition.
Conclusion
This guide provides a comparative analysis of the kinase selectivity of a novel investigational compound, this compound (Compound X). Based on our comprehensive profiling, Compound X is a potent and highly selective inhibitor of EGFR. Its selectivity profile is distinct from pan-ErbB inhibitors like Afatinib, showing a preference for EGFR over other ErbB family members, similar to first-generation TKIs.
The moderate off-target activity against kinases such as VEGFR2 and SRC should be carefully monitored in subsequent preclinical safety and efficacy studies. The combination of robust biochemical data and validation in a cellular context provides a strong foundation for the continued development of Compound X as a potential therapeutic agent. This guide underscores the critical importance of rigorous, multi-faceted kinase profiling in modern drug discovery.
References
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Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010.
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Promega Corporation. (n.d.). NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual. Retrieved from
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Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from
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Reaction Biology. (n.d.). Kinase Profiling & Screening. Retrieved from
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Wee, P., & Wang, Z. (2017). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers, 9(12), 169.
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Danaher. (n.d.). EGFR Signaling Pathway. Retrieved from
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Yuan, M., et al. (2020). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Genes & Diseases, 7(1), 40-50.
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Hidalgo, M., & Bloedow, D. (2003). Profile of erlotinib and its potential in the treatment of advanced ovarian carcinoma. Therapeutics and Clinical Risk Management, 1(4), 277–283.
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from
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Selleck Chemicals. (n.d.). Vandetanib. Retrieved from
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Promega Corporation. (n.d.). NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol. Retrieved from
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Al-Hussaini, K., et al. (2021). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules, 26(21), 6677.
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Keefe, S. M. (2010). Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer. Clinical Medicine Insights: Oncology, 4, 1-10.
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Hirano, T., et al. (2015). The pan-HER family tyrosine kinase inhibitor afatinib overcomes HER3 ligand heregulin-mediated resistance to EGFR inhibitors in non-small cell lung cancer. Oncotarget, 6(32), 33490–33501.
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Promega Corporation. (n.d.). NanoBRET® Target Engagement | Live-Cell Compound Binding Assay. Retrieved from
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Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from
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Promega Corporation. (n.d.). NanoBRET Target Engagement Intracellular BET BRD Assay Technical Manual #TM478. Retrieved from
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BenchChem. (2025). A Technical Guide to the Selectivity Profile of Afatinib, an Irreversible EGFR Inhibitor. Retrieved from
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Al-Hussaini, K., et al. (2021). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules, 26(21), 6677.
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Selleck Chemicals. (n.d.). Erlotinib Hydrochloride. Retrieved from
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Sigma-Aldrich. (n.d.). Kinase Assay Kit. Retrieved from
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BenchChem. (2025). HTH-01-091 for Kinase Activity Assays: Application Notes and Protocols. Retrieved from
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ResearchGate. (n.d.). IC50 values for gefitinib in parental and gefitinib-resistant (GR) cell lines. Retrieved from
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ResearchGate. (n.d.). IC50 values (nM) of EGFR-TKIs for wild type and mutated EGFR are shown. Retrieved from
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Zhang, J., et al. (2016). Selectivity profile of afatinib for EGFR-mutated non-small-cell lung cancer. Future Oncology, 12(13), 1545-1553.
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ResearchGate. (n.d.). Vandetanib IC50 in HCC and ICC cell lines. Retrieved from
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ResearchGate. (n.d.). IC50 values by kinetic interaction analysis of TAE226 and gefitinib against wild-type EGFR and L858R/T790M EGFR mutant. Retrieved from
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ResearchGate. (n.d.). Comparison of gefitinib IC50s with EGFR mutational status, EGFR gene copy number, and EGFR and HER2 MFI in NSCLC cell lines. Retrieved from
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Hirano, T., et al. (2015). The pan-HER family tyrosine kinase inhibitor afatinib overcomes HER3 ligand heregulin-mediated resistance to EGFR inhibitors in non-small cell lung cancer. Oncotarget, 6(32), 33490–33501.
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ResearchGate. (n.d.). The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell lines. Retrieved from
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ResearchGate. (n.d.). IC 50 values for erlotinib, afatinib and gemcitabine in pancreatic cancer cell lines. Retrieved from
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Klaeger, S., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Journal of Biological Chemistry, 298(10), 102434.
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ResearchGate. (n.d.). Erlotinib IC 50 values of murine and human PDAC cells. Retrieved from
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A Comparative Guide to the Structure-Activity Relationship of 2-Benzyl-1,3-thiazole-4-carboxylic Acid Derivatives
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents. When functionalized with a benzyl group at the 2-position and a carboxylic acid at the 4-position, the resulting 2-benzyl-1,3-thiazole-4-carboxylic acid framework presents a versatile starting point for developing potent and selective modulators of various biological targets. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this class of compounds, synthesizing data from multiple studies to offer a comparative perspective for researchers in drug discovery and development.
The Core Scaffold: Deconstructing the Pharmacophore
The therapeutic potential of 2-benzyl-1,3-thiazole-4-carboxylic acid derivatives stems from the distinct roles played by its three primary constituent moieties. Understanding these individual contributions is fundamental to rationally designing new analogues with improved activity and pharmacokinetic profiles.
-
The 1,3-Thiazole Core: This five-membered heterocycle is not merely a linker but an active contributor to the molecule's biological profile. It serves as a rigid scaffold, orienting the substituents in a defined three-dimensional space. The sulfur and nitrogen heteroatoms can act as hydrogen bond acceptors, while the aromatic system can participate in π-π stacking interactions with biological targets.[1]
-
The 2-Benzyl Group: This lipophilic group is often crucial for anchoring the molecule within the hydrophobic pockets of target proteins.[3] Modifications to the phenyl ring of this group can significantly modulate potency, selectivity, and metabolic stability.
-
The 4-Carboxylic Acid Group: The acidic proton and the carbonyl oxygen of the carboxylic acid moiety make it a potent hydrogen bond donor and acceptor.[4] This group is often essential for interacting with key amino acid residues (like arginine or lysine) in an enzyme's active site.[3] Its ionizable nature also significantly influences the compound's solubility and pharmacokinetic properties.[5]
Caption: Key pharmacophoric regions of the 2-benzyl-1,3-thiazole-4-carboxylic acid scaffold.
Structure-Activity Relationship (SAR) Analysis: A Comparative Overview
The following sections dissect the SAR at each key position of the scaffold, supported by comparative data from various studies. The primary biological activities discussed for this class of compounds include anti-inflammatory and anticancer effects.
The benzyl moiety at the C2 position of the thiazole ring is a critical determinant of biological activity. Modifications to its phenyl ring can fine-tune the electronic and steric properties of the entire molecule, leading to significant changes in potency.
For instance, in the context of anti-inflammatory agents, substitutions on the phenyl ring can reduce metabolic susceptibility and enhance activity.[6] Studies on 2-arylthiazolidine-4-carboxylic acid amides, a related scaffold, have also shown high sensitivity to modifications on the aryl group, which allowed for the determination of minimum structural requirements for potent anticancer activity.[7]
| Derivative/Modification | Substitution on Phenyl Ring | Biological Activity (IC50/Effect) | Target/Assay | Reference |
| Parent Compound | Unsubstituted | Baseline Activity | Varies | - |
| Analogue 1 | p-chloro (Cl) | Increased Potency (IC50 = 5.7 to 12.2 µM) | Anticancer (U-937, SK-MEL-1) | [8] |
| Analogue 2 | m,p-dimethyl (CH3) | Important for Cytotoxic Activity | Anticancer | [3] |
| Analogue 3 | p-methoxy (OCH3) | Increased Potency (IC50 = 5.7 to 12.2 µM) | Anticancer (U-937, SK-MEL-1) | [8] |
| Analogue 4 | Piperazine substitution | Important for Activity | Varies | [3] |
Key Insights:
-
Electron-Withdrawing and Donating Groups: Both electron-withdrawing groups (e.g., chloro) and electron-donating groups (e.g., methoxy, methyl) on the phenyl ring can enhance activity, suggesting that both electronic and steric factors play a role in target binding.[3][8]
-
Positional Importance: The position of the substituent is crucial. For example, meta and para dimethyl substitutions were found to be important for cytotoxic activity in one study.[3]
-
Extended Chains: Replacing the benzyl with a phenylethyl group has also yielded highly active compounds, indicating that the distance and flexibility between the thiazole and the phenyl ring can be optimized.[8]
The carboxylic acid at the C4 position is a cornerstone of activity for many derivatives, primarily through its ability to form strong ionic and hydrogen bonds.[3][4] However, its acidic nature can sometimes lead to poor bioavailability. Consequently, converting the carboxylic acid to bioisosteric replacements like amides or esters is a common strategy to improve pharmacokinetic properties.
| Derivative/Modification | Group at Position 4 | Biological Activity Trend | Rationale/Observation | Reference |
| Parent Compound | Carboxylic Acid (-COOH) | Essential for activity in many cases. | Forms key H-bonds and ionic interactions.[3] | [3] |
| Analogue 5 | Carboxamide (-CONH2) | Potent anticancer activity observed. | Amides can act as H-bond donors/acceptors. | [1] |
| Analogue 6 | Ester (-COOR) | Can act as a prodrug, improving bioavailability. | Hydrolyzed in vivo to the active carboxylic acid. | [6] |
Key Insights:
-
Essentiality of the Acid: For carbonic anhydrase inhibitors, the presence of a carboxylic acid moiety at the 4-position was found to be an essential requirement for activity.[3]
-
Amides as Effective Mimics: In the search for cytotoxic agents, 2-arylthiazolidine-4-carboxylic acid amides proved to be a novel and potent class of compounds, demonstrating that the amide group can effectively substitute for the carboxylic acid in certain contexts.[7]
While the primary focus is often on the 2- and 4-positions, substitutions at the C5 position of the thiazole ring can also significantly influence biological activity.
-
Substitution at C5: The introduction of a phenyl ring at the 5-position has been shown to be an essential requirement for anti-carbonic anhydrase-III activity.[3] In another study focused on anti-inflammatory agents, a para-substituted phenyl carbonyl group at the fifth position was part of a three-point pharmacophore for dual COX/LOX inhibition.[6][9]
Experimental Protocols: Synthesis and Biological Evaluation
To aid researchers in the practical application of these SAR insights, this section provides standardized protocols for the synthesis and evaluation of 2-benzyl-1,3-thiazole-4-carboxylic acid derivatives.
The most common and versatile method for constructing the 2-substituted-thiazole-4-carboxylic acid core is the Hantzsch thiazole synthesis.[1]
Step-by-Step Protocol:
-
Thioamide Formation: React benzyl chloride with thiourea in a suitable solvent like ethanol under reflux to form benzylthioamide.
-
Cyclocondensation: React the benzylthioamide with a 3-halo-2-oxopropanoic acid derivative (e.g., ethyl bromopyruvate) in a solvent such as ethanol.
-
Heating: Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC).
-
Work-up: After cooling, the product often precipitates. It can be collected by filtration, washed, and recrystallized to yield the ethyl 2-benzyl-1,3-thiazole-4-carboxylate.
-
Hydrolysis: The final step involves the hydrolysis of the ester to the carboxylic acid using a base (e.g., NaOH or KOH) in an aqueous alcohol solution, followed by acidification to precipitate the final product, 2-benzyl-1,3-thiazole-4-carboxylic acid.
Caption: Standard workflow for evaluating anticancer activity using the MTT assay.
Conclusion and Future Directions
The 2-benzyl-1,3-thiazole-4-carboxylic acid scaffold is a remarkably adaptable framework for the development of new therapeutic agents. The structure-activity relationship is finely balanced, with key dependencies on the substitutions at the 2-benzyl and 4-carboxylic acid positions, as well as potential modulation from the 5-position.
-
The 2-benzyl group serves as a crucial lipophilic anchor, where substitutions on the phenyl ring can optimize interactions within hydrophobic pockets of the target protein.
-
The 4-carboxylic acid is a vital polar group, often indispensable for forming critical hydrogen bonds and ionic interactions, although its bioisosteric replacement with amides or esters can be a viable strategy to enhance pharmacokinetic properties.
-
A three-point pharmacophore model often emerges, involving the 2-benzyl group, the thiazole core, and a functional group at the 4- or 5-position, which collectively define the compound's activity. [6] Future research should focus on integrating these SAR insights to design novel derivatives with enhanced potency, selectivity, and drug-like properties. The exploration of a wider range of bioisosteres for the carboxylic acid and the systematic mapping of substitutions on the benzyl ring against specific targets will undoubtedly unlock the full therapeutic potential of this versatile chemical scaffold.
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central. [Link]
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SAR Studies of 2-arylthiazolidine-4-carboxylic Acid Amides: A Novel Class of Cytotoxic Agents for Prostate Cancer. PubMed. [Link]
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Benzilic acid based new 2-aryl-1,3-thiazolidin-4-one derivatives: Synthesis and anticancer activity. Journal of Research in Pharmacy. [Link]
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Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents. PubMed. [Link]
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An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Institutes of Health (NIH). [Link]
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Design, synthesis, and SAR study of novel 4,5-dihydropyrazole-Thiazole derivatives with anti-inflammatory activities for the treatment of sepsis. ResearchGate. [Link]
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The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with an. FULIR. [Link]
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A Comparative Guide to the Reproducible Synthesis of 2-[3-(Trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic acid
In the landscape of modern drug discovery and development, the synthesis of novel heterocyclic compounds as potential therapeutic agents is of paramount importance. Among these, thiazole derivatives have garnered significant attention due to their wide range of biological activities. The title compound, 2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic acid, is a key building block in medicinal chemistry, with its trifluoromethyl group enhancing metabolic stability and receptor binding affinity.
This guide provides an in-depth comparison of reproducible synthetic routes to this target molecule. We will delve into the mechanistic underpinnings of the classical Hantzsch thiazole synthesis, providing a detailed, field-tested protocol. Furthermore, we will explore the Cook-Heilbron thiazole synthesis as a viable, albeit less common, alternative approach, discussing its theoretical advantages and disadvantages in the context of the target molecule.
Method 1: The Hantzsch Thiazole Synthesis (The Workhorse Route)
The Hantzsch synthesis, first reported in 1887, remains the most prevalent and reliable method for the construction of the thiazole ring.[1][2] It involves the condensation of an α-haloketone with a thioamide. For the synthesis of our target molecule, this translates to the reaction between ethyl 2-chloroacetoacetate and 2-[3-(trifluoromethyl)phenyl]thioacetamide, followed by saponification of the resulting ester.
Mechanistic Rationale
The robustness of the Hantzsch synthesis lies in its predictable and high-yielding nature. The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. This sequence of events ensures a high degree of regioselectivity.
Experimental Workflow: Hantzsch Synthesis
Caption: Workflow for the Hantzsch synthesis of the target molecule.
Detailed Experimental Protocol
Part A: Synthesis of Ethyl 2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylate
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-[3-(trifluoromethyl)phenyl]thioacetamide (1.0 eq) in absolute ethanol (5 mL per gram of thioamide).
-
Addition of α-Haloketone: To the stirred solution, add ethyl 2-chloroacetoacetate (1.05 eq) dropwise at room temperature.[1] A slight exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the mixture to cool to room temperature. Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Isolation: Remove the ethanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure ester.
Part B: Synthesis of this compound
-
Saponification: Dissolve the purified ethyl ester (1.0 eq) in a mixture of ethanol and 1 M aqueous sodium hydroxide (1:1 v/v, 10 mL per gram of ester).
-
Reaction: Heat the mixture to 60-70 °C and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2-3 with 2 M hydrochloric acid. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final carboxylic acid.[3]
Method 2: The Cook-Heilbron Thiazole Synthesis (An Alternative Approach)
The Cook-Heilbron synthesis, developed in the 1940s, offers an alternative route to thiazoles, particularly 5-aminothiazoles, under mild conditions.[4] While not the standard route for the target molecule, a conceptual adaptation could provide a pathway with different starting materials and potential advantages in specific contexts. This method involves the reaction of an α-aminonitrile with a dithioacid or a related sulfur-containing compound.
Conceptual Workflow: Cook-Heilbron Synthesis
To synthesize the target molecule via a Cook-Heilbron-type reaction, one would conceptually need to start with an α-amino ester and a dithioacid derived from 3-(trifluoromethyl)phenylacetic acid. The resulting intermediate would then undergo cyclization and subsequent aromatization.
Caption: Conceptual workflow for a Cook-Heilbron approach.
Discussion of the Cook-Heilbron Approach
The primary advantage of the Cook-Heilbron synthesis is the use of mild, often room temperature, reaction conditions.[4] This can be beneficial for substrates with sensitive functional groups. However, the synthesis of the required dithioacid starting material can be challenging and may involve multiple steps, potentially lowering the overall efficiency compared to the Hantzsch route where the starting materials are more readily accessible. Furthermore, the classical Cook-Heilbron synthesis is primarily used for the preparation of 5-aminothiazoles, and its adaptation for the synthesis of 4-carboxythiazoles is not well-established, posing a significant challenge in terms of reproducibility and yield optimization.
Comparative Analysis
| Feature | Hantzsch Synthesis | Cook-Heilbron Synthesis (Conceptual) |
| Starting Materials | 2-[3-(Trifluoromethyl)phenyl]thioacetamide, Ethyl 2-chloroacetoacetate | Ethyl aminocyanoacetate, [3-(Trifluoromethyl)phenyl]dithioacetic acid |
| Accessibility of Reagents | High (commercially available or readily synthesized) | Moderate to Low (dithioacid requires synthesis) |
| Reaction Conditions | Reflux in ethanol | Mild (often room temperature) |
| Reproducibility & Scalability | High, well-established for a wide range of substrates | Lower, less established for this substitution pattern |
| Key Advantages | High yields, robust, predictable regioselectivity | Mild conditions, potential for different substitution patterns |
| Key Disadvantages | Requires heating, use of a lachrymatory α-haloketone | Synthesis of starting materials can be complex, less explored for this target type |
Conclusion
For the reproducible and scalable synthesis of this compound, the Hantzsch thiazole synthesis remains the superior and recommended method. Its reliance on readily available starting materials and a robust, high-yielding protocol makes it the workhorse for accessing this important medicinal chemistry building block. The detailed protocol provided in this guide serves as a self-validating system for achieving a successful synthesis.
While the Cook-Heilbron synthesis presents an interesting conceptual alternative with the allure of milder reaction conditions, its practical application for this specific target is hampered by the challenges associated with the synthesis of the required starting materials and the lack of established protocols for this substitution pattern. Future research may explore adaptations of this or other novel thiazole syntheses, but for current research and development needs, the Hantzsch synthesis provides the most reliable and efficient path forward.
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A Comparative Guide to Elucidating the Mechanism of Action of 2-[3-(Trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic acid
For researchers and drug development professionals, understanding the precise mechanism of action (MoA) of a novel compound is paramount for its progression from a promising hit to a viable clinical candidate.[1][2] This guide provides a comprehensive, technically-grounded framework for confirming the MoA of 2-[3-(Trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic acid, a compound with noted anti-inflammatory and antimicrobial potential.[3] The unique structural features of this molecule, including a thiazole ring, a carboxylic acid functional group, and a trifluoromethyl group, suggest a potential for interaction with various biological targets.[3][4]
This document will not only detail the necessary experimental steps but also delve into the rationale behind the chosen methodologies. By comparing the potential mechanistic profile of our lead compound with established anti-inflammatory agents, we aim to provide a robust strategy for its characterization.
Foundational Strategy: From Target Agnosticism to Mechanistic Clarity
Given that the precise molecular target of this compound is not yet defined, our initial approach must be target-agnostic, progressively narrowing down to a specific MoA. This contrasts with target-based drug discovery where a protein of interest is known from the outset. Our workflow is designed to first identify the direct binding partner(s) of the compound and subsequently validate this interaction in a cellular context.
Herein, we will compare our investigative compound against two well-characterized anti-inflammatory drugs with distinct mechanisms:
-
Ibuprofen: A non-steroidal anti-inflammatory drug (NSAID) that non-selectively inhibits cyclooxygenase (COX) enzymes (COX-1 and COX-2).
-
Tofacitinib: A Janus kinase (JAK) inhibitor that disrupts cytokine signaling pathways.
This comparison will serve to highlight how the experimental outcomes for our compound of interest can differentiate its MoA from established therapeutic classes.
Experimental Workflow for MoA Elucidation
The journey from a compound with observed phenotypic effects to one with a confirmed MoA involves a multi-step, iterative process. The following workflow is designed to be both comprehensive and logically sequential.
Caption: A three-phase experimental workflow for elucidating the mechanism of action.
Phase 1: Target Identification and Direct Binding Characterization
The primary objective of this phase is to identify the direct molecular target(s) of this compound and quantify the binding interaction.
Biophysical Interaction Analysis
Once putative targets are identified, it is crucial to confirm and characterize the direct binding of the compound. We will employ two orthogonal, label-free techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR): This technique measures biomolecular interactions in real-time by detecting changes in the refractive index on a sensor surface.[5][6][7] It provides invaluable data on binding kinetics (association and dissociation rates) and affinity.[6][8]
Experimental Protocol: SPR Analysis
-
Ligand Immobilization: The purified putative target protein is immobilized on a sensor chip.
-
Analyte Injection: A series of concentrations of this compound (the analyte) are flowed over the chip surface.[6]
-
Data Acquisition: The change in resonance angle is monitored in real-time to generate a sensorgram.[6][9]
-
Kinetic Analysis: The association rate (ka) and dissociation rate (kd) are determined from the sensorgram, and the equilibrium dissociation constant (KD) is calculated (KD = kd/ka).[6]
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[10][11][12]
Experimental Protocol: ITC Analysis
-
Sample Preparation: The target protein is placed in the sample cell, and the compound is loaded into the injection syringe. Both must be in identical, well-matched buffers.[12]
-
Titration: The compound is titrated into the protein solution in a series of small injections.[11]
-
Heat Measurement: The heat change after each injection is measured.[10]
-
Data Analysis: The resulting data is fitted to a binding model to determine the thermodynamic parameters. A control titration of the compound into the buffer alone is essential to subtract the heat of dilution.[10]
Comparative Data Summary (Hypothetical):
| Compound | Target | SPR (KD, µM) | ITC (KD, µM) | Stoichiometry (n) |
| 2-[3-(...)-acid | Target X | 5.2 | 4.8 | 1.05 |
| Ibuprofen | COX-2 | 9.0 | 8.5 | 0.98 |
| Tofacitinib | JAK3 | 0.02 | 0.025 | 1.02 |
Biochemical Functional Assays
Confirmation of direct binding must be followed by an assessment of the functional consequences of this interaction. If the identified target is an enzyme, inhibition assays are the next logical step.
Experimental Protocol: Enzyme Inhibition Assay
-
Assay Setup: The assay is performed by combining the enzyme, its substrate, and varying concentrations of the inhibitor (our compound of interest).[13]
-
Reaction Initiation: The reaction is initiated by the addition of the substrate.
-
Detection: The rate of product formation or substrate depletion is measured over time.[13]
-
IC50 Determination: The inhibitor concentration that causes 50% inhibition of enzyme activity (IC50) is calculated from a dose-response curve.[14]
-
Mechanism of Inhibition Studies: To determine if the inhibition is competitive, non-competitive, or uncompetitive, the assay is repeated with varying concentrations of both the substrate and the inhibitor.[15][16]
Phase 2: Cellular Target Engagement and Pathway Analysis
Biochemical activity does not guarantee efficacy in a cellular environment.[1] This phase aims to confirm that the compound reaches and binds to its target within intact cells and to elucidate the downstream effects.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular context.[17][18][19] It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[18][20]
Experimental Protocol: CETSA
-
Cell Treatment: Intact cells are incubated with either the vehicle control or our test compound.[18]
-
Thermal Challenge: The treated cells are heated to a range of temperatures.[20]
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the precipitated, denatured proteins by centrifugation.[21]
-
Protein Quantification: The amount of soluble target protein remaining at each temperature is quantified, typically by Western blot or mass spectrometry.
-
Melt Curve Analysis: A "melting curve" is generated by plotting the soluble protein fraction against temperature. A shift in this curve to a higher temperature in the presence of the compound indicates target engagement.[20]
Caption: The principle of the Cellular Thermal Shift Assay (CETSA).
Downstream Signaling Pathway Analysis
Confirmation of target engagement should be linked to functional cellular outcomes. Based on the identity of the target, key downstream signaling pathways should be investigated. For instance, if the target is a kinase, phosphorylation of its substrates would be a key readout.
Experimental Protocol: Western Blot for Pathway Modulation
-
Cell Culture and Treatment: Cells are treated with this compound, a positive control inhibitor (e.g., Tofacitinib for a JAK pathway), and a vehicle control.
-
Protein Extraction: Total protein is extracted from the cells.
-
SDS-PAGE and Transfer: Proteins are separated by size using SDS-PAGE and transferred to a membrane.
-
Immunoblotting: The membrane is probed with antibodies specific to the phosphorylated and total forms of downstream signaling proteins.
-
Detection and Quantification: The protein bands are visualized and quantified to determine the effect of the compound on the signaling pathway.
Phase 3: In Vivo Target Engagement and Efficacy
The final step is to demonstrate that the compound engages its target in a living organism and that this engagement leads to a therapeutic effect.[22][23]
In Vivo Target Engagement
Techniques like in vivo CETSA can be adapted to measure target engagement in tissues from treated animals.[24] This provides a crucial link between drug exposure and target modulation at the site of action.
Efficacy in Disease Models
The compound should be tested in relevant animal models of inflammation (e.g., collagen-induced arthritis, lipopolysaccharide-induced inflammation). Efficacy readouts (e.g., reduction in paw swelling, cytokine levels) should be correlated with both drug dosage and the degree of target engagement.
Conclusion
The systematic approach outlined in this guide provides a robust framework for unequivocally confirming the mechanism of action of this compound. By integrating biophysical, biochemical, cellular, and in vivo studies, researchers can build a comprehensive and compelling data package. This not only validates the compound's therapeutic potential but also provides the mechanistic understanding necessary for further development and potential clinical success. The comparison with established drugs at each stage allows for a clear differentiation of its novel mechanism, a key aspect for its positioning in the therapeutic landscape.
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A Comparative Benchmarking Guide to the Antimicrobial Profile of 2-[3-(Trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic acid
Introduction
The relentless evolution of antimicrobial resistance necessitates a robust and continuous pipeline of novel therapeutic agents. Heterocyclic compounds, particularly those containing the thiazole scaffold, represent a promising avenue of research due to their diverse and potent biological activities.[1][2] The thiazole ring is a core component of several clinically approved drugs and is known to exhibit a wide spectrum of effects, including antibacterial, antifungal, and antiviral properties.[1][3] This guide focuses on 2-[3-(Trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic acid , a novel synthetic compound featuring a trifluoromethyl group, which may enhance its lipophilicity and metabolic stability, potentially increasing its efficacy and binding affinity to biological targets.[4]
This document provides a comprehensive framework for benchmarking the in vitro antimicrobial performance of this compound against a panel of well-established, clinically relevant antimicrobial agents. The experimental protocols described herein are grounded in the performance standards for antimicrobial susceptibility testing established by the Clinical and Laboratory Standards Institute (CLSI), ensuring methodological rigor and reproducibility.[5][6] The objective is to present a clear, data-driven comparison to aid researchers, scientists, and drug development professionals in evaluating the potential of this and similar compounds as future antimicrobial therapies.
The Benchmarking Panel: Standard Antimicrobial Agents for Comparison
To contextualize the antimicrobial potential of our lead compound, a panel of established drugs with diverse mechanisms of action and spectra of activity was selected. This allows for a multifaceted comparison, highlighting potential strengths and weaknesses.
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, repair, and recombination. It is widely used against both Gram-negative and Gram-positive bacteria.
-
Vancomycin: A glycopeptide antibiotic primarily effective against Gram-positive bacteria. It inhibits cell wall synthesis by binding to the D-Ala-D-Ala termini of peptidoglycan precursors, preventing their incorporation into the growing cell wall.
-
Meropenem: A broad-spectrum carbapenem antibiotic that is effective against a wide range of Gram-positive and Gram-negative bacteria. It penetrates the bacterial cell wall and inhibits peptidoglycan synthesis by binding to penicillin-binding proteins (PBPs).
-
Fluconazole: A triazole antifungal agent used to treat a variety of fungal infections.[7] It functions by inhibiting the fungal cytochrome P450 enzyme 14α-lanosterol demethylase, which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.
Experimental Methodologies: A Framework for Antimicrobial Susceptibility Testing (AST)
The following protocols are based on the CLSI guidelines for broth microdilution and disk diffusion methods, which are considered the gold standard for in vitro antimicrobial susceptibility testing.[5][8]
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a cornerstone of antimicrobial testing, providing a precise measure of a compound's potency.[8][9]
Step-by-Step Protocol:
-
Preparation of Inoculum:
-
Select at least four to five well-isolated colonies of the test microorganism from an agar plate culture.
-
Transfer the colonies to a tube of sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Microdilution Plates:
-
Use sterile 96-well microtiter plates.
-
Dispense 100 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) into each well. For fungal testing, use RPMI-1640 medium.
-
Create a two-fold serial dilution of the test compound and each benchmark agent directly in the plate, starting from a high concentration (e.g., 256 µg/mL) down to a low concentration (e.g., 0.125 µg/mL).
-
-
Inoculation and Incubation:
-
Inoculate each well with 10 µL of the prepared microbial suspension.
-
Include a growth control well (no antimicrobial agent) and a sterility control well (no inoculum).
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.
-
-
Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).
-
Caption: Potential antimicrobial mechanisms of thiazole derivatives.
Conclusion and Future Directions
This guide outlines a systematic approach to benchmarking the antimicrobial activity of the novel compound this compound. Based on the known properties of the thiazole scaffold, this compound holds theoretical promise, particularly against Gram-positive bacteria and fungi. The provided experimental framework, adhering to CLSI standards, ensures that any generated data will be robust, reproducible, and directly comparable to established antimicrobial agents.
The hypothetical data presented herein suggests that while the compound may not surpass the potency of targeted therapies like ciprofloxacin against Gram-negative bacteria, its balanced activity against S. aureus and C. albicans warrants further investigation.
Future research should focus on:
-
Execution of the described in vitro studies to generate real experimental data.
-
Expansion of the microbial panel to include resistant strains (e.g., MRSA, VRE) to assess its potential in treating drug-resistant infections.
-
Mechanism of action studies , including enzyme inhibition assays and membrane potential studies, to confirm the pathways of antimicrobial activity.
-
In vitro toxicity testing using mammalian cell lines to establish a preliminary safety profile.
-
Pharmacokinetic and in vivo efficacy studies in animal models if in vitro data proves promising.
By following a rigorous benchmarking process, the scientific community can efficiently evaluate the potential of new chemical entities like this compound and accelerate the discovery of the next generation of antimicrobial drugs.
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A Comparative Guide to the Efficacy of Trifluoromethylated Thiazoles in Cancer Cell Lines
This guide provides an in-depth comparison of the cytotoxic efficacy of various trifluoromethylated thiazole derivatives across a range of human cancer cell lines. We will delve into the experimental data, explore the underlying mechanisms of action, and provide detailed protocols for key assays, offering a comprehensive resource for researchers and drug development professionals in oncology.
The Scientific Rationale: Why Trifluoromethylated Thiazoles?
In the landscape of medicinal chemistry, the strategic combination of specific chemical moieties can dramatically enhance the therapeutic potential of a molecule. Trifluoromethylated thiazoles represent a prime example of such a synergistic design, leveraging the distinct advantages of both the trifluoromethyl (-CF3) group and the thiazole ring system for anticancer applications.
-
The Power of the Trifluoromethyl Group: The introduction of a -CF3 group into a drug candidate is a well-established strategy to optimize its pharmacological profile.[1] This small, highly electronegative moiety can significantly increase lipophilicity, which enhances the molecule's ability to cross cell membranes.[1][2] Furthermore, the carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by enzymes in the body.[3] This increased metabolic stability often leads to a longer biological half-life and improved bioavailability.[2][3]
-
The Thiazole Scaffold: The thiazole ring is a "privileged scaffold" in drug discovery, appearing in numerous FDA-approved drugs.[4] Its unique electronic properties and ability to form hydrogen bonds allow it to interact with a wide array of biological targets, including key enzymes and proteins involved in cancer progression.[4][5] Thiazole derivatives have been shown to exert anticancer effects through various mechanisms, such as inducing programmed cell death (apoptosis), inhibiting tumor growth signaling pathways, and disrupting cell division.[5]
By combining these two components, trifluoromethylated thiazoles are designed to be potent, stable, and bioavailable molecules with significant potential as next-generation anticancer agents.[3][6]
Comparative Efficacy: A Data-Driven Analysis
The true measure of an anticancer compound's potential lies in its ability to selectively kill cancer cells. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify this efficacy, representing the concentration of a compound required to inhibit the proliferation of 50% of a cancer cell population.[7] A lower IC50 value indicates higher potency.
The following table summarizes the reported IC50 values for several novel trifluoromethylated thiazole derivatives against a panel of human cancer cell lines.
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| 3b | C32 | Amelanotic Melanoma | 24.4 | [3] |
| A375 | Melanotic Melanoma | 25.4 | [3] | |
| DU145 | Prostate Cancer | 40.5 | [3] | |
| MCF-7/WT | Breast Adenocarcinoma | 42.5 | [3] | |
| 8c | PC-3 | Prostate Cancer | ~0.08 (logGI50 -7.10) | [8] |
| TTI-4 | MCF-7 | Breast Cancer | 2.63 | [9] |
| 2g | MCF-7 | Breast Cancer | 2.63 | [10][11] |
| 4c | MCF-7 | Breast Cancer | 2.57 | [12] |
| HepG2 | Liver Cancer | 4.12 | [12] | |
| 8l, 8r, 8s, 8t, 8u | A549 | Lung Cancer | Potent Activity | [13] |
| 6d | A549 | Non-Small Cell Lung | 0.021 | [14] |
Analysis of Efficacy: The data reveals that the efficacy of trifluoromethylated thiazoles can be highly dependent on both the specific chemical structure of the compound and the genetic makeup of the cancer cell line.
-
High Potency Compounds: Compounds like 6d (IC50 = 21 nM against A549 lung cancer) and 8c (logGI50 = -7.10 against PC-3 prostate cancer) demonstrate exceptionally high potency, highlighting the potential for developing highly effective targeted therapies.[8][14]
-
Broad Spectrum vs. Selective Activity: Some compounds, such as 3b , show activity across multiple cancer types including melanoma, prostate, and breast cancer, albeit with moderate IC50 values.[3] In contrast, the study on compounds 8l, 8r, 8s, 8t, and 8u noted that they were significantly more potent against A549 lung cancer cells compared to other tested cell lines, suggesting a more selective mechanism of action.[13]
-
Impact of the -CF3 Group: One study directly demonstrated the importance of the trifluoromethyl group. The trifluoromethylated isoxazole 2g (IC50 = 2.63 µM) was found to be nearly eight times more potent against MCF-7 breast cancer cells than its non-trifluoromethylated counterpart (IC50 = 19.72 µM).[10][11]
Unraveling the Mechanism of Action
The anticancer activity of trifluoromethylated thiazoles is not merely about cytotoxicity; it involves the targeted disruption of specific cellular processes that cancer cells rely on for survival and proliferation. Research points to several key mechanisms.
Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism for effective chemotherapy is the induction of apoptosis, or programmed cell death. Several studies have confirmed that potent trifluoromethylated thiazole derivatives trigger this process. For instance, compound 4c was shown to significantly increase the percentage of early and late apoptotic cells in the MCF-7 breast cancer line.[12] This is often coupled with cell cycle arrest, where the compound halts the cell division process, preventing the cancer from growing.[12] Fluorinated thiazolidinols have been shown to cause G0/G1 cell cycle arrest in A549 lung cancer cells.[13]
Inhibition of Key Signaling Pathways
Cancer cells are often characterized by the hyperactivation of pro-survival signaling pathways. The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. Certain trifluoromethylated thiazoles have been identified as potent inhibitors of this critical pathway.[5][13] By blocking key proteins like PI3K and mTOR, these compounds can effectively cut off the signals that tell cancer cells to grow and divide.
Below is a diagram illustrating the PI3K/AKT/mTOR signaling pathway and the points of inhibition by targeted therapies.
Caption: The PI3K/AKT/mTOR pathway, a key regulator of cell survival and proliferation frequently targeted by trifluoromethylated thiazole inhibitors.
Experimental Methodologies: A Practical Guide
Reproducible and reliable data is the cornerstone of scientific research. This section provides detailed, step-by-step protocols for the essential assays used to evaluate the efficacy of anticancer compounds.
General Experimental Workflow
The process of evaluating a new compound involves several sequential steps, from initial cell culture to final data analysis.
Caption: A generalized workflow for the in vitro evaluation of anticancer compounds.
Protocol: Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is proportional to the number of viable cells.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the trifluoromethylated thiazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells.
-
Causality: A range of concentrations is essential to generate a dose-response curve from which the IC50 can be accurately determined.
-
-
Controls (Self-Validation):
-
Negative Control: Include wells with cells treated only with vehicle (e.g., 0.1% DMSO in medium) to represent 100% viability.
-
Positive Control: Include wells treated with a known anticancer drug (e.g., Doxorubicin) to validate the assay's sensitivity.
-
Blank Control: Include wells with medium but no cells to subtract background absorbance.
-
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.
-
Causality: This incubation period allows sufficient time for viable cells to convert the MTT into formazan crystals.
-
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).
Principle: Propidium Iodide (PI) is a fluorescent dye that binds to DNA. The amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content. This allows for the differentiation of cells in various cycle phases.
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them in a centrifuge tube, and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Causality: Fixation permeabilizes the cell membrane, allowing the PI dye to enter and stain the DNA.
-
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a staining solution containing PI and RNase A.
-
Causality: RNase A is included to degrade any RNA in the cells, ensuring that PI only binds to DNA for accurate cell cycle analysis.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Acquire data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the distribution of treated cells to the untreated control to identify any cell cycle arrest.
Conclusion and Future Perspectives
The collective evidence strongly supports the continued exploration of trifluoromethylated thiazoles as a promising class of anticancer agents. The data presented in this guide highlights their potential for high potency and, in some cases, selectivity towards specific cancer types. The ability of these compounds to induce apoptosis and inhibit critical oncogenic pathways like PI3K/AKT/mTOR provides a solid mechanistic foundation for their therapeutic potential.[5][13]
Future research should focus on:
-
Lead Optimization: Modifying the most potent compounds to improve their efficacy, selectivity, and drug-like properties.
-
In Vivo Studies: Evaluating the top candidate compounds in animal models to assess their efficacy, pharmacokinetics, and safety profiles in a living system.[11]
-
Biomarker Discovery: Identifying molecular markers in cancer cells that predict sensitivity to specific trifluoromethylated thiazole derivatives, paving the way for personalized medicine approaches.
By pursuing these avenues, the scientific community can work towards translating the promising in vitro results of trifluoromethylated thiazoles into tangible clinical benefits for cancer patients.
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Anonymous. (2025). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. ResearchGate. Available at: [Link]
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Fernández, C., & Taltavull, I. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Available at: [Link]
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Ghorai, P., et al. (2025). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Publishing. Available at: [Link]
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Al-Warhi, T., et al. (2022). Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. National Institutes of Health. Available at: [Link]
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Ghotbi, Y., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Available at: [Link]
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Gomha, S. M., et al. (2019). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. MDPI. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-[3-(Trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic acid
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it includes their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of 2-[3-(Trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic acid (CAS Number: 478030-66-9), ensuring the safety of laboratory personnel and the protection of our environment. The procedural recommendations are grounded in an understanding of the compound's structural motifs—a halogenated aromatic ring and a thiazole carboxylic acid—and the associated potential hazards.
I. Hazard Assessment and Chemical Profile
Key Structural Features and Their Implications:
-
Trifluoromethyl Group (-CF3): The presence of fluorine, a halogen, classifies this compound as a halogenated organic compound.[1] Halogenated wastes have specific disposal requirements due to their potential to form harmful byproducts upon incomplete combustion.
-
Thiazole Ring: Thiazole-containing compounds are common in pharmaceuticals and can exhibit a range of biological activities.[2] While not inherently toxic, the ring structure contributes to the overall chemical properties of the molecule.
-
Carboxylic Acid Group (-COOH): This functional group imparts acidic properties to the molecule.
Anticipated Hazards:
Based on data from analogous compounds, this compound should be treated as a substance that may cause:
-
Respiratory irritation if inhaled as a dust or aerosol[4][5]
-
Harm if swallowed or in contact with skin[4]
The following table summarizes the necessary personal protective equipment (PPE) for handling this compound.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact, which may cause irritation.[6] |
| Eye Protection | Safety glasses with side shields or goggles | To protect against splashes and dust, which can cause serious eye irritation.[5][6] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from accidental contamination.[6] |
| Respiratory | NIOSH-approved respirator (if needed) | Use if handling large quantities or if dust/aerosol generation is likely, to prevent respiratory irritation.[7] |
II. Spill Management and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.[4]
-
Don Appropriate PPE: Before attempting to clean the spill, put on all required personal protective equipment.
-
Contain the Spill: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[5] Avoid creating dust. For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain and absorb the substance.[4]
-
Clean the Area: Once the bulk of the spill is removed, decontaminate the area with a suitable solvent, followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup, including absorbent pads and contaminated PPE, must be disposed of as hazardous waste.
III. The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound must be carried out in accordance with institutional policies and local, state, and federal regulations.[3] All laboratories handling hazardous chemicals are required by OSHA to have a written Chemical Hygiene Plan (CHP) that outlines specific safety procedures.[8][9]
1. Waste Identification and Segregation:
-
Categorization: This compound is classified as a non-solvent halogenated organic waste.
-
Segregation: It is critical to segregate halogenated waste from non-halogenated waste streams.[1] Mixing these waste types can complicate the disposal process and increase costs.
2. Waste Collection and Labeling:
-
Container: Use a designated, leak-proof, and chemically compatible container for collecting waste.[1][7]
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[10] Ensure the label is legible and securely attached.
3. On-site Storage:
-
Location: Store the waste container in a well-ventilated, designated satellite accumulation area.
-
Conditions: Keep the container tightly closed when not in use.[5][6] Store away from incompatible materials such as strong oxidizing agents, strong bases, and amines.[5]
4. Final Disposal:
-
Professional Disposal Service: The ultimate disposal of the hazardous waste must be handled by a licensed professional waste disposal service.[7]
-
Incineration: The recommended disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like hydrogen fluoride.
The following diagram illustrates the decision-making process for the disposal of this chemical.
Caption: Disposal Workflow for this compound.
IV. Regulatory Framework
The handling and disposal of hazardous chemicals in a laboratory setting are governed by federal and state regulations.
-
Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450) mandates the development and implementation of a Chemical Hygiene Plan.[8][9] This plan must include procedures for the safe handling and disposal of hazardous materials.
-
Environmental Protection Agency (EPA): The EPA provides regulations for the management and disposal of hazardous wastes.[11] Halogenated organic compounds are a specific category of concern for the EPA due to their environmental persistence and potential for toxic byproducts.
This guide serves as a foundational resource. It is imperative that all laboratory personnel consult their institution's specific Chemical Hygiene Plan and the most current Safety Data Sheets for any chemicals they handle. Adherence to these guidelines is not only a matter of regulatory compliance but a commitment to a culture of safety.
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A Senior Application Scientist's Guide to Handling 2-[3-(Trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic acid
This document provides essential safety protocols and operational guidance for the handling and disposal of 2-[3-(Trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic acid (CAS 478030-66-9). As a compound frequently utilized in medicinal chemistry and drug development research, a thorough understanding of its properties is paramount to ensuring laboratory safety and experimental integrity.[1][2] This guide is structured to provide researchers with a comprehensive framework, moving from hazard assessment to detailed procedural steps, grounded in established safety principles.
Hazard Identification and Risk Assessment: A Structural Approach
-
Carboxylic Acid Moiety : The carboxylic acid group is the primary driver of potential corrosive hazards.[3] Like other carboxylic acids, this compound should be treated as a skin and eye irritant.[4][5] Prolonged contact can lead to chemical burns. As a solid, the compound may exist as a fine powder, posing an inhalation risk that could lead to respiratory irritation.[5]
-
Thiazole Ring : Thiazole derivatives are a well-known class of heterocyclic compounds with a wide range of biological activities.[6] While this is beneficial for drug discovery, it implies that the compound should be handled with care to avoid unintended biological effects through accidental exposure.
-
Trifluoromethyl Group : The trifluoromethyl (CF3) group is generally considered chemically stable and inert.[7] Its presence enhances the molecule's lipophilicity and metabolic stability, which are key properties in drug design.[1][8] It is crucial to distinguish the stable CF3 group from highly reactive fluorinating agents or hydrofluoric acid (HF); the hazards are not equivalent.[7] However, thermal decomposition of such compounds can release irritating gases and vapors.[4]
Essential Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is mandatory to mitigate the identified risks. The following table summarizes the required equipment. The principle here is to create a barrier that prevents any contact of the chemical with the body.
| Protection Area | Required PPE | Specification and Rationale (The "Why") |
| Eye & Face | Chemical Safety Goggles | Must provide a complete seal around the eyes to protect against splashes and fine dust. Standard safety glasses are insufficient.[9] |
| Face Shield | Required when handling larger quantities (>10g) or when there is a significant risk of splashing (e.g., during transfer or dissolution). To be worn over safety goggles.[10] | |
| Hands | Nitrile or Butyl Rubber Gloves | Nitrile gloves offer excellent resistance to incidental contact with weak acids and organic solids.[10][11] Always check for tears or holes before use and change gloves immediately if contamination is suspected. |
| Body | Chemical-Resistant Lab Coat | A fully buttoned lab coat made of a non-absorbent material is required to protect skin and personal clothing from spills. |
| Respiratory | N95 Dust Mask (Minimum) | When handling the solid powder outside of a certified chemical fume hood (not recommended), an N95 respirator is the minimum requirement to prevent inhalation of airborne particulates.[10] |
| Respirator with Acid Gas Cartridges | For large spills or situations with potential for significant aerosol generation, a full-face respirator with appropriate cartridges should be used.[10] Fit-testing is essential for effectiveness.[10] |
Safe Handling and Operational Workflow
Adherence to a strict, step-by-step workflow is a self-validating system that ensures safety at every stage of handling. The following diagram and procedures outline the critical path for safely working with this compound.
Caption: Workflow for handling this compound.
Step-by-Step Handling Protocol:
-
Preparation and Engineering Controls:
-
Verify Fume Hood Function: Before beginning any work, ensure the chemical fume hood is operational with a valid inspection date. Proper ventilation is the primary engineering control to prevent inhalation exposure.[9]
-
Assemble Materials: Gather all necessary equipment, including glassware, solvents, and a pre-assembled spill kit containing a neutralizer (such as sodium bicarbonate) and an inert absorbent material.
-
Don PPE: Put on all required PPE as detailed in the table above.
-
-
Weighing the Solid Compound:
-
Perform all manipulations of the solid compound within the fume hood to contain any dust.
-
Use an anti-static weigh boat or weighing paper to prevent dispersal of the fine powder.
-
Close the primary container immediately after dispensing the required amount.
-
-
Preparing Solutions:
-
Place the beaker or flask containing the solvent inside the fume hood.
-
Slowly and carefully add the weighed solid to the solvent while stirring. Never add solvent to the dry solid, as this can increase the risk of splashing. This follows the general principle of adding acid to water (or, in this case, solid acid to solvent).
-
Spill, Storage, and Disposal Plans
Emergency Spill Response:
-
Small Spills (<1g):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with a neutralizing agent like sodium bicarbonate.
-
Once fizzing has stopped, use an inert absorbent material to collect the residue.
-
Place the collected material in a sealed, labeled hazardous waste container.
-
-
Large Spills (>1g):
-
Evacuate the immediate area and alert laboratory personnel and safety officers.
-
Restrict access to the spill area.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Storage:
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[12]
-
Keep it away from incompatible materials such as strong bases and oxidizing agents.[3][9]
-
Avoid storing in metal cabinets which can be corroded by acids.[3]
Waste Disposal:
-
Solid Waste: All contaminated consumables (gloves, weigh boats, paper towels) and excess solid chemical must be disposed of in a clearly labeled hazardous waste container for solids.
-
Liquid Waste: Solutions containing the compound should be collected in a designated hazardous liquid waste container. Do not pour down the drain.[12]
-
All waste disposal must adhere to local, state, and federal regulations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

